molecular formula C27H21F3N2O3 B1676556 MF-766 CAS No. 1050656-06-8

MF-766

Número de catálogo: B1676556
Número CAS: 1050656-06-8
Peso molecular: 478.5 g/mol
Clave InChI: BWXAZFCPGFKANL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

MF-766 is a highly potent and selective EP(4) antagonist with binding Ki of 0.23 nM.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-[1-[[1-[[4-(trifluoromethyl)phenyl]methyl]indole-7-carbonyl]amino]cyclopropyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21F3N2O3/c28-27(29,30)21-8-4-17(5-9-21)16-32-15-12-18-2-1-3-22(23(18)32)24(33)31-26(13-14-26)20-10-6-19(7-11-20)25(34)35/h1-12,15H,13-14,16H2,(H,31,33)(H,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWXAZFCPGFKANL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)C(=O)O)NC(=O)C3=CC=CC4=C3N(C=C4)CC5=CC=C(C=C5)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1050656-06-8
Record name MF-766
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1050656068
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MF-766
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86KF5VSV88
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unraveling the Immunomodulatory Power of MF-766 in the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Core Topic: MF-766 Mechanism of Action in Cancer Cells

This in-depth technical guide explores the core mechanism of action of this compound, a potent and highly selective antagonist of the E-type prostanoid receptor 4 (EP4). Primarily, this compound functions as an immunomodulatory agent, reversing the immunosuppressive effects of prostaglandin (B15479496) E2 (PGE2) within the tumor microenvironment (TME). This guide provides a comprehensive overview of its signaling pathway, quantitative data from key experiments, and detailed experimental protocols to aid in the research and development of novel cancer immunotherapies.

Core Mechanism of Action: Reversing PGE2-Mediated Immunosuppression

This compound's anti-cancer activity is not derived from direct cytotoxicity to tumor cells but from its ability to block the interaction of PGE2 with the EP4 receptor on various immune cells.[1][2] PGE2, often overproduced by tumors, is a key driver of an immunosuppressive TME. By binding to the EP4 receptor, PGE2 triggers a signaling cascade that dampens the anti-tumor immune response. This compound effectively counteracts this by competitively inhibiting the EP4 receptor.[1]

The primary consequences of EP4 receptor blockade by this compound include:

  • Enhanced Anti-Tumor T-Cell and NK Cell Activity: this compound restores the production of crucial type 1 cytokines, such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), by CD8+ T cells and Natural Killer (NK) cells, which are suppressed by PGE2.[1][2] This leads to increased immune-mediated killing of cancer cells.

  • Modulation of Myeloid Cells: The compound promotes the reprogramming of tumor-associated macrophages (TAMs) towards a pro-inflammatory M1-like phenotype and reduces the population of immunosuppressive myeloid-derived suppressor cells (MDSCs) in the TME.[1][2]

  • Increased Infiltration of Effector Immune Cells: Treatment with this compound leads to a higher influx of CD8+ T cells, NK cells, and conventional dendritic cells (cDCs) into the tumor.[1][2]

  • Synergistic Effects with Immune Checkpoint Inhibitors: this compound has demonstrated synergistic anti-tumor activity when used in combination with anti-PD-1 therapy, suggesting its potential to enhance the efficacy of existing immunotherapies.[1][3]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from preclinical studies.

Table 1: Receptor Binding and Functional Activity of this compound

ParameterValueSpeciesAssay ConditionsReference
Ki (Binding Affinity) 0.23 nMNot SpecifiedNot Specified[4]
IC50 (Functional Antagonism) 1.4 nMNot SpecifiedFunctional Assay[4]
IC50 (Functional Antagonism) 1.8 nMNot SpecifiedFunctional Assay in the presence of 10% Human Serum[4]

Table 2: In Vivo Anti-Tumor Efficacy of this compound

Tumor ModelTreatmentDosage and AdministrationTumor Growth Inhibition (%)Reference
CT26 (Colon Carcinoma) This compound30 mg/kg, oral gavage, once daily for 21 days49%[4]
CT26 (Colon Carcinoma) This compound + anti-PD-1 (mDX400)This compound: 30 mg/kg, oral gavage, once daily for 21 days; anti-PD-1: 10 mg/kg, intraperitoneal, every 4 days for 4 doses89%[4]
EMT6 (Mammary Carcinoma) This compound + anti-PD-1 (mDX400)This compound: 30 mg/kg, oral gavage, once daily for 21 days; anti-PD-1: 10 mg/kg, intraperitoneal, every 4 days for 4 doses66%[4]
4T1 (Mammary Carcinoma) This compound + anti-PD-1 (mDX400)This compound: 30 mg/kg, oral gavage, once daily for 21 days; anti-PD-1: 10 mg/kg, intraperitoneal, every 4 days for 4 doses40%[4]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action Signaling Pathway

MF766_Mechanism_of_Action cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell (e.g., T Cell, NK Cell, Myeloid Cell) Tumor Cells Tumor Cells PGE2 PGE2 Tumor Cells->PGE2 secretes EP4 EP4 Receptor PGE2->EP4 binds & activates cAMP cAMP EP4->cAMP AntiTumorResponse Enhanced Anti-Tumor Immune Response (↑ IFN-γ, ↑ TNF-α, ↓ MDSCs) EP4->AntiTumorResponse restored signaling Immunosuppression Immunosuppressive Effects (↓ IFN-γ, ↓ TNF-α, ↑ MDSCs) cAMP->Immunosuppression MF766 This compound MF766->EP4 blocks

Caption: Mechanism of this compound in reversing PGE2-mediated immunosuppression.

Experimental Workflow for In Vitro Cytokine Production Assay

Cytokine_Assay_Workflow Immune Cells Isolate Human Immune Cells (e.g., NK cells, PBMCs) Pretreatment Pre-treat with this compound (1 hour) Immune Cells->Pretreatment Stimulation Stimulate with IL-2 (for NK cells) or LPS (for myeloid cells) +/- PGE2 Pretreatment->Stimulation Incubation Incubate for 18-24 hours Stimulation->Incubation Supernatant Collect Supernatant Incubation->Supernatant Measurement Measure Cytokine Levels (IFN-γ, TNF-α) via MSD Supernatant->Measurement

Caption: Workflow for assessing this compound's effect on cytokine production.

Experimental Workflow for In Vivo Syngeneic Mouse Model Study

InVivo_Workflow Tumor_Implantation Subcutaneously implant tumor cells (CT26, EMT6, or 4T1) into mice Tumor_Growth Allow tumors to reach ~100 mm³ Tumor_Implantation->Tumor_Growth Treatment_Initiation Initiate Treatment Tumor_Growth->Treatment_Initiation MF766_Dosing This compound (30 mg/kg) or Vehicle Oral Gavage, Daily for 21 days Treatment_Initiation->MF766_Dosing AntiPD1_Dosing Anti-PD-1 (10 mg/kg) or Isotype Control Intraperitoneal, Every 4 days for 4 doses Treatment_Initiation->AntiPD1_Dosing Tumor_Measurement Monitor Tumor Volume MF766_Dosing->Tumor_Measurement AntiPD1_Dosing->Tumor_Measurement Endpoint_Analysis Endpoint Analysis: Tumor Growth Inhibition, Immune Cell Infiltration (Flow Cytometry) Tumor_Measurement->Endpoint_Analysis

Caption: Workflow for evaluating the in vivo efficacy of this compound.

Detailed Experimental Protocols

In Vitro Cytokine Production Assay in Human NK Cells

This protocol is adapted from the methodology described by Wang et al. (2021).[1]

  • Cell Isolation: Isolate human Natural Killer (NK) cells from peripheral blood mononuclear cells (PBMCs) of healthy donors using standard cell separation techniques.

  • Cell Culture: Culture the purified NK cells in a complete cell culture medium.

  • Pre-treatment with this compound: Pre-treat the NK cells with varying concentrations of this compound (e.g., 0.01-10 µM) or a vehicle control for 1 hour at 37°C.

  • Stimulation: Stimulate the NK cells with 50 ng/mL of human Interleukin-2 (IL-2) in the presence or absence of Prostaglandin E2 (PGE2) to induce cytokine production.

  • Incubation: Incubate the cells for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

  • Supernatant Collection: After incubation, centrifuge the cell plates and carefully collect the culture supernatants.

  • Cytokine Measurement: Measure the concentration of Interferon-gamma (IFN-γ) in the supernatants using a Meso Scale Discovery (MSD) kit, following the manufacturer's instructions.

  • Cell Viability Assessment: Concurrently, assess NK cell viability under all treatment conditions to ensure that the observed effects on cytokine production are not due to cytotoxicity.

In Vitro TNF-α Production Assay in THP-1 Cells and Whole Blood

This protocol is based on the methodology described by Wang et al. (2021).[1]

  • Cell Culture (THP-1): Culture human THP-1 monocytic cells in appropriate cell culture medium.

  • Whole Blood Collection: Collect fresh human whole blood from healthy donors in sodium heparin vacutainers.

  • Pre-treatment with this compound: Pre-treat the THP-1 cells or whole blood samples with this compound for 1 hour.

  • Stimulation: Stimulate TNF-α production by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL, with or without the presence of PGE2.

  • Incubation: Incubate the samples for 18 to 20 hours.

  • Supernatant/Plasma Collection: After incubation, centrifuge the samples and collect the supernatant (from THP-1 cells) or plasma (from whole blood).

  • TNF-α Measurement: Determine the concentration of TNF-α in the collected samples using a Meso Scale Discovery (MSD) kit according to the manufacturer's protocol.

In Vivo Syngeneic Mouse Model Efficacy Study

This protocol is adapted from the methodology described by Wang et al. (2021).[1]

  • Animal Models: Use female BALB/c mice for CT26 (colon carcinoma) and 4T1 (mammary carcinoma) tumor models, and female C57BL/6 mice for the EMT6 (mammary carcinoma) model.

  • Tumor Cell Implantation: Subcutaneously inject 0.5 x 10^6 CT26 or EMT6 cells, or 0.3 x 10^6 4T1 cells into the lower right flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth regularly. Initiate treatment when the average tumor volume reaches approximately 100 mm³ (range: 75-125 mm³).

  • Treatment Groups: Randomize mice into treatment groups:

    • Vehicle control

    • This compound alone

    • Anti-PD-1 antibody alone

    • This compound and anti-PD-1 antibody combination

  • Drug Administration:

    • Administer this compound at a dose of 30 mg/kg (or vehicle control) orally via gavage, once daily for 21 consecutive days.

    • Administer the anti-PD-1 antibody (mDX400) or its isotype control intraperitoneally at a dose of 10 mg/kg, every 4 days for a total of 4 doses.

  • Tumor Volume Measurement: Measure tumor dimensions with calipers and calculate tumor volume using the formula: 0.5 × length × width².

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as flow cytometry to determine the infiltration of various immune cell populations (CD8+ T cells, NK cells, MDSCs, etc.). Calculate Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

Conclusion

This compound is a promising immuno-oncology agent that targets the immunosuppressive PGE2-EP4 signaling axis. Its mechanism of action is centered on reinvigorating the body's own anti-tumor immune response by enhancing the function of effector immune cells and remodeling the tumor microenvironment to be more pro-inflammatory. The preclinical data strongly support its potential for use in combination with other immunotherapies, such as immune checkpoint inhibitors, to improve clinical outcomes for cancer patients. The experimental protocols and data presented in this guide provide a solid foundation for further research and development of this compound and other EP4 antagonists in the field of oncology.

References

MF-766 and prostaglandin E2 pathway interactions

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Interactions of MF-766 and the Prostaglandin (B15479496) E2 Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin E2 (PGE2), a principal metabolite of the arachidonic acid pathway, is a key mediator of inflammation and has been shown to play a significant role in tumorigenesis and immune evasion.[1][2][3][4] Its biological effects are exerted through four distinct G-protein-coupled receptors (GPCRs): EP1, EP2, EP3, and EP4.[5][6] The EP4 receptor, in particular, has been identified as a critical transducer of PGE2-mediated immune suppression within the tumor microenvironment (TME).[1][7]

This compound is a highly potent, selective, and orally bioavailable small-molecule antagonist of the EP4 receptor.[8] By specifically targeting the PGE2-EP4 signaling axis, this compound offers a promising therapeutic strategy to counteract immune suppression in cancer and other inflammatory diseases, distinguishing it from broader-acting agents like nonsteroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes.[1][2][4] This guide provides a detailed overview of the core interactions between this compound and the PGE2 pathway, presenting key quantitative data, experimental methodologies, and visual representations of the underlying mechanisms.

The Prostaglandin E2 Synthesis and Signaling Pathway

The biosynthesis of PGE2 is a multi-step enzymatic process. It begins with the release of arachidonic acid from membrane phospholipids (B1166683) by phospholipase A2 (PLA2).[5][9] Cyclooxygenase enzymes (COX-1 and COX-2) then convert arachidonic acid into the unstable intermediate prostaglandin H2 (PGH2).[3][5][6] Finally, specific prostaglandin E synthases (PGES) catalyze the conversion of PGH2 into the final product, PGE2.[3][5][9]

G cluster_0 Cell Membrane Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid PGH2 PGH2 Arachidonic Acid->PGH2 COX-1 / COX-2 PGE2 PGE2 PGH2->PGE2 PGES PLA2 PLA2 COX-1 / COX-2 COX-1 / COX-2 PGES PGES

Diagram 1: Prostaglandin E2 (PGE2) Synthesis Pathway.

Once synthesized, PGE2 exerts its effects by binding to its four receptor subtypes (EP1-4), each coupled to distinct intracellular signaling pathways.[5][9] The EP2 and EP4 receptors are coupled to the Gαs protein, which stimulates adenylyl cyclase (AC), leading to increased cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).[6][9][10][11] This EP4-cAMP-PKA axis is primarily responsible for the immunosuppressive functions of PGE2.[11][12][13] In contrast, the EP1 receptor is linked to the Gαq protein, initiating calcium mobilization, while the EP3 receptor couples to Gαi to inhibit cAMP production.[6][9]

G cluster_pathways Intracellular Signaling cluster_receptors EP Receptors Gq Gq PLC PLC → Ca2+ Gq->PLC Gs Gs AC_inc AC → cAMP ↑ → PKA Gs->AC_inc Gi Gi AC_dec AC → cAMP ↓ Gi->AC_dec EP1 EP1 EP1->Gq EP2 EP2 EP2->Gs EP3 EP3 EP3->Gi EP4 EP4 EP4->Gs PGE2 PGE2 PGE2->EP1 PGE2->EP2 PGE2->EP3 PGE2->EP4

Diagram 2: PGE2 Signaling via EP Receptor Subtypes.

Mechanism of Action: this compound

This compound functions as a competitive antagonist, selectively binding to the EP4 receptor and blocking the binding of its natural ligand, PGE2.[8] This direct inhibition prevents the activation of the downstream Gαs-cAMP-PKA signaling cascade, thereby neutralizing the immunosuppressive effects mediated by the PGE2-EP4 axis.[1][4] This blockade restores the function of key immune cells, such as T cells and Natural Killer (NK) cells, and modulates the activity of myeloid cells within the tumor microenvironment.[1][2][4]

cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EP4 {EP4 Receptor} cAMP cAMP ↑ EP4->cAMP Gs PGE2 PGE2 PGE2->EP4 MF766 This compound MF766->EP4 Blocks PKA PKA Activation cAMP->PKA Suppression Immune Suppression PKA->Suppression

Diagram 3: Mechanism of Action of this compound on the EP4 Receptor.

Quantitative Data

The potency and efficacy of this compound have been characterized through various in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity of this compound

Parameter Value Conditions Reference
Ki 0.23 nM EP4 Receptor Binding Assay [8]
IC50 1.4 nM Functional Antagonist Assay [8]

| IC50 | 1.8 nM | Functional Assay in 10% Human Serum |[8] |

Table 2: In Vivo Anti-Tumor Efficacy of this compound (30 mg/kg, oral gavage)

Tumor Model Treatment Tumor Growth Inhibition (TGI%) Reference
CT26 This compound Monotherapy 49% [8]
CT26 This compound + anti-PD-1 89% [8]
EMT6 This compound + anti-PD-1 66% [8]

| 4T1 | this compound + anti-PD-1 | 40% |[8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize the activity of this compound.

In Vitro Cytokine Production Assays
  • Objective: To determine if this compound can reverse PGE2-mediated suppression of cytokine production in immune cells.

  • Protocol (IFN-γ Secretion in NK Cells):

    • Isolate human Natural Killer (NK) cells.

    • Pre-treat NK cells with this compound (at concentrations ranging from 0.01 to 10 μM) for 1 hour.[8]

    • Stimulate the cells with 50 ng/mL of Interleukin-2 (IL-2) in the presence or absence of 0.33 μM PGE2.[8]

    • Incubate for 18 hours.[8]

    • Measure the concentration of Interferon-gamma (IFN-γ) in the cell culture supernatant using an appropriate immunoassay (e.g., ELISA).

  • Protocol (TNF-α Production in Myeloid Cells):

    • Culture human THP-1 monocyte cells.

    • Pre-treat cells with this compound.

    • Stimulate the cells with lipopolysaccharide (LPS) in the presence of PGE2 to induce TNF-α production while simultaneously suppressing it with PGE2.[1]

    • Measure Tumor Necrosis Factor-alpha (TNF-α) levels in the supernatant to assess the reversal of PGE2's inhibitory effect.[1]

In Vivo Syngeneic Tumor Models
  • Objective: To evaluate the anti-tumor activity of this compound alone and in combination with other immunotherapies in a setting with a competent immune system.

  • Protocol:

    • Implant tumor cells (e.g., CT26, EMT6, or 4T1) into immunocompetent mice.

    • Once tumors are established, randomize mice into treatment groups (e.g., vehicle, this compound, anti-PD-1 antibody, combination).

    • Administer this compound via oral gavage, typically at a dose of 30 mg/kg once daily for a specified period (e.g., 21 days).[8]

    • Monitor tumor volume regularly using caliper measurements.

    • At the end of the study, calculate the Tumor Growth Inhibition (TGI) percentage.

    • Tumors and spleens may be harvested for further analysis, such as flow cytometry, to assess changes in immune cell populations (e.g., CD8+ T cells, NK cells, MDSCs).[1][2][4]

Human Primary Tumor Histoculture Assays
  • Objective: To assess the activity of this compound in a translational model that preserves the native tumor microenvironment.

  • Protocol:

    • Obtain fresh, surgically resected human primary tumor specimens.[1]

    • Culture small fragments of the tumor tissue (histoculture).

    • Collect supernatants at various time points (e.g., 24 and 48 hours) to measure the endogenous levels of PGE2 produced by the tumor.[1]

    • Treat the histocultures with this compound, with or without other agents like anti-CD3 antibodies (to stimulate T cells) or pembrolizumab.[1][2][4]

    • Analyze the culture supernatants for key Th1 cytokines such as IFN-γ, IL-2, and TNF-α to determine if this compound can enhance anti-tumor immune responses.[1][2][4]

Conclusion

This compound is a potent and selective EP4 receptor antagonist that effectively disrupts the immunosuppressive PGE2 signaling pathway. By blocking the EP4 receptor, this compound restores the function of critical anti-tumor immune cells and remodels the tumor microenvironment to be less hospitable for cancer growth. The quantitative data demonstrates its high potency in vitro and significant anti-tumor efficacy in vivo, particularly in combination with checkpoint inhibitors like anti-PD-1.[1][8] The detailed experimental protocols provide a framework for further investigation into the therapeutic potential of targeting the PGE2-EP4 axis. This targeted approach represents a promising strategy in immuno-oncology and for the treatment of inflammatory conditions driven by elevated PGE2 levels.

References

In-Depth Technical Guide: Discovery and Synthesis of MF-766, a Potent and Selective EP4 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MF-766 is a highly potent, selective, and orally active antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4).[1] The EP4 receptor, a G-protein coupled receptor, is a key mediator of PGE2-induced immunosuppression and plays a significant role in the tumor microenvironment, inflammation, and pain pathways. This compound, chemically known as 4-[1-[([1-[4-(trifluoromethyl)benzyl]-1H-indol-7-yl]carbonyl)amino]cyclopropyl]benzoic acid, has demonstrated promising therapeutic potential in preclinical models of cancer and inflammation. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, including detailed experimental protocols and data.

Discovery

The discovery of this compound was the result of a medicinal chemistry effort aimed at identifying potent and selective EP4 antagonists with favorable pharmacokinetic properties. The N-benzyl indole (B1671886) scaffold was identified as a promising starting point, leading to the synthesis and evaluation of a series of derivatives. This compound emerged as a lead candidate due to its exceptional potency and selectivity for the EP4 receptor.

Chemical Synthesis

While the full, detailed synthesis of this compound is proprietary and often contained within patent literature, a general four-step synthesis starting from a methyl indolecarboxylate has been described. The following represents a plausible synthetic route based on available information and general organic chemistry principles.

Starting Material: Methyl 1H-indole-7-carboxylate

Step 1: N-Alkylation The indole nitrogen is alkylated with 4-(trifluoromethyl)benzyl bromide in the presence of a suitable base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF).

Step 2: Saponification The methyl ester is hydrolyzed to the corresponding carboxylic acid using a base like lithium hydroxide (B78521) in a mixture of tetrahydrofuran (B95107) (THF) and water.

Step 3: Amide Coupling The resulting carboxylic acid is coupled with a protected 1-aminocyclopropyl-4-benzoic acid derivative using a standard peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a solvent such as DMF.

Step 4: Deprotection The protecting group on the benzoic acid is removed to yield the final product, this compound. The choice of protecting group and deprotection conditions would depend on the specific protecting group used.

Biological Activity and Data Presentation

This compound exhibits high affinity and functional antagonism at the human EP4 receptor. Its biological activity has been characterized in various in vitro and in vivo models.

ParameterValueCell Line/SystemReference
Ki 0.23 nMHuman EP4 receptor[1]
IC50 1.4 nMFunctional assay[1]
IC50 (in 10% human serum) 1.8 nMFunctional assay[1]

Table 1: In Vitro Potency of this compound

SpeciesDose (Oral Gavage)Cmax (µM)Tmax (h)AUC0-t (µM*h)
Mouse30 mg/kg15.03 ± 4.370.557.55 ± 10.75
Mouse100 mg/kg24.05 ± 6.010.5255.10 ± 97.3

Table 2: Pharmacokinetic Parameters of this compound in Mice

Tumor ModelTreatmentTumor Growth Inhibition (%)
CT26This compound (30 mg/kg, daily)49
CT26This compound (30 mg/kg, daily) + anti-PD-189
EMT6This compound (30 mg/kg, daily) + anti-PD-166
4T1This compound (30 mg/kg, daily) + anti-PD-140

Table 3: In Vivo Antitumor Efficacy of this compound

Signaling Pathway

This compound exerts its effects by blocking the downstream signaling of the EP4 receptor. Upon binding of its natural ligand, PGE2, the EP4 receptor primarily couples to the Gs alpha subunit (Gαs) of the heterotrimeric G protein. This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP in turn activates Protein Kinase A (PKA), which can then phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), leading to the transcription of genes involved in inflammation and immunosuppression. The EP4 receptor can also couple to the Gi alpha subunit (Gαi), which can activate the PI3K/Akt signaling pathway. By blocking the initial binding of PGE2, this compound inhibits these downstream signaling cascades.

PGE2_EP4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular PGE2 PGE2 EP4 EP4 Receptor PGE2->EP4 Binds MF766 This compound MF766->EP4 Blocks Gs Gαs EP4->Gs Activates Gi Gαi EP4->Gi Activates AC Adenylyl Cyclase Gs->AC Activates PI3K PI3K Gi->PI3K Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Activates Gene Gene Transcription (Inflammation, Immunosuppression) CREB->Gene PI3K->Gene

Caption: PGE2/EP4 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

In Vitro TNF-α Production Assay in THP-1 Cells

This protocol details the methodology to assess the ability of this compound to reverse PGE2-mediated suppression of TNF-α production in the human monocytic cell line, THP-1.

Materials:

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin

  • Lipopolysaccharide (LPS)

  • Prostaglandin E2 (PGE2)

  • This compound

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

Procedure:

  • Seed THP-1 cells in a 96-well plate at a density of 1 x 105 cells/well.

  • Pre-treat the cells with various concentrations of this compound (e.g., 0.01 to 10 µM) for 1 hour.

  • Add PGE2 to the wells at a final concentration of 0.33 µM.

  • Stimulate the cells with LPS at a final concentration of 1 µg/mL.

  • Incubate the plate for 18-20 hours at 37°C in a 5% CO2 incubator.

  • Centrifuge the plate to pellet the cells.

  • Collect the supernatant and measure the concentration of TNF-α using a human TNF-α ELISA kit according to the manufacturer's instructions.

TNF_alpha_assay_workflow A Seed THP-1 cells (1x10^5 cells/well) B Pre-treat with this compound (1 hour) A->B C Add PGE2 (0.33 µM) B->C D Stimulate with LPS (1 µg/mL) C->D E Incubate (18-20 hours, 37°C, 5% CO2) D->E F Collect supernatant E->F G Measure TNF-α (ELISA) F->G

Caption: Workflow for the in vitro TNF-α production assay.

In Vitro IFN-γ Secretion Assay in Human NK Cells

This protocol describes how to evaluate the effect of this compound on PGE2-suppressed IFN-γ secretion in human Natural Killer (NK) cells.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or isolated NK cells

  • RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin

  • Interleukin-2 (IL-2)

  • Prostaglandin E2 (PGE2)

  • This compound

  • Human IFN-γ ELISA kit

  • 96-well cell culture plates

Procedure:

  • Isolate human NK cells from PBMCs using a negative selection kit.

  • Plate the NK cells in a 96-well plate at a density of 1 x 105 cells/well.

  • Pre-treat the cells with various concentrations of this compound (e.g., 0.01 to 10 µM) for 1 hour.

  • Add PGE2 to the wells at a final concentration of 0.33 µM.

  • Stimulate the cells with IL-2 at a final concentration of 50 ng/mL.

  • Incubate the plate for 18 hours at 37°C in a 5% CO2 incubator.

  • Centrifuge the plate and collect the supernatant.

  • Measure the concentration of IFN-γ using a human IFN-γ ELISA kit following the manufacturer's protocol.

IFN_gamma_assay_workflow A Isolate and plate human NK cells (1x10^5 cells/well) B Pre-treat with this compound (1 hour) A->B C Add PGE2 (0.33 µM) B->C D Stimulate with IL-2 (50 ng/mL) C->D E Incubate (18 hours, 37°C, 5% CO2) D->E F Collect supernatant E->F G Measure IFN-γ (ELISA) F->G in_vivo_workflow A Inject CT26 cells into mice (0.5x10^6, s.c.) B Monitor tumor growth A->B C Randomize mice when tumors reach ~100 mm^3 B->C D Treatment Initiation C->D E This compound (30 mg/kg, p.o., daily x21) D->E F Anti-PD-1 (10 mg/kg, i.p., q4d x4) D->F G Monitor tumor volume and body weight E->G F->G H Endpoint analysis G->H

References

In Vitro Characterization of MF-766: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro activity of MF-766, a potent and selective antagonist of the E-type prostanoid receptor 4 (EP4). This document details the biochemical and cellular characterization of this compound, presenting quantitative data, comprehensive experimental protocols, and visual representations of its mechanism of action.

Introduction to this compound

This compound is a small molecule inhibitor that selectively targets the EP4 receptor, a G protein-coupled receptor activated by prostaglandin (B15479496) E2 (PGE2).[1][2] The PGE2-EP4 signaling pathway is implicated in a variety of physiological and pathological processes, including inflammation, pain, and immunosuppression within the tumor microenvironment.[3][4] By blocking this pathway, this compound has shown potential as a therapeutic agent in oncology and inflammatory diseases.[1][5] This guide focuses on the in vitro studies that have defined the potency, selectivity, and functional effects of this compound.

Quantitative Data Summary

The in vitro activity of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key potency and affinity metrics.

Table 1: Receptor Binding Affinity and Functional Potency of this compound
ParameterValueCell Line/SystemReference
Ki (Binding Affinity) 0.23 nM-[1][2][5]
IC50 (Functional Antagonism) 1.4 nMHEK-293 cells[2]
IC50 (in 10% human serum) 1.8 nMHEK-293 cells[2]

Mechanism of Action: EP4 Antagonism and Reversal of Immunosuppression

This compound acts as a competitive antagonist at the EP4 receptor, preventing the binding of its natural ligand, PGE2. This blockade inhibits downstream signaling cascades, most notably the production of cyclic AMP (cAMP).[3] In the context of the tumor microenvironment, PGE2 is a key immunosuppressive molecule. This compound has been shown to reverse these immunosuppressive effects on various immune cell types.[3][4]

Signaling Pathway of this compound Action

MF766_Mechanism cluster_membrane Cell Membrane cluster_cytosol Cytosol PGE2 PGE2 EP4 EP4 Receptor PGE2->EP4 Binds & Activates MF766 This compound MF766->EP4 Blocks AC Adenylate Cyclase EP4->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Immunosuppression Immunosuppressive Gene Expression PKA->Immunosuppression Promotes

Caption: Mechanism of this compound as an EP4 receptor antagonist.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key in vitro experiments used to characterize this compound.

EP4 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the EP4 receptor.

Objective: To quantify the affinity of this compound for the human EP4 receptor.

Principle: This assay measures the ability of a test compound (this compound) to compete with a radiolabeled ligand (e.g., [3H]-PGE2) for binding to the EP4 receptor in a membrane preparation.

Materials:

  • HEK-293 cells stably expressing the human EP4 receptor

  • Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA)

  • Radioligand: [3H]-PGE2

  • Non-labeled competitor: Unlabeled PGE2

  • Test compound: this compound

  • Scintillation cocktail

  • Glass fiber filters

  • 96-well plates

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture HEK-293-EP4 cells to confluency.

    • Harvest cells and centrifuge.

    • Resuspend the cell pellet in ice-cold lysis buffer and homogenize.

    • Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Resuspend the membrane pellet in binding buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add binding buffer, a fixed concentration of [3H]-PGE2, and varying concentrations of this compound.

    • For determining non-specific binding, add a high concentration of unlabeled PGE2.

    • Initiate the binding reaction by adding the membrane preparation to each well.

    • Incubate the plate for a defined period (e.g., 2 hours) at room temperature.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold binding buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This protocol details a cell-based functional assay to measure the ability of this compound to antagonize PGE2-induced cAMP production.

Objective: To determine the functional potency (IC50) of this compound in blocking EP4 receptor signaling.

Principle: Activation of the Gs-coupled EP4 receptor by PGE2 leads to an increase in intracellular cAMP. This assay measures the inhibition of this cAMP production in the presence of this compound.

Materials:

  • HEK-293 cells expressing the human EP4 receptor

  • Cell culture medium

  • PGE2

  • This compound

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

  • 96-well or 384-well plates

Procedure:

  • Cell Plating:

    • Plate HEK-293-EP4 cells in a 96-well or 384-well plate and culture overnight.

  • Compound Treatment:

    • Pre-treat the cells with varying concentrations of this compound for a specified time (e.g., 30 minutes).

  • Stimulation:

    • Stimulate the cells with a fixed concentration of PGE2 (typically the EC80 concentration) for a defined period (e.g., 30 minutes).

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP levels against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Reversal of PGE2-Mediated Immunosuppression Assays

These protocols describe how this compound can restore the function of immune cells that have been suppressed by PGE2.

Objective: To assess the ability of this compound to reverse PGE2-mediated suppression of TNF-α production in a human monocytic cell line.

Principle: Lipopolysaccharide (LPS) stimulates TNF-α production in THP-1 cells. This production is inhibited by PGE2. This assay measures the restoration of TNF-α secretion by this compound.[3]

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium supplemented with FBS and antibiotics

  • LPS

  • PGE2

  • This compound

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Culture:

    • Culture THP-1 cells in suspension.

  • Assay Setup:

    • Plate the THP-1 cells in a 96-well plate.

    • Pre-treat the cells with varying concentrations of this compound for 1 hour.

    • Add PGE2 to the wells to suppress the cells.

    • Stimulate the cells with LPS.

  • Incubation:

    • Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Supernatant Collection and Analysis:

    • Centrifuge the plate to pellet the cells.

    • Collect the supernatant and measure the concentration of TNF-α using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the TNF-α concentration against the logarithm of the this compound concentration to determine the extent of reversal of suppression.

Objective: To evaluate the capacity of this compound to restore IFN-γ secretion from human NK cells suppressed by PGE2.

Principle: Interleukin-2 (IL-2) stimulates IFN-γ production in NK cells, a process that is inhibited by PGE2. This assay measures the ability of this compound to reverse this inhibition.[3]

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or isolated human NK cells

  • Cell culture medium (e.g., RPMI-1640 with FBS)

  • Recombinant human IL-2

  • PGE2

  • This compound

  • Human IFN-γ ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Isolation (if applicable):

    • Isolate NK cells from human PBMCs using a negative selection kit.

  • Assay Setup:

    • Plate the NK cells in a 96-well plate.

    • Pre-treat the cells with varying concentrations of this compound for 1 hour.

    • Add PGE2 to the wells.

    • Stimulate the cells with IL-2.

  • Incubation:

    • Incubate the plate for 18 hours at 37°C in a CO2 incubator.[1]

  • Supernatant Collection and Analysis:

    • Centrifuge the plate and collect the supernatant.

    • Measure the IFN-γ concentration using a human IFN-γ ELISA kit.

  • Data Analysis:

    • Plot the IFN-γ concentration against the logarithm of the this compound concentration.

Experimental Workflow for Immunosuppression Reversal Assay

workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis p1 Isolate/Culture Immune Cells (e.g., THP-1, NK cells) p2 Plate Cells in 96-well Plate p1->p2 t1 Pre-treat with this compound (various concentrations) p2->t1 t2 Add PGE2 to Induce Immunosuppression t1->t2 t3 Add Stimulant (LPS for THP-1, IL-2 for NK) t2->t3 a1 Incubate (e.g., 18 hours) t3->a1 a2 Collect Supernatant a1->a2 a3 Measure Cytokine Levels (TNF-α or IFN-γ) via ELISA a2->a3 a4 Data Analysis: Plot Dose-Response Curve a3->a4

Caption: Workflow for assessing the reversal of PGE2-mediated immunosuppression.

Conclusion

The in vitro characterization of this compound demonstrates its high affinity and potent functional antagonism of the EP4 receptor. The detailed experimental protocols provided in this guide serve as a foundation for the continued investigation of this compound and other EP4 antagonists. The ability of this compound to reverse PGE2-mediated immunosuppression in key immune cell populations highlights its therapeutic potential in immuno-oncology and inflammatory disorders. Further research utilizing these and other in vitro assays will be crucial in fully elucidating the therapeutic applications of targeting the EP4 pathway.

References

In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of MF-766

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of MF-766, a highly potent and selective antagonist of the E-prostanoid 4 (EP4) receptor. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical profile of this compound for its potential applications in inflammation and immuno-oncology.

Executive Summary

This compound is a second-generation, orally active small molecule inhibitor of the EP4 receptor. It demonstrates high binding affinity and functional antagonism in the nanomolar range. Preclinical studies in various animal models have highlighted its potential as a therapeutic agent for inflammatory diseases and as an adjunct in cancer immunotherapy. This guide summarizes the key quantitative data, details the experimental methodologies used in its evaluation, and visualizes the core signaling pathways and experimental workflows.

Pharmacodynamics

The primary mechanism of action of this compound is the competitive antagonism of the EP4 receptor, a G-protein coupled receptor for prostaglandin (B15479496) E2 (PGE2). By blocking the binding of PGE2 to EP4, this compound effectively inhibits the downstream signaling cascade that leads to immunosuppressive and pro-inflammatory effects in various cell types.

In Vitro Potency and Selectivity

This compound exhibits high affinity for the human EP4 receptor with a Ki of 0.23 nM.[1] In functional assays, it acts as a full antagonist, inhibiting PGE2-induced cyclic AMP (cAMP) accumulation with an IC50 of 1.4 nM in HEK293 cells.[1] The presence of 10% human serum slightly shifts the IC50 to 1.8 nM.[1]

ParameterValueSpeciesAssay System
Ki 0.23 nMHumanEP4 Receptor Binding Assay
IC50 1.4 nMHumanPGE2-induced cAMP accumulation in HEK293 cells
IC50 (in 10% HS) 1.8 nMHumanPGE2-induced cAMP accumulation in HEK293 cells
In Vivo Efficacy

In a rat model of adjuvant-induced arthritis (AIA), a model of chronic inflammation, this compound demonstrated potent anti-inflammatory effects. It showed comparable maximal efficacy to cyclooxygenase-2 (COX-2) inhibitors in reducing paw swelling.

Animal ModelEfficacy EndpointResult
Rat Adjuvant-Induced ArthritisInhibition of paw swellingComparable maximal efficacy to COX-2 inhibitors

This compound has been shown to enhance anti-tumor immunity, particularly when used in combination with immune checkpoint inhibitors like anti-PD-1 antibodies. In syngeneic mouse tumor models, the combination of this compound and an anti-PD-1 antibody resulted in significant tumor growth inhibition (TGI).[1]

Tumor ModelTreatmentTumor Growth Inhibition (%)
CT26This compound (30 mg/kg, p.o.) + anti-PD-189%
EMT6This compound (30 mg/kg, p.o.) + anti-PD-166%
4T1This compound (30 mg/kg, p.o.) + anti-PD-140%

Pharmacokinetics

This compound has been evaluated in several preclinical species and has demonstrated favorable pharmacokinetic properties, including good oral bioavailability.

SpeciesDoseRouteBioavailability (%)Clearance (mL/min/kg)Half-life (h)
RatNot SpecifiedOral746.32.6
DogNot SpecifiedOral863.74.6
Mouse30 mg/kgOral---
Mouse100 mg/kgOral---

Signaling Pathways and Experimental Workflows

PGE2/EP4 Signaling Pathway

This compound acts by blocking the PGE2/EP4 signaling pathway. Upon binding of PGE2, the EP4 receptor, a Gs-coupled receptor, activates adenylyl cyclase, leading to an increase in intracellular cAMP. This activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB), a transcription factor that regulates the expression of genes involved in inflammation and immune suppression.

PGE2_EP4_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGE2 PGE2 EP4 EP4 Receptor PGE2->EP4 Binds MF766 This compound MF766->EP4 Blocks AC Adenylyl Cyclase EP4->AC Activates cAMP cAMP AC->cAMP ATP ATP ATP->cAMP Converts PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB Gene Gene Transcription (Inflammation, Immune Suppression) pCREB->Gene Promotes

PGE2/EP4 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Anti-Tumor Efficacy Study

The following diagram illustrates a typical workflow for evaluating the in vivo anti-tumor efficacy of this compound in combination with an anti-PD-1 antibody in a syngeneic mouse model.

experimental_workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoints Endpoint Analysis start Syngeneic Tumor Cell Culture (e.g., CT26, EMT6, 4T1) implant Subcutaneous Implantation of Tumor Cells into Mice start->implant measure Tumor Growth Monitoring implant->measure group Randomization into Treatment Groups measure->group vehicle Vehicle Control group->vehicle mf766 This compound (p.o.) group->mf766 anti_pd1 Anti-PD-1 (i.p.) group->anti_pd1 combo This compound + Anti-PD-1 group->combo tumor_volume Tumor Volume Measurement vehicle->tumor_volume mf766->tumor_volume anti_pd1->tumor_volume combo->tumor_volume tgi Calculation of Tumor Growth Inhibition (TGI) tumor_volume->tgi immune_profiling Immune Cell Infiltration Analysis (Flow Cytometry) tumor_volume->immune_profiling

Workflow for in vivo anti-tumor efficacy studies of this compound.

Experimental Protocols

In Vitro Assays

This assay determines the binding affinity (Ki) of a test compound for the EP4 receptor.

  • Receptor Source: Membranes from HEK-293 cells recombinantly expressing the human EP4 receptor.

  • Radioligand: [3H]-PGE2.

  • Assay Buffer: 50 mM MES, pH 6.0.

  • Procedure:

    • Incubate receptor membranes with various concentrations of the test compound and a fixed concentration of [3H]-PGE2.

    • Incubate at room temperature for a specified time to reach equilibrium.

    • Separate bound from free radioligand by rapid filtration through a glass fiber filter.

    • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

    • Quantify the amount of bound radioactivity on the filters using liquid scintillation counting.

  • Data Analysis: The Ki value is calculated from the IC50 value (concentration of test compound that inhibits 50% of specific [3H]-PGE2 binding) using the Cheng-Prusoff equation.

This assay measures the ability of a compound to antagonize PGE2-induced cAMP production.

  • Cell Line: HEK-293 cells expressing the human EP4 receptor.

  • Stimulant: Prostaglandin E2 (PGE2).

  • Detection Method: Homogeneous Time-Resolved Fluorescence (HTRF) or Scintillation Proximity Assay (SPA).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Pre-incubate the cells with various concentrations of the antagonist (this compound).

    • Stimulate the cells with a fixed concentration of PGE2 (typically at its EC80).

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available HTRF or SPA kit.

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of the PGE2 response against the antagonist concentration.

In Vivo Models

This is a widely used model for studying chronic inflammation and testing anti-inflammatory drugs.

  • Animals: Lewis or Sprague-Dawley rats.

  • Induction: A single intradermal injection of Mycobacterium tuberculosis in incomplete Freund's adjuvant into the base of the tail or a hind paw.

  • Treatment: Test compounds are typically administered orally, daily, starting from the day of adjuvant injection (prophylactic protocol) or after the onset of arthritis (therapeutic protocol).

  • Endpoints:

    • Paw Swelling: Measured using a plethysmometer or calipers at regular intervals.

    • Arthritis Score: Visual scoring of inflammation in each paw based on a graded scale (e.g., 0-4).

    • Histopathology: Examination of joint tissues for inflammation, cartilage degradation, and bone erosion.

These models are used to evaluate the efficacy of immuno-oncology agents in an immunocompetent host.

  • Cell Lines: CT26 (colon carcinoma), EMT6 (mammary carcinoma), 4T1 (mammary carcinoma).

  • Animals: BALB/c mice (syngeneic to the tumor cell lines).

  • Procedure:

    • Tumor cells are implanted subcutaneously into the flank of the mice.

    • When tumors reach a palpable size (e.g., 100 mm³), mice are randomized into treatment groups.

    • This compound is administered orally (e.g., 30 mg/kg, daily), and the anti-PD-1 antibody is administered intraperitoneally (e.g., 10 mg/kg, every 4 days).

    • Tumor volume is measured regularly with calipers.

  • Endpoints:

    • Tumor Growth Inhibition (TGI): Calculated by comparing the mean tumor volume in treated groups to the vehicle control group.

    • Immune Cell Profiling: Tumors and spleens can be harvested at the end of the study for analysis of immune cell populations by flow cytometry.

Pharmacokinetic Studies
  • Animals: Sprague-Dawley rats and Beagle dogs.

  • Dosing: Intravenous and oral administration of this compound.

  • Sample Collection: Serial blood samples are collected at various time points post-dosing. Plasma is separated by centrifugation.

  • Analytical Method: Plasma concentrations of this compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: Pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability are calculated using non-compartmental analysis of the plasma concentration-time data.

References

Technical Whitepaper: Preliminary Studies on MF-766 in Inflammation Models

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals Subject: An In-depth Analysis of the Preclinical Efficacy and Mechanism of Action of MF-766, a Prostanoid EP4 Receptor Antagonist.

Abstract

Prostaglandin (B15479496) E2 (PGE2) is a key lipid mediator derived from the cyclooxygenase (COX) pathway that plays a pivotal role in inflammation and immunomodulation.[1][2] Its effects are transduced through four G-protein-coupled E-type prostanoid (EP) receptors, EP1-4. The EP4 receptor, in particular, is strongly associated with mediating pro-inflammatory and immunosuppressive signals, making it a prime target for therapeutic intervention.[2][3][4] This technical guide provides a comprehensive overview of the preliminary studies on this compound, a potent, selective, and orally active EP4 receptor antagonist.[5][6][7] We summarize its in vitro potency, in vivo efficacy in preclinical inflammation models, and its mechanism of action in modulating immune cell responses. This document is intended to serve as a core resource, presenting quantitative data in structured tables, detailing key experimental protocols, and visualizing complex pathways and workflows.

Mechanism of Action: Targeting the PGE2-EP4 Signaling Axis

This compound exerts its anti-inflammatory effects by selectively blocking the EP4 receptor, thereby inhibiting the downstream signaling cascade initiated by PGE2. In inflammatory conditions, upregulated COX-2 activity leads to elevated production of PGE2, which then acts on various immune cells.[2][3] PGE2 binding to the Gs-coupled EP4 receptor activates adenylyl cyclase, leading to increased intracellular cyclic AMP (cAMP). This cascade can suppress the function of key effector immune cells, including T cells, natural killer (NK) cells, and dendritic cells (DCs), and promote the differentiation of suppressive cell types like myeloid-derived suppressor cells (MDSCs).[3][8] By antagonizing the EP4 receptor, this compound effectively reverses this immunosuppressive and pro-inflammatory signaling.

PGE2_EP4_Signaling cluster_membrane Cell Membrane cluster_pathway Intracellular Signaling PGE2 PGE2 EP4 EP4 Receptor PGE2->EP4 Gs Gs EP4->Gs Activates MF766 This compound MF766->EP4 AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates ATP ATP ATP->AC Suppression Immune Suppression (e.g., ↓ IFN-γ, ↓ TNF-α) cAMP->Suppression Leads to COX COX-1/2 COX->PGE2 AA Arachidonic Acid AA->COX

Caption: Mechanism of this compound as an EP4 receptor antagonist.

Quantitative Data Summary

In Vitro Potency and Selectivity

This compound demonstrates high-affinity binding to the EP4 receptor and potent functional antagonism. Its selectivity is a key attribute, minimizing off-target effects on other prostanoid receptors.[9]

ParameterValueSpecies/SystemNotes
Binding Affinity (Ki) 0.23 nMHumanHighly potent binding to the EP4 receptor.[5][7][9]
Functional Potency (IC50) 1.4 nMWhole Cell AssayDemonstrates full antagonist behavior.[5][7][9]
Functional Potency (IC50) 1.8 nMWhole Cell AssayIn the presence of 10% human serum.[5][7][9]
Receptor Selectivity >7000-foldHumanOver other prostanoid receptors (EP1, EP2, EP3, etc.).[9]
In Vivo Efficacy in Rat Adjuvant-Induced Arthritis (AIA) Model

In the rat AIA model, a standard for assessing anti-inflammatory compounds, this compound showed unprecedented potency, surpassing that of established COX-2 inhibitors.[3][9]

ParameterValueModelNotes
Efficacy (ED50) 0.004 mg/kg/dayRat AIAOver 200-fold more potent than comparator COX-2 inhibitors.[3][9]
Maximal Efficacy 70% InhibitionRat AIAInhibition of primary paw swelling.[9]
Maximal Efficacy 100% InhibitionRat AIAInhibition of secondary (contralateral) paw swelling.[9]
Pharmacokinetic Profile

This compound exhibits a favorable pharmacokinetic profile across multiple species, characterized by good oral bioavailability and moderate clearance.[3][9]

SpeciesDose (Route)CmaxAUCt1/2Oral Bioavailability (F)
Mouse 30 mg/kg (Oral)15.03 ± 4.37 µM57.55 ± 10.75 µMh--
Mouse 100 mg/kg (Oral)24.05 ± 6.01 µM255.10 ± 97.3 µMh--
Rat Not Specified--2.6 - 4.6 h74 - 86%
Dog Not Specified--2.6 - 4.6 h74 - 86%

Summary of Key Preclinical Inflammation Studies

In vitro studies have been crucial in elucidating the specific effects of this compound on human immune cells, demonstrating its ability to counteract PGE2-induced immunosuppression.

Study TypeCell/SystemKey FindingReference
Cytokine Production Human Natural Killer (NK) CellsThis compound reverses PGE2-suppressed IFN-γ production.[3][5]
Cytokine Production Human THP-1 Monocytes & Whole BloodThis compound fully restores TNF-α production inhibited by PGE2.[3][8]
T-Cell Function Human CD8+ T-CellsReverses PGE2-mediated inhibition of IFN-γ.[3][8]
Myeloid Cell Function Human Myeloid-Derived Suppressor Cells (MDSCs)Reduces the suppressive capacity of PGE2-induced MDSCs.[3][8]
Antigen Presentation Human Dendritic Cells (DCs)Reverts PGE2-mediated suppression of DC function.[3]

Detailed Experimental Protocols

Rat Adjuvant-Induced Arthritis (AIA) Model

This model mimics the chronic inflammation and joint pathology characteristic of rheumatoid arthritis.

Objective: To evaluate the oral efficacy of this compound in reducing chronic joint inflammation.

Methodology:

  • Animals: Male Lewis or Sprague-Dawley rats are used.

  • Induction: On Day 0, arthritis is induced by a single intradermal injection of Mycobacterium tuberculosis in Freund's Incomplete Adjuvant into the plantar surface of the left hind paw.

  • Treatment: this compound is administered orally once daily, typically starting before or after the onset of disease symptoms to assess prophylactic or therapeutic effects, respectively. A vehicle control and a positive control (e.g., a COX-2 inhibitor like celecoxib) are run in parallel.[3][9]

  • Assessment:

    • The volume of both the injected (primary) and contralateral (secondary) hind paws is measured at regular intervals using a plethysmometer.

    • The change in paw volume is calculated as the primary endpoint.

  • Data Analysis: The percent inhibition of paw edema is calculated relative to the vehicle-treated group. An ED50 value, the dose required to achieve 50% of the maximal inhibition, is determined.[9]

AIA_Workflow cluster_setup Phase 1: Induction cluster_treatment Phase 2: Treatment & Monitoring cluster_analysis Phase 3: Analysis A1 Animal Acclimatization A2 Day 0: Adjuvant Injection (Left Hind Paw) A1->A2 A3 Arthritis Development (Days 1-10) A2->A3 B1 Group Allocation: - Vehicle - this compound (e.g., 0.001-1 mg/kg) - Positive Control A3->B1 B2 Daily Oral Dosing B3 Paw Volume Measurement (Plethysmometer) B2->B3 Periodic C1 Calculate % Inhibition of Paw Swelling B3->C1 C2 Determine ED50 C1->C2

Caption: Experimental workflow for the Rat AIA model.
In Vitro TNF-α Release Assay in Human Monocytes

This assay assesses the ability of this compound to restore pro-inflammatory cytokine production in the presence of the immunosuppressive mediator PGE2.[3]

Objective: To quantify the reversal of PGE2-mediated suppression of TNF-α by this compound in a human monocytic cell line.

Methodology:

  • Cell Culture: Human THP-1 monocytic cells are cultured in appropriate media and seeded into 96-well plates.

  • Pre-treatment: Cells are pre-treated with varying concentrations of this compound or vehicle control for 1 hour.

  • Stimulation: Cells are then stimulated with Lipopolysaccharide (LPS) to induce TNF-α production. Concurrently, PGE2 is added to relevant wells to suppress this production.

    • Control Group: Vehicle only

    • LPS Group: LPS only

    • Suppressed Group: LPS + PGE2

    • Test Group: this compound + LPS + PGE2

  • Incubation: The plates are incubated for a defined period (e.g., 18-24 hours).

  • Measurement: Supernatants are collected, and the concentration of TNF-α is quantified using a standard Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The amount of TNF-α in the test group is compared to the suppressed and LPS-only groups to determine the percentage reversal of suppression.

InVitro_Workflow A 1. Seed THP-1 Cells in 96-well plate B 2. Pre-treat with this compound or Vehicle (1 hr) A->B C 3. Add PGE2 and/or LPS Stimulant B->C D 4. Incubate for 18-24 hrs C->D E 5. Collect Supernatant D->E F 6. Measure TNF-α Concentration (ELISA) E->F G 7. Analyze Data: Calculate % Reversal of Suppression F->G

Caption: Workflow for an in vitro cytokine release assay.

References

MF-766: A Novel EP4 Antagonist for the Treatment of Arthritis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

MF-766 is a highly potent and selective antagonist of the E-type prostanoid receptor 4 (EP4), which has demonstrated significant therapeutic potential in preclinical models of arthritis. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key in vitro and in vivo data, and detailed experimental methodologies. The information presented herein is intended to support further research and development of this compound as a novel therapeutic agent for inflammatory joint diseases.

Introduction

Rheumatoid arthritis and other inflammatory arthritides are chronic autoimmune diseases characterized by synovial inflammation, cartilage degradation, and bone erosion, leading to progressive joint destruction and disability. Prostaglandin (B15479496) E2 (PGE2) is a key inflammatory mediator implicated in the pathogenesis of arthritis. Of the four PGE2 receptors (EP1-4), the EP4 receptor has been identified as a critical transducer of PGE2-mediated pro-inflammatory and catabolic effects in the joint. This compound, a second-generation N-benzyl indole (B1671886) derivative, has emerged as a promising therapeutic candidate due to its high affinity and selectivity for the EP4 receptor, offering a targeted approach to mitigating the detrimental effects of PGE2 in arthritis.[1][2]

Mechanism of Action

This compound is a potent and selective, orally active antagonist of the EP4 receptor.[3] The binding of PGE2 to the G-protein coupled EP4 receptor initiates a signaling cascade that primarily involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This signaling pathway is implicated in various cellular processes that contribute to the pathology of arthritis, including the production of pro-inflammatory cytokines and matrix metalloproteinases, as well as the modulation of immune cell function. By competitively inhibiting the binding of PGE2 to the EP4 receptor, this compound effectively blocks this downstream signaling, thereby attenuating the inflammatory and destructive processes in the joint.

In addition to its direct effects on inflammatory cells, this compound has been shown to modulate the activity of various immune cells. In vitro studies have demonstrated that this compound can restore the production of interferon-gamma (IFN-γ) by natural killer (NK) cells and tumor necrosis factor-alpha (TNF-α) by monocytes, which are suppressed by PGE2.[4][5] This suggests that this compound may also exert its therapeutic effects by restoring a more balanced immune response within the arthritic joint.

Signaling Pathway of EP4 Receptor and Inhibition by this compound

EP4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGE2 PGE2 EP4 EP4 Receptor PGE2->EP4 Binds G_protein Gs Protein EP4->G_protein Activates MF766 This compound MF766->EP4 Blocks AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Pro-inflammatory Gene Expression (e.g., Cytokines, MMPs) CREB->Gene_Expression Induces

Caption: PGE2-EP4 signaling and its inhibition by this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity
ParameterValueSpeciesAssay SystemReference
Ki (EP4) 0.23 nMHumanRadioligand Binding[1][3]
IC50 (EP4) 1.4 nMHumanFunctional Assay (cAMP)[1][3]
IC50 (EP4) + 10% HS 1.8 nMHumanFunctional Assay (cAMP)[1]
Selectivity >7000-fold vs. other prostanoid receptorsHumanRadioligand Binding[1]
Table 2: Pharmacokinetic Properties
ParameterSprague-Dawley RatBeagle DogReference
Oral Bioavailability (F) 74%86%[1]
Clearance (CL) 6.3 mL/min/kg3.7 mL/min/kg[1]
Elimination Half-life (t1/2) 2.6 h4.6 h[1]
Table 3: In Vivo Efficacy in Rat Adjuvant-Induced Arthritis (AIA) Model
ParameterThis compoundRofecoxibMF-tricyclicReference
ED50 (Paw Swelling) 0.004 mg/kg/day>1 mg/kg/day>1 mg/kg/day[1]
Maximal Efficacy (Primary Paw Swelling Inhibition) 70%Comparable to COX-2 inhibitorsComparable to COX-2 inhibitors[1]
Maximal Efficacy (Secondary Paw Swelling Inhibition) 100%Comparable to COX-2 inhibitorsComparable to COX-2 inhibitors[1]
Potency vs. COX-2 Inhibitors >200-fold higher--[1]

Experimental Protocols

In Vitro EP4 Receptor Binding and Functional Assays
  • Objective: To determine the binding affinity (Ki) and functional antagonist activity (IC50) of this compound for the human EP4 receptor.

  • Cell Line: HEK-293 cells stably expressing the human EP4 receptor.

  • Binding Assay Protocol:

    • Membrane preparations from HEK-293-EP4 cells were incubated with a radiolabeled prostaglandin E2 analog.

    • Increasing concentrations of this compound were added to compete for binding.

    • Non-specific binding was determined in the presence of a saturating concentration of unlabeled PGE2.

    • Bound radioactivity was measured using a scintillation counter.

    • Ki values were calculated using the Cheng-Prusoff equation.

  • Functional Assay (cAMP Accumulation) Protocol:

    • HEK-293-EP4 cells were pre-incubated with various concentrations of this compound.

    • Cells were then stimulated with a sub-maximal concentration of PGE2 to induce cAMP production.

    • Intracellular cAMP levels were measured using a commercially available immunoassay kit.

    • IC50 values were determined by non-linear regression analysis of the concentration-response curves.

Rat Adjuvant-Induced Arthritis (AIA) Model
  • Objective: To evaluate the in vivo efficacy of this compound in a preclinical model of chronic inflammation and arthritis.

  • Animal Model: Male Lewis rats or other susceptible strains.

  • Induction of Arthritis:

    • A single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis (typically 10 mg/mL) was administered at the base of the tail.

  • Drug Administration:

    • While the specific protocol for the published this compound study is not detailed, a typical prophylactic dosing regimen would involve oral administration of this compound (e.g., via gavage) once daily, starting from the day of adjuvant injection (Day 0) and continuing for a predefined period (e.g., 21 days). The vehicle used for administration would typically be an aqueous solution such as 0.5% methylcellulose.

  • Assessment of Arthritis:

    • Paw Swelling: The volume of both hind paws was measured at regular intervals using a plethysmometer. The percentage inhibition of paw swelling was calculated relative to the vehicle-treated control group.

    • Clinical Score: The severity of arthritis in each paw was graded on a scale of 0-4 based on erythema, swelling, and joint deformity. A total arthritis score was calculated for each animal.

    • Histopathology: At the end of the study, ankle joints were collected, fixed, decalcified, and embedded in paraffin. Sections were stained with hematoxylin (B73222) and eosin (B541160) (H&E) and Safranin O to assess inflammation, pannus formation, cartilage damage, and bone erosion.

    • Biomarker Analysis: Blood samples could be collected to measure systemic inflammatory markers such as C-reactive protein (CRP) or pro-inflammatory cytokines (e.g., TNF-α, IL-6).

Experimental Workflow for the Rat AIA Model

AIA_Workflow cluster_setup Study Setup cluster_induction Arthritis Induction (Day 0) cluster_treatment Treatment Period (e.g., Day 0-21) cluster_assessment Assessment cluster_termination Study Termination (e.g., Day 21) cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization (Male Lewis Rats) Group_Allocation Random Group Allocation (Vehicle, this compound doses) Animal_Acclimatization->Group_Allocation Adjuvant_Injection Intradermal Injection of Freund's Complete Adjuvant Group_Allocation->Adjuvant_Injection Drug_Administration Daily Oral Administration (Vehicle or this compound) Adjuvant_Injection->Drug_Administration Paw_Measurement Regular Measurement of Paw Volume Drug_Administration->Paw_Measurement Clinical_Scoring Clinical Scoring of Arthritis Severity Drug_Administration->Clinical_Scoring Body_Weight Monitoring of Body Weight Drug_Administration->Body_Weight Euthanasia Euthanasia Statistical_Analysis Statistical Analysis of All Data Paw_Measurement->Statistical_Analysis Clinical_Scoring->Statistical_Analysis Body_Weight->Statistical_Analysis Sample_Collection Collection of Blood and Joint Tissues Euthanasia->Sample_Collection Histopathology Histopathological Analysis of Joints Sample_Collection->Histopathology Biomarker_Analysis Analysis of Inflammatory Biomarkers Sample_Collection->Biomarker_Analysis Histopathology->Statistical_Analysis Biomarker_Analysis->Statistical_Analysis

Caption: General experimental workflow for the rat AIA model.

Discussion and Future Directions

The preclinical data for this compound strongly support its development as a potential therapeutic agent for arthritis. Its high potency and selectivity for the EP4 receptor, coupled with favorable pharmacokinetic properties and robust in vivo efficacy in a relevant animal model, highlight its promise as a targeted anti-inflammatory drug.[1] The mechanism of action, which involves the blockade of PGE2-mediated inflammation and immune modulation, suggests that this compound could offer a novel therapeutic approach with a potentially improved safety profile compared to non-steroidal anti-inflammatory drugs (NSAIDs) and COX-2 inhibitors.

Future research should focus on further elucidating the downstream effects of EP4 antagonism in the context of arthritis, including its impact on specific immune cell subsets, cartilage and bone metabolism, and pain pathways. Long-term efficacy and safety studies in additional preclinical models are warranted to support the transition of this compound into clinical development. Furthermore, the identification of biomarkers that could predict patient response to EP4-targeted therapy would be invaluable for future clinical trial design.

Conclusion

This compound is a compelling drug candidate for the treatment of arthritis, with a well-defined mechanism of action and strong preclinical proof-of-concept. The data presented in this technical guide provide a solid foundation for its continued investigation and development as a novel, targeted therapy for patients suffering from inflammatory joint diseases.

References

Methodological & Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MF-766 is a potent and highly selective, orally bioavailable antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor EP4.[1][2] The EP4 receptor plays a crucial role in mediating PGE2-induced immunosuppression within the tumor microenvironment and is also implicated in inflammatory processes.[3][4] By blocking the EP4 receptor, this compound can enhance anti-tumor immunity and potentially alleviate inflammation, making it a valuable tool for preclinical research in oncology and inflammatory diseases.[2][3] These application notes provide detailed protocols and dosage recommendations for the use of this compound in mouse models based on available preclinical data.

Mechanism of Action

This compound functions by competitively binding to the EP4 receptor with high affinity (Ki of 0.23 nM), thereby preventing its activation by PGE2.[1][2] In the context of cancer, PGE2 in the tumor microenvironment signals through the EP4 receptor on various immune cells, leading to immunosuppressive effects. This compound reverses these effects by:

  • Promoting the infiltration and activation of CD8+ T cells and Natural Killer (NK) cells. [3]

  • Inducing the reprogramming of macrophages to a pro-inflammatory M1-like phenotype. [3]

  • Reducing the population of granulocytic myeloid-derived suppressor cells (MDSCs). [3]

  • Restoring the production of pro-inflammatory cytokines such as IFN-γ and TNF-α. [3]

This modulation of the tumor microenvironment from an immunosuppressive to an immune-active state enhances the efficacy of immunotherapies like anti-PD-1 antibodies.[3]

Signaling Pathway of this compound in the Tumor Microenvironment

MF766_Mechanism_of_Action Mechanism of Action of this compound cluster_TME Tumor Microenvironment cluster_Immune_Response Anti-Tumor Immune Response Tumor Cells Tumor Cells MDSCs MDSCs M2 Macrophages M2 Macrophages M1 Macrophages M1 Macrophages CD8+ T Cells (Suppressed) CD8+ T Cells (Suppressed) CD8+ T Cells (Active) CD8+ T Cells (Active) NK Cells (Suppressed) NK Cells (Suppressed) NK Cells (Active) NK Cells (Active) Tumor Cell Killing Tumor Cell Killing M1 Macrophages->Tumor Cell Killing CD8+ T Cells (Active)->Tumor Cell Killing NK Cells (Active)->Tumor Cell Killing PGE2 PGE2 EP4R EP4 Receptor PGE2->EP4R Binds & Activates EP4R->Tumor Cells Promotes Proliferation & Survival EP4R->MDSCs Promotes Expansion & Suppressive Function EP4R->M2 Macrophages Promotes Polarization EP4R->CD8+ T Cells (Suppressed) Inhibits Activation EP4R->NK Cells (Suppressed) Inhibits Activation MF766 This compound MF766->M1 Macrophages Promotes Reprogramming MF766->CD8+ T Cells (Active) Restores Function MF766->NK Cells (Active) Restores Function MF766->EP4R Binds & Blocks

Caption: Mechanism of Action of this compound.

Recommended Dosage and Administration in Mouse Tumor Models

The following tables summarize the recommended dosages and administration protocols for this compound in various mouse tumor models.

Table 1: this compound Monotherapy Dosage in Syngeneic Mouse Tumor Models
Tumor ModelMouse StrainDosage (mg/kg)Administration RouteDosing ScheduleReported Efficacy
CT26 (Colon Carcinoma)BALB/c30Oral GavageOnce daily for 21 days49% tumor growth inhibition.[1]
EMT6 (Mammary Carcinoma)BALB/c30Oral GavageOnce daily for 21 daysNo significant difference.[1]
4T1 (Mammary Carcinoma)BALB/c30Oral GavageOnce daily for 21 daysNo significant difference.[1]
Table 2: this compound in Combination with Anti-PD-1 Antibody in Syngeneic Mouse Tumor Models
Tumor ModelMouse StrainThis compound Dosage (mg/kg)Anti-PD-1 Dosage (mg/kg)Administration Route (this compound / Anti-PD-1)Dosing ScheduleReported Efficacy (% TGI)
CT26 (Colon Carcinoma)BALB/c3010Oral Gavage / IntraperitonealThis compound: Once daily for 21 days; Anti-PD-1: Every 4 days for 4 doses89%[1]
EMT6 (Mammary Carcinoma)BALB/c3010Oral Gavage / IntraperitonealThis compound: Once daily for 21 days; Anti-PD-1: Every 4 days for 4 doses66%[1]
4T1 (Mammary Carcinoma)BALB/c3010Oral Gavage / IntraperitonealThis compound: Once daily for 21 days; Anti-PD-1: Every 4 days for 4 doses40%[1]

Pharmacokinetics in Mice

This compound exhibits favorable pharmacokinetic properties in mice, supporting its use in in vivo experimental models.

Table 3: Pharmacokinetic Parameters of this compound in Mice Following a Single Oral Dose
Dose (mg/kg)Cmax (µM)Tmax (h)AUC (0-24h) (µM*h)Clearance
3015.03 ± 4.370.557.55 ± 10.75Cleared after 24 hours.[4]
10024.05 ± 6.010.5255.10 ± 97.3Cleared after 24 hours.[4]

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Tween 80

  • Sterile water for injection or sterile phosphate-buffered saline (PBS)

Procedure:

  • For in vivo experiments, this compound can be formulated in 10% Tween 80.[1]

  • To prepare the formulation, first, create a 10% Tween 80 solution in sterile water or PBS.

  • Calculate the required amount of this compound based on the desired final concentration and the total volume needed for the study cohort.

  • Weigh the this compound powder accurately.

  • Suspend the this compound powder in the 10% Tween 80 solution.

  • Vortex or sonicate the suspension until it is homogeneous. It is recommended to prepare the formulation fresh daily.

Oral Gavage Administration Protocol

Procedure:

  • Gently restrain the mouse.

  • Measure the body weight of the mouse to calculate the precise volume of the this compound suspension to be administered.

  • Use a proper-sized, ball-tipped oral gavage needle.

  • Insert the gavage needle gently into the esophagus.

  • Slowly administer the calculated volume of the this compound suspension.

  • Monitor the mouse for any signs of distress after administration.

Experimental Workflow for Efficacy Studies in Syngeneic Tumor Models

experimental_workflow In Vivo Efficacy Study Workflow start Start tumor_inoculation Subcutaneous Tumor Cell Inoculation (e.g., CT26, EMT6, 4T1) start->tumor_inoculation tumor_growth Allow Tumors to Grow to ~100 mm³ tumor_inoculation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Initiate Treatment: - Vehicle Control - this compound (e.g., 30 mg/kg, PO, QD) - Anti-PD-1 (e.g., 10 mg/kg, IP, Q4Dx4) - this compound + Anti-PD-1 randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Study Endpoint: - Tumor volume reaches limit - Pre-defined time point monitoring->endpoint analysis Tissue Collection & Analysis (e.g., Flow Cytometry) endpoint->analysis end End analysis->end

Caption: In Vivo Efficacy Study Workflow.

Application in Inflammation Models

While specific studies detailing the dosage of this compound in mouse inflammation models are not as prevalent as in oncology, its potent anti-inflammatory effects have been demonstrated in a rat adjuvant-induced arthritis (AIA) model.[2] In this model, this compound showed an ED50 of 0.004 mg/kg/day, highlighting its high potency.[2]

For researchers wishing to investigate this compound in mouse models of inflammation (e.g., collagen-induced arthritis, lipopolysaccharide-induced inflammation), a dose-response study is recommended. Based on the data from other EP4 antagonists in mouse arthritis models, a starting dose range of 1 to 30 mg/kg administered orally once or twice daily could be considered.

Safety and Toxicology

Specific toxicology studies for this compound in mice are not detailed in the provided search results. As with any experimental compound, it is crucial to monitor animals for signs of toxicity, including:

  • Changes in body weight

  • Alterations in food and water consumption

  • Behavioral changes

  • Signs of distress

Conclusion

This compound is a valuable research tool for investigating the role of the PGE2-EP4 signaling axis in cancer and inflammation. The provided protocols and dosage information for mouse tumor models offer a solid foundation for in vivo studies. For inflammatory models, a careful dose-escalation design is advised, leveraging the information available for analogous compounds. As with all animal research, studies should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

References

Application Notes and Protocols for MF-766, a Potent and Selective EP4 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility, preparation, and experimental use of MF-766, a highly potent, selective, and orally active EP4 antagonist. The provided protocols and data are intended to guide researchers in designing and executing experiments for investigating the role of the EP4 receptor in cancer and inflammatory diseases.

Introduction

This compound is a small molecule inhibitor that specifically targets the E-type prostanoid receptor 4 (EP4), a G-protein coupled receptor for prostaglandin (B15479496) E2 (PGE2).[1][2][3] The PGE2-EP4 signaling pathway is implicated in various pathological processes, including tumor growth, metastasis, and immunosuppression.[4][5][6] this compound acts as a full antagonist, blocking the downstream signaling cascade initiated by PGE2 binding to the EP4 receptor.[1][3] This inhibition can reverse PGE2-mediated immunosuppression within the tumor microenvironment, thereby enhancing anti-tumor immune responses.[4][5]

Physicochemical and Pharmacokinetic Properties

PropertyValueReference
Molecular Formula C27H21F3N2O3[1]
Molecular Weight 478.46 g/mol [1]
CAS Number 1050656-06-8[1]
Appearance White to off-white solid[1]
Ki 0.23 nM[1][3]
IC50 1.4 nM (1.8 nM in 10% HS)[1][3]

Solubility Data

Proper dissolution of this compound is critical for reliable experimental outcomes. The following table summarizes its solubility in common solvents.

SolventConcentrationNotesReference
DMSO ≥ 50 mg/mL (104.50 mM)Ultrasonic assistance may be needed. Use newly opened DMSO as it is hygroscopic.[1][2]
10% DMSO + 90% Corn Oil ≥ 2.5 mg/mL (5.23 mM)Prepare by adding DMSO stock to corn oil.[2]
10% Tween 80 Formulation for in vivo experimentsSpecific concentration not provided.[4]

Preparation of this compound for Experiments

In Vitro Stock Solution (10 mM in DMSO)
  • Weigh the required amount of this compound powder.

  • Add the appropriate volume of fresh, high-quality DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.78 mg of this compound in 1 mL of DMSO.

  • If necessary, use an ultrasonic bath to ensure complete dissolution.[1]

  • Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1][2]

In Vivo Formulation (Oral Gavage)

A common formulation for oral administration in mice involves a mixture of DMSO and corn oil.

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • To prepare the final working solution, add 100 µL of the 25.0 mg/mL DMSO stock solution to 900 µL of corn oil.[2]

  • Mix thoroughly to ensure a homogenous suspension. This will result in a 2.5 mg/mL formulation.[2]

  • The dosage for animal studies has been reported at 30 mg/kg, administered once daily via oral gavage.[1][4]

Experimental Protocols

In Vitro Assay: Reversal of PGE2-Mediated Immunosuppression in Human NK Cells

This protocol describes how to assess the ability of this compound to restore the function of Natural Killer (NK) cells that have been suppressed by PGE2.

  • Isolate human NK cells from peripheral blood.

  • Pre-treat the NK cells with varying concentrations of this compound (e.g., 0.01-10 µM) for 1 hour.[1][4]

  • Stimulate the NK cells with 50 ng/mL of IL-2 in the presence or absence of 0.33 µM PGE2.[1]

  • Incubate the cells for 18 hours.[1]

  • Collect the cell supernatant and measure the concentration of IFN-γ using an appropriate method (e.g., ELISA).

  • Cell viability should be assessed to ensure that the observed effects are not due to cytotoxicity.[1][4]

In Vivo Assay: Evaluation of Anti-Tumor Efficacy in Syngeneic Mouse Models

This protocol outlines a general procedure for evaluating the anti-tumor activity of this compound in mouse models, such as those using CT26, EMT6, or 4T1 cancer cell lines.

  • Subcutaneously inject female C57BL/6J or other appropriate mouse strains with cancer cells (e.g., 0.5 x 10^6 CT26 or EMT6 cells, or 0.3 x 10^6 4T1 cells).[4]

  • Allow tumors to grow to an average size of approximately 100 mm³.[4]

  • Randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 30 mg/kg) or the vehicle control daily via oral gavage for a specified period (e.g., 21 days).[1][4]

  • For combination therapy studies, an anti-PD-1 antibody (e.g., 10 mg/kg) or an isotype control can be administered intraperitoneally (e.g., every 4 days for 4 doses).[4]

  • Measure tumor volume regularly using calipers (Volume = 0.5 × length × width²).[4]

  • At the end of the study, tumors and other relevant tissues can be harvested for further analysis (e.g., flow cytometry to assess immune cell infiltration).

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

MF766_Signaling_Pathway cluster_tme Tumor Microenvironment cluster_cell Immune Cell (e.g., T-cell, NK cell) PGE2 PGE2 EP4 EP4 Receptor PGE2->EP4 Binds to AC Adenylyl Cyclase EP4->AC Activates MF766 This compound MF766->EP4 Blocks cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Activates Immunosuppression Immunosuppression (e.g., ↓ IFN-γ, ↓ TNF-α) CREB->Immunosuppression Leads to Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies prep_vitro Prepare 10 mM this compound in DMSO cell_culture Culture Immune Cells (e.g., NK cells, THP-1) prep_vitro->cell_culture treatment_vitro Pre-treat with this compound, then stimulate with PGE2/LPS cell_culture->treatment_vitro analysis_vitro Analyze Cytokine Production (e.g., IFN-γ, TNF-α) treatment_vitro->analysis_vitro prep_vivo Formulate this compound for Oral Gavage tumor_model Establish Syngeneic Tumor Model in Mice prep_vivo->tumor_model treatment_vivo Daily Oral Administration of this compound tumor_model->treatment_vivo monitoring Monitor Tumor Growth treatment_vivo->monitoring analysis_vivo Ex Vivo Analysis of Tumors and Immune Cells monitoring->analysis_vivo

References

Application of MF-766 in Immunology Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MF-766 is a potent, selective, and orally active antagonist of the E-type prostanoid receptor 4 (EP4).[1] The EP4 receptor is a key component of the prostaglandin (B15479496) E2 (PGE2) signaling pathway, which is frequently implicated in creating an immunosuppressive tumor microenvironment (TME).[2][3][4] PGE2, produced by cyclooxygenase (COX)-1/2, impairs anti-tumor immunity by engaging with EP receptors on various immune cells.[2][3][4] By specifically targeting the EP4 receptor, this compound offers a more focused approach to counteract PGE2-mediated immune suppression compared to broader COX-1/2 inhibition.[2][4] These application notes provide an overview of the utility of this compound in immunology research, particularly in the context of immuno-oncology, and offer detailed protocols for its application in both in vitro and in vivo settings.

Mechanism of Action

This compound functions by blocking the binding of PGE2 to the EP4 receptor. This receptor is expressed on a wide range of immune cells, including T cells, natural killer (NK) cells, dendritic cells (DCs), and myeloid-derived suppressor cells (MDSCs).[2] PGE2 signaling through EP4 generally leads to immunosuppressive effects, such as the inhibition of pro-inflammatory cytokine production and the promotion of immunosuppressive cell phenotypes.[2][5] this compound reverses these effects, thereby restoring the anti-tumor functions of key immune cell populations.[2][3][4]

Data Presentation

Quantitative Data for this compound
ParameterValueSpecies/SystemReference
Binding Affinity (Ki) 0.23 nMHuman EP4 Receptor[1][6]
Functional Potency (IC50) 1.4 nMHEK-293 cells[1][6]
Functional Potency (IC50) with 10% Human Serum 1.8 nMHEK-293 cells[1][6]
Selectivity >7000-fold over other prostanoid receptorsNot specified[6]
In Vivo Pharmacokinetics of this compound in Mice
DoseCmax (µM)Tmax (hours)AUC (µM*h)Reference
30 mg/kg 15.03 ± 4.370.557.55 ± 10.75[2]
100 mg/kg 24.05 ± 6.010.5255.10 ± 97.3[2]
Summary of this compound Effects on Immune Cells and Cytokines
Experimental SystemImmune Cell/CytokineEffect of this compoundReference
Human NK Cells IFN-γReverses PGE2-mediated suppression of IL-2-induced production[1][2]
Human CD8+ T Cells IFN-γReverses PGE2-mediated suppression[2][3]
THP-1 Cells & Human Whole Blood TNF-αReverses PGE2-mediated suppression of LPS-induced production[2][4]
Human Primary Tumor Histocultures IFN-γ, IL-2, TNF-αEnhances anti-CD3-stimulated production[2][3]
Syngeneic Mouse Tumor Models (CT26, EMT6) CD8+ T Cells, NK Cells, cDCsIncreased infiltration in the TME[2][3][4]
Syngeneic Mouse Tumor Models (CT26, EMT6) Granulocytic MDSCsDecreased infiltration in the TME[2][3][4]
Syngeneic Mouse Tumor Models (CT26, EMT6) MacrophagesInduces M1-like reprogramming[2][3][4]

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound on TNF-α Production in THP-1 Cells

Objective: To determine the ability of this compound to reverse PGE2-mediated suppression of LPS-induced TNF-α production in the human monocytic cell line THP-1.

Materials:

  • THP-1 cells

  • RPMI-1640 medium with 10% FBS

  • This compound

  • Prostaglandin E2 (PGE2)

  • Lipopolysaccharide (LPS)

  • DMSO (vehicle control)

  • 96-well cell culture plates

  • TNF-α ELISA kit

Procedure:

  • Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Pre-treat the cells with varying concentrations of this compound or vehicle (DMSO) for 1 hour.

  • Add PGE2 to the wells to a final concentration of 0.33 µM to induce immunosuppression. Include wells without PGE2 as a control.

  • Stimulate the cells with LPS at a final concentration of 1 µg/mL. Include unstimulated controls.

  • Incubate the plate for 18-20 hours at 37°C in a 5% CO2 incubator.

  • After incubation, centrifuge the plate and collect the supernatant.

  • Determine the concentration of TNF-α in the supernatant using a TNF-α ELISA kit according to the manufacturer's instructions.

Protocol 2: In Vitro Assessment of this compound on IFN-γ Production in Human NK Cells

Objective: To evaluate the effect of this compound on reversing PGE2-suppressed IFN-γ secretion in primary human NK cells.

Materials:

  • Isolated human Natural Killer (NK) cells

  • Complete culture medium

  • This compound

  • PGE2

  • Interleukin-2 (IL-2)

  • DMSO (vehicle control)

  • 96-well cell culture plates

  • IFN-γ ELISA kit

  • Cell viability assay kit (e.g., CellTiter-Glo®)

Procedure:

  • Isolate human NK cells from peripheral blood mononuclear cells (PBMCs) using a negative selection kit.

  • Plate the NK cells in a 96-well plate at a suitable density.

  • Pre-treat the NK cells with a dose range of this compound (e.g., 0.01-10 µM) or vehicle for 1 hour.[1]

  • Add PGE2 (final concentration 0.33 µM) to the appropriate wells.

  • Stimulate the cells with human IL-2 at a final concentration of 50 ng/mL.[1][2]

  • Incubate for 18 hours.[1]

  • Collect the supernatant for IFN-γ measurement by ELISA.

  • Assess cell viability in the remaining cells to ensure that the observed effects are not due to cytotoxicity.[1][2]

Protocol 3: In Vivo Anti-Tumor Efficacy Study in a Syngeneic Mouse Model

Objective: To assess the anti-tumor activity of this compound alone and in combination with an anti-PD-1 antibody in a syngeneic mouse tumor model.

Materials:

  • BALB/c mice

  • CT26 or EMT6 tumor cells

  • This compound

  • Anti-PD-1 antibody (or isotype control)

  • Vehicle control for this compound

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject 0.5 x 10^6 CT26 or EMT6 cells into the flank of each mouse.[2]

  • Monitor tumor growth regularly. When the average tumor size reaches approximately 100 mm³, randomize the mice into treatment groups (e.g., Vehicle, this compound, anti-PD-1, this compound + anti-PD-1).[2]

  • Administer this compound at 30 mg/kg orally, once daily for 21 days.[2]

  • Administer anti-PD-1 antibody at 10 mg/kg intraperitoneally, every 4 days for 4 doses.[2]

  • Measure tumor volume twice weekly using calipers (Volume = 0.5 × length × width²).[2]

  • At the end of the study, tumors can be excised for further analysis, such as flow cytometry to assess immune cell infiltration.

Visualizations

Signaling Pathway of PGE2-EP4 and its Inhibition by this compound

PGE2_EP4_Pathway cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell (e.g., T cell, NK cell) Tumor Cells Tumor Cells PGE2 PGE2 Tumor Cells->PGE2 produce Immune Cells Immune Cells EP4 EP4 Receptor PGE2->EP4 AC Adenylate Cyclase EP4->AC activates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB Suppression Immune Suppression (↓ IFN-γ, ↓ TNF-α) CREB->Suppression leads to MF766 This compound MF766->EP4 inhibits

Caption: PGE2-EP4 signaling pathway and its inhibition by this compound.

Experimental Workflow for In Vitro Cytokine Production Assay

in_vitro_workflow start Start plate_cells Plate Immune Cells (e.g., THP-1, NK cells) start->plate_cells pretreat Pre-treat with this compound or Vehicle (1 hr) plate_cells->pretreat add_pge2 Add PGE2 (immunosuppression) pretreat->add_pge2 stimulate Stimulate with LPS or IL-2 add_pge2->stimulate incubate Incubate (18-20 hrs) stimulate->incubate collect Collect Supernatant incubate->collect elisa Measure Cytokine (TNF-α or IFN-γ) by ELISA collect->elisa end End elisa->end

Caption: Workflow for in vitro assessment of this compound on cytokine production.

Experimental Workflow for In Vivo Anti-Tumor Efficacy Study

in_vivo_workflow start Start implant Implant Tumor Cells (e.g., CT26) into Mice start->implant monitor_growth Monitor Tumor Growth implant->monitor_growth randomize Randomize Mice when Tumors reach ~100 mm³ monitor_growth->randomize treat Administer Treatments: - Vehicle - this compound (p.o.) - anti-PD-1 (i.p.) - Combination randomize->treat measure_tumor Measure Tumor Volume (Twice Weekly) treat->measure_tumor endpoint Endpoint Analysis: - Tumor Growth Inhibition - Immune Cell Infiltration treat->endpoint measure_tumor->treat Continue Treatment (e.g., 21 days) end End endpoint->end

Caption: Workflow for in vivo anti-tumor efficacy study of this compound.

References

Application Notes and Protocols: Utilizing MF-766 to Interrogate PGE2 Signaling in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing MF-766, a potent and selective EP4 receptor antagonist, to investigate the role of Prostaglandin E2 (PGE2) signaling in tumor biology. The following sections detail the mechanism of action, provide structured quantitative data from preclinical studies, and offer detailed protocols for key experiments.

Prostaglandin E2, a principal product of the cyclooxygenase (COX) pathway, is a critical mediator of inflammation and has been extensively implicated in cancer progression.[1][2][3] Elevated PGE2 levels in the tumor microenvironment (TME) can promote cell proliferation, invasion, angiogenesis, and suppress anti-tumor immunity.[2][3][4][5] PGE2 exerts its effects through four E-type prostanoid (EP) receptors: EP1, EP2, EP3, and EP4.[1][6][7] The EP4 receptor, in particular, has emerged as a key transducer of PGE2-mediated immunosuppression and tumorigenesis.[6][8]

This compound is a highly selective and orally active antagonist of the EP4 receptor.[9] By blocking the PGE2-EP4 signaling axis, this compound offers a targeted approach to counteract the pro-tumorigenic effects of PGE2, making it a valuable tool for both basic research and therapeutic development.[8][10]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies involving this compound, providing a clear overview of its potency and efficacy.

Table 1: In Vitro Potency of this compound

ParameterValueCell/SystemReference
Binding Affinity (Ki) 0.23 nMEP4 Receptor[9]
Functional Antagonism (IC50) 1.4 nMFunctional Assay[9]
Functional Antagonism (IC50) with 10% HS 1.8 nMFunctional Assay[9]

Table 2: In Vivo Pharmacokinetics of this compound in Mice

Dose (Oral)Cmax (µM)AUC (µM*h)Reference
30 mg/kg 15.03 ± 4.3757.55 ± 10.75[8]
100 mg/kg 24.05 ± 6.01255.10 ± 97.3[8]

Table 3: In Vivo Anti-Tumor Efficacy of this compound in Syngeneic Mouse Models

Tumor ModelTreatmentTumor Growth Inhibition (TGI) %Reference
CT26 (Colon Carcinoma) This compound (30 mg/kg, oral, daily)49%[9]
CT26 (Colon Carcinoma) This compound + anti-PD-189%[9]
EMT6 (Mammary Carcinoma) This compound + anti-PD-166%[9]
4T1 (Mammary Carcinoma) This compound + anti-PD-140%[9]

Signaling Pathways and Experimental Workflow Diagrams

To visually represent the complex biological processes and experimental designs, the following diagrams have been generated using Graphviz.

PGE2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling EP4 EP4 Receptor AC Adenylate Cyclase EP4->AC Activates PGE2 Prostaglandin E2 (PGE2) PGE2->EP4 Binds MF766 This compound MF766->EP4 Blocks cAMP cAMP AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., Pro-tumorigenic, Immunosuppressive) CREB->Gene_Expression Promotes

PGE2-EP4 Signaling Pathway and this compound Mechanism of Action.

In_Vitro_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Immune_Cells Isolate Immune Cells (e.g., NK cells, T cells, Myeloid cells) Pretreat_MF766 Pre-treat with this compound (1 hr) Immune_Cells->Pretreat_MF766 Tumor_Cells Culture Tumor Cell Lines (e.g., THP-1) Tumor_Cells->Pretreat_MF766 Stimulate Stimulate with PGE2 and/or other agents (e.g., IL-2, LPS) Pretreat_MF766->Stimulate Cytokine_Assay Measure Cytokine Production (e.g., IFN-γ, TNF-α) via ELISA/MSD Stimulate->Cytokine_Assay Flow_Cytometry Analyze Cell Surface Markers and Intracellular Proteins Stimulate->Flow_Cytometry

Workflow for In Vitro Immunomodulatory Assays.

In_Vivo_Workflow cluster_model_prep Tumor Model Preparation cluster_treatment_vivo Treatment Regimen cluster_monitoring Monitoring and Analysis Implantation Subcutaneously implant tumor cells (e.g., CT26, EMT6) into mice Tumor_Growth Allow tumors to reach ~100 mm³ Implantation->Tumor_Growth MF766_Admin Administer this compound (e.g., 30 mg/kg, oral, daily) Tumor_Growth->MF766_Admin Combo_Admin Administer combination therapy (e.g., anti-PD-1, IP, Q4Dx4) Tumor_Growth->Combo_Admin Tumor_Measurement Measure tumor volume regularly MF766_Admin->Tumor_Measurement Combo_Admin->Tumor_Measurement TME_Analysis At endpoint, harvest tumors for Flow Cytometry analysis of immune cells Tumor_Measurement->TME_Analysis

Workflow for In Vivo Anti-Tumor Efficacy Studies.

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound on PGE2 signaling in tumors, adapted from published research.[8][11]

Protocol 1: In Vitro Human Natural Killer (NK) Cell Cytokine Production Assay

Objective: To determine the ability of this compound to reverse PGE2-mediated suppression of cytokine production in human NK cells.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • NK Cell Isolation Kit

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

  • Recombinant Human IL-2

  • Prostaglandin E2 (PGE2)

  • This compound

  • Human IFN-γ ELISA or Meso Scale Discovery (MSD) kit

  • 96-well cell culture plates

Procedure:

  • Isolate NK cells from healthy human donor PBMCs using a negative selection NK cell isolation kit according to the manufacturer's instructions.

  • Plate the purified NK cells in a 96-well plate.

  • Pre-treat the NK cells with varying concentrations of this compound (e.g., 0.01-10 µM) for 1 hour at 37°C.[9]

  • Add PGE2 (e.g., 0.33 µM) to the appropriate wells.[9]

  • Stimulate the cells with human IL-2 (e.g., 50 ng/mL).[9]

  • Incubate the plate for 18-20 hours at 37°C in a CO2 incubator.[8]

  • After incubation, centrifuge the plate and collect the supernatant.

  • Measure the concentration of IFN-γ in the supernatant using a human IFN-γ ELISA or MSD kit, following the manufacturer's protocol.

Protocol 2: In Vitro Myeloid Cell Cytokine Production Assay

Objective: To assess the effect of this compound on PGE2-mediated inhibition of TNF-α production in myeloid cells.

Materials:

  • THP-1 human monocytic cell line or human whole blood

  • RPMI-1640 medium with 10% FBS

  • Lipopolysaccharide (LPS)

  • Prostaglandin E2 (PGE2)

  • This compound

  • Human TNF-α ELISA or MSD kit

  • 96-well cell culture plates

Procedure:

  • Seed THP-1 cells in a 96-well plate or use fresh human whole blood from healthy donors.

  • Pre-treat the cells/blood with this compound for 1 hour.[8]

  • Add PGE2 to the designated wells.

  • Stimulate TNF-α production with LPS (e.g., 1 µg/mL).[8]

  • Incubate for 18-20 hours.[8]

  • Centrifuge the samples and collect the supernatant (for THP-1 cells) or plasma (for whole blood).

  • Determine the concentration of TNF-α using a human TNF-α ELISA or MSD kit.

Protocol 3: In Vivo Syngeneic Mouse Tumor Model Study

Objective: To evaluate the anti-tumor efficacy of this compound alone and in combination with an immune checkpoint inhibitor.

Materials:

  • BALB/c mice

  • CT26 or EMT6 tumor cells

  • Matrigel (optional)

  • This compound formulation for oral gavage

  • Anti-mouse PD-1 antibody (or isotype control)

  • Calipers for tumor measurement

  • Sterile saline or appropriate vehicle controls

Procedure:

  • Inject mice subcutaneously in the right flank with a suspension of tumor cells (e.g., 0.5 x 10^6 CT26 or EMT6 cells).[8][11]

  • Monitor tumor growth regularly using calipers.

  • When tumors reach an average size of approximately 100 mm³ (75-125 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound, anti-PD-1, this compound + anti-PD-1).[8][11]

  • Administer this compound (e.g., 30 mg/kg) daily via oral gavage for the duration of the study (e.g., 21 days).[8][11]

  • Administer anti-PD-1 antibody (e.g., 10 mg/kg) intraperitoneally according to its specific dosing schedule (e.g., every 4 days for 4 doses).[8][11]

  • Measure tumor volume using the formula: Volume = 0.5 × (length × width²).[8][11]

  • Monitor animal body weight and overall health throughout the study.

  • At the end of the study, tumors can be harvested for further analysis, such as flow cytometry to characterize the immune cell infiltrate.

Protocol 4: Flow Cytometry Analysis of the Tumor Microenvironment

Objective: To analyze the immune cell composition within the tumor microenvironment following treatment with this compound.

Materials:

  • Harvested tumors from in vivo studies

  • Tumor dissociation kit or enzymes (e.g., collagenase, DNase)

  • FACS buffer (PBS with 2% FBS)

  • Fc block (anti-CD16/32)

  • Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1, F4/80, CD11b, Gr-1, CD206, CD86)

  • Fixable viability dye

  • Intracellular staining buffer set (if analyzing intracellular targets like FoxP3 or cytokines)

  • Flow cytometer

Procedure:

  • Mechanically and enzymatically digest the harvested tumors to create a single-cell suspension.

  • Filter the cell suspension through a 70 µm cell strainer.

  • Perform red blood cell lysis if necessary.

  • Count the viable cells.

  • Stain the cells with a fixable viability dye to exclude dead cells from the analysis.

  • Block Fc receptors to prevent non-specific antibody binding.

  • Stain the cells with a cocktail of fluorochrome-conjugated antibodies against cell surface markers.

  • If required, perform fixation and permeabilization for intracellular staining according to the manufacturer's protocol.

  • Acquire the stained samples on a flow cytometer.

  • Analyze the data using appropriate software (e.g., FCS Express, FlowJo) to quantify different immune cell populations (e.g., CD8+ T cells, NK cells, M1/M2 macrophages, MDSCs).[8][10]

References

Application Notes and Protocols: MF-766 in Combination with Anti-PD-1 Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MF-766 is a highly potent, selective, and orally active antagonist of the E-type prostanoid receptor 4 (EP4).[1] The EP4 receptor is a key component of the prostaglandin (B15479496) E2 (PGE2) signaling pathway, which has been shown to play a significant role in creating an immunosuppressive tumor microenvironment (TME).[2][3][4][5] High concentrations of PGE2 within the TME can impair anti-tumor immunity.[2][3][5] By selectively targeting the EP4 receptor, this compound aims to counteract PGE2-mediated immune suppression, thereby enhancing the body's natural anti-tumor response.[3][5]

Programmed cell death protein 1 (PD-1) is an immune checkpoint receptor expressed on activated T cells. Its ligand, PD-L1, is often upregulated on tumor cells, leading to T-cell exhaustion and immune evasion. Anti-PD-1 therapy, a form of immune checkpoint blockade, has revolutionized cancer treatment by reinvigorating the anti-tumor T-cell response.[5]

This document provides detailed application notes and protocols for the use of this compound in combination with anti-PD-1 therapy, based on preclinical findings. The combination therapy has demonstrated synergistic anti-tumor efficacy by modulating both lymphoid and myeloid cell populations within the TME.[2][3][5]

Mechanism of Action: this compound and Anti-PD-1 Synergy

The combination of this compound and anti-PD-1 therapy leverages a dual approach to overcome tumor-induced immunosuppression.

  • This compound (EP4 Antagonist): Prostaglandin E2 (PGE2) in the tumor microenvironment binds to the EP4 receptor on various immune cells, leading to immunosuppressive effects. This compound blocks this interaction, thereby:

    • Reversing PGE2-mediated suppression of Type 1 cytokine production (e.g., IFN-γ, TNF-α) in lymphocytes and myeloid cells.[2]

    • Promoting the infiltration and activation of CD8+ T cells and Natural Killer (NK) cells.[2][4][5]

    • Inducing a shift from immunosuppressive M2-like macrophages to pro-inflammatory M1-like macrophages.[2][4]

    • Reducing the population of granulocytic myeloid-derived suppressor cells (MDSCs) in the TME.[2][4][5]

  • Anti-PD-1 Therapy: Antibodies targeting PD-1 block the interaction between PD-1 on T cells and PD-L1 on tumor cells. This action:

    • Restores the effector function of exhausted CD8+ T cells.

    • Enhances the ability of the immune system to recognize and eliminate cancer cells.

The synergistic effect of this combination therapy stems from the complementary actions of this compound in remodeling the tumor microenvironment to be more "immune-active," thereby enhancing the efficacy of anti-PD-1 checkpoint blockade.[3][5]

cluster_TME Tumor Microenvironment (TME) cluster_Immune Immune Response Tumor Cells Tumor Cells PGE2 PGE2 Tumor Cells->PGE2 Secretes MDSCs MDSCs CD8+ T Cell CD8+ T Cell MDSCs->CD8+ T Cell Suppresses M2 Macrophages M2 Macrophages M2 Macrophages->CD8+ T Cell Suppresses PGE2->MDSCs Promotes PGE2->M2 Macrophages Promotes PGE2->CD8+ T Cell Suppresses NK Cell NK Cell PGE2->NK Cell Suppresses CD8+ T Cell->Tumor Cells Kills NK Cell->Tumor Cells Kills M1 Macrophages M1 Macrophages M1 Macrophages->Tumor Cells Phagocytosis This compound This compound This compound->PGE2 Blocks EP4 Receptor Anti-PD-1 Anti-PD-1 Anti-PD-1->CD8+ T Cell Blocks PD-1/PD-L1

Caption: Signaling pathway of this compound and anti-PD-1 combination therapy.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency of this compound

ParameterValueSpeciesNotes
Ki 0.23 nM-Potency as an EP4 antagonist.[1]
IC50 1.4 nM-Functional assay.[1]
IC50 (in 10% HS) 1.8 nM-Functional assay in the presence of 10% Human Serum.[1]

Table 2: In Vivo Anti-Tumor Efficacy of this compound and Anti-PD-1 Combination Therapy

Tumor ModelTreatment GroupTumor Growth Inhibition (%)
CT26 This compound (30 mg/kg, oral, once daily)49%
CT26 This compound (30 mg/kg) + anti-PD-1 (mDX400)89%
EMT6 This compound (30 mg/kg, oral, once daily)Not significant
EMT6 This compound (30 mg/kg) + anti-PD-1 (mDX400)66%
4T1 This compound (30 mg/kg, oral, once daily)Not significant
4T1 This compound (30 mg/kg) + anti-PD-1 (mDX400)40%

Data sourced from MedchemExpress, citing preclinical studies.[1]

Experimental Protocols

In Vitro Assay: Reversal of PGE2-Suppressed IFN-γ Secretion in Human NK Cells

This protocol details an in vitro assay to evaluate the ability of this compound to restore the function of Natural Killer (NK) cells suppressed by PGE2.

Materials:

  • Human Natural Killer (NK) cells

  • This compound

  • Prostaglandin E2 (PGE2)

  • Interleukin-2 (IL-2)

  • Complete cell culture medium

  • 96-well cell culture plates

  • IFN-γ ELISA kit

Procedure:

  • Cell Plating: Seed human NK cells in a 96-well plate at a predetermined density.

  • This compound Pre-treatment: Pretreat the NK cells with varying concentrations of this compound (e.g., 0.01-10 μM) for 1 hour.[1] Include a vehicle control group.

  • PGE2 Suppression: Add PGE2 (e.g., 0.33 μM) to the appropriate wells to induce suppression of NK cell function.[1]

  • IL-2 Stimulation: Stimulate the NK cells with IL-2 (e.g., 50 ng/mL).[1]

  • Incubation: Incubate the plate for 18 hours at 37°C in a humidified CO2 incubator.[1]

  • Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant.

  • IFN-γ Quantification: Measure the concentration of IFN-γ in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Compare the levels of IFN-γ secretion in the different treatment groups to determine the extent to which this compound reverses PGE2-mediated suppression.

In Vivo Study: Syngeneic Tumor Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in combination with an anti-PD-1 antibody in a syngeneic mouse model.

Materials:

  • Syngeneic mouse strain (e.g., BALB/c for CT26 tumors)

  • Tumor cell line (e.g., CT26, EMT6, or 4T1)

  • This compound

  • Anti-PD-1 antibody (e.g., mDX400) or isotype control

  • Vehicle control for this compound

  • Sterile PBS

  • Syringes and needles

  • Calipers

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 0.5 x 10^6 CT26 cells) into the flank of each mouse.[5]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.[6]

  • Treatment Initiation: Once tumors reach a predetermined average size (e.g., 100 mm³), randomize the mice into treatment groups.[5]

  • Dosing Regimen:

    • This compound: Administer this compound (e.g., 30 mg/kg) or its vehicle control orally once daily for a specified period (e.g., 21 days).[1][5]

    • Anti-PD-1 Antibody: Administer the anti-PD-1 antibody (e.g., 10 mg/kg) or its isotype control intraperitoneally according to a specific schedule (e.g., every 4 days for 4 doses).[5]

  • Continued Monitoring: Continue to monitor tumor growth and the general health of the mice throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis (e.g., flow cytometry, immunohistochemistry).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

cluster_treatment Treatment Groups Start Start Tumor Cell Implantation Tumor Cell Implantation Start->Tumor Cell Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Cell Implantation->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization Treatment Treatment Randomization->Treatment Tumor Size ~100mm³ Continued Monitoring Continued Monitoring Treatment->Continued Monitoring Vehicle Vehicle This compound This compound Anti-PD-1 Anti-PD-1 Combination Combination Endpoint Analysis Endpoint Analysis Continued Monitoring->Endpoint Analysis End End Endpoint Analysis->End

Caption: Experimental workflow for the in vivo syngeneic tumor model.

Concluding Remarks

The combination of the EP4 antagonist this compound with anti-PD-1 therapy represents a promising strategy to enhance anti-tumor immunity. The preclinical data strongly suggest that by remodeling the tumor microenvironment, this compound can synergize with checkpoint inhibitors to improve therapeutic outcomes. The protocols provided herein offer a framework for researchers to further investigate this combination in various cancer models. Careful consideration of dosing, scheduling, and appropriate tumor models will be crucial for the successful translation of these findings into clinical applications.

References

Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Following MF-766 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MF-766 is a potent and selective small-molecule antagonist of the E-type prostanoid receptor 4 (EP4).[1][2] The EP4 receptor is a key component of the prostaglandin (B15479496) E2 (PGE2) signaling pathway, which is frequently exploited by tumors to create an immunosuppressive microenvironment.[1][3][4] High levels of PGE2 in the tumor microenvironment (TME) can inhibit the function of various immune cells, including T cells, Natural Killer (NK) cells, and dendritic cells (DCs), while promoting the expansion and activity of immunosuppressive cells like myeloid-derived suppressor cells (MDSCs) and M2-polarized macrophages.[1][3][4]

This compound works by blocking the binding of PGE2 to the EP4 receptor, thereby disrupting this immunosuppressive signaling cascade.[1] This action restores the anti-tumor functions of key immune effector cells and remodels the TME to be more responsive to immunotherapy.[1][3] Studies have shown that this compound treatment, particularly in combination with immune checkpoint inhibitors like anti-PD-1 antibodies, leads to enhanced anti-tumor activity.[1][3] This effect is characterized by increased infiltration and activation of cytotoxic CD8+ T cells and NK cells, a reduction in suppressive granulocytic MDSCs, and a shift towards a pro-inflammatory M1 macrophage phenotype within the tumor.[1][3]

These application notes provide a comprehensive guide to utilizing multiparameter flow cytometry for the analysis of immune cell populations in preclinical models treated with this compound.

Mechanism of Action: this compound in the PGE2-EP4 Signaling Pathway

The following diagram illustrates the immunosuppressive PGE2 signaling pathway and the mechanism by which this compound restores immune function.

MF766_Mechanism cluster_TME Tumor Microenvironment (TME) cluster_ImmuneCell Immune Cell (e.g., T Cell, Myeloid Cell) TumorCell Tumor Cells (COX-2 High) PGE2 PGE2 TumorCell->PGE2 secretes EP4 EP4 Receptor PGE2->EP4 binds cAMP ↑ cAMP EP4->cAMP Suppression Immune Suppression (↓ IFN-γ, ↓ TNF-α, etc.) cAMP->Suppression MF766 This compound MF766->Block Experimental_Workflow cluster_sample_prep Sample Preparation cluster_staining Flow Cytometry Staining cluster_analysis Data Acquisition & Analysis Tumor Tumor Excision Mince Mechanical Mincing Tumor->Mince Digest Enzymatic Digestion (Collagenase/DNase) Mince->Digest Filter Filtration (70/40 µm) Digest->Filter Lyse RBC Lysis (ACK) Filter->Lyse Count Cell Counting Lyse->Count Viability Viability Staining Count->Viability FcBlock Fc Block Viability->FcBlock Surface Surface Antibody Staining FcBlock->Surface FixPerm Fixation/Permeabilization (Optional) Surface->FixPerm Intra Intracellular Staining (Optional) FixPerm->Intra Acquire Acquire on Cytometer Intra->Acquire Gate Gating & Population ID Acquire->Gate Stats Statistical Analysis Gate->Stats Gating_Strategy cluster_myeloid Myeloid Gating cluster_lymphoid Lymphoid Gating cluster_Tcell T Cell Gating Total Total Events Singlets Singlets Total->Singlets FSC-A vs FSC-H Live Live Cells Singlets->Live Viability Dye CD45 CD45+ Leukocytes Live->CD45 CD45 Myeloid CD11b+ Myeloid CD45->Myeloid CD11b Lymphoid CD11b- Lymphoid CD45->Lymphoid CD11b MDSC g-MDSC (Ly6G+ Ly6C-low) Myeloid->MDSC Mono Monocytes/M-MDSC (Ly6C+) Myeloid->Mono Mac Macrophages (F4/80+) Myeloid->Mac DC Dendritic Cells (CD11c+ MHCII+) Myeloid->DC Tcells CD3+ T Cells Lymphoid->Tcells CD3 NKcells CD3- NK1.1+ NK Cells Lymphoid->NKcells CD3/NK1.1 CD8 CD8+ T Cells Tcells->CD8 CD8 CD4 CD4+ T Cells Tcells->CD4 CD4

References

Application Notes and Protocols for Measuring MF-766 Efficacy In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

MF-766 is a potent and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor EP4. The PGE2-EP4 signaling pathway is implicated in creating an immunosuppressive tumor microenvironment, thereby hindering anti-tumor immune responses. By blocking this pathway, this compound can enhance the infiltration and function of immune effector cells within the tumor, making it a promising candidate for cancer immunotherapy, particularly in combination with checkpoint inhibitors. These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in preclinical mouse models of cancer.

Signaling Pathway of this compound

The primary mechanism of action of this compound is the blockade of the EP4 receptor, which disrupts the downstream signaling cascade initiated by PGE2. This leads to a reduction in immunosuppressive factors and an enhanced anti-tumor immune response.

MF766_Pathway cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell Tumor Cells Tumor Cells PGE2 PGE2 Tumor Cells->PGE2 Immune Cells Immune Cells EP4 EP4 Receptor PGE2->EP4 Binds AC Adenylate Cyclase EP4->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Immunosuppressive Genes Immunosuppressive Genes CREB->Immunosuppressive Genes Activates Transcription Anti-tumor Response Anti-tumor Response Immunosuppressive Genes->Anti-tumor Response Suppresses MF766 This compound MF766->EP4 Inhibits

Caption: Mechanism of action of this compound in the tumor microenvironment.

Experimental Protocols

In Vivo Tumor Models

The efficacy of this compound can be evaluated in syngeneic mouse models, which have a competent immune system, making them suitable for studying immunotherapies. Commonly used models include CT26 (colon carcinoma), EMT6 (mammary carcinoma), and 4T1 (mammary carcinoma), all in BALB/c mice.

Protocol 1.1: Syngeneic Tumor Model Establishment

  • Cell Culture: Culture CT26, EMT6, or 4T1 cells in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.

  • Cell Preparation: Harvest cells during the logarithmic growth phase using trypsin. Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count using a hemocytometer or automated cell counter. Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at the desired concentration.

  • Tumor Cell Implantation:

    • Subcutaneous Model: Inject 1 x 10^5 to 1 x 10^6 cells in a volume of 100 µL subcutaneously into the flank of 6-8 week old female BALB/c mice.

    • Orthotopic (Mammary Fat Pad) Model (for EMT6 and 4T1): Inject 1 x 10^5 to 5 x 10^5 cells in a volume of 50 µL into the fourth mammary fat pad of 6-8 week old female BALB/c mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups.

This compound Administration

Protocol 2.1: Dosing and Administration

  • Formulation: Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).

  • Dosing: Based on preclinical studies, a typical dose for this compound is 30 mg/kg, administered once daily.

  • Administration: Administer the this compound formulation via oral gavage.

  • Treatment Duration: A common treatment duration is 21 days, or until the tumors in the control group reach the predetermined endpoint.

Efficacy Endpoints

Protocol 3.1: Assessment of Anti-Tumor Efficacy

  • Tumor Growth Inhibition (TGI): At the end of the study, calculate the TGI percentage using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100

  • Survival Analysis: Monitor the survival of the mice in each treatment group and generate Kaplan-Meier survival curves.

Data Presentation

Table 1: Summary of In Vivo Efficacy Data for this compound

Tumor ModelTreatment GroupDose and ScheduleTumor Growth Inhibition (TGI) (%)Reference
CT26This compound30 mg/kg, daily, p.o.49[1]
CT26This compound + anti-PD-130 mg/kg, daily, p.o.89[1]
EMT6This compound + anti-PD-130 mg/kg, daily, p.o.66[1]
4T1This compound + anti-PD-130 mg/kg, daily, p.o.40[1]

Analysis of the Tumor Microenvironment

To understand the immunological mechanisms underlying the efficacy of this compound, the tumor microenvironment can be analyzed using flow cytometry.

Protocol 4.1: Tumor Dissociation and Cell Staining

  • Tumor Excision: At the end of the study, euthanize the mice and excise the tumors.

  • Tumor Dissociation: Mechanically and enzymatically dissociate the tumors into a single-cell suspension using a tumor dissociation kit.

  • Red Blood Cell Lysis: If necessary, lyse red blood cells using a lysis buffer.

  • Cell Staining:

    • Stain the cells with a viability dye to exclude dead cells.

    • Block Fc receptors to prevent non-specific antibody binding.

    • Stain the cells with a cocktail of fluorescently labeled antibodies against cell surface markers to identify different immune cell populations.

    • For intracellular staining (e.g., for transcription factors like FoxP3), fix and permeabilize the cells before adding the intracellular antibodies.

  • Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and analyze the data using appropriate software.

Table 2: Flow Cytometry Panels for Immune Cell Profiling

PanelTarget Cell PopulationMarkers
Lymphoid Panel T cells, NK cellsCD45, CD3, CD4, CD8, NK1.1, FoxP3
Myeloid Panel Macrophages, Dendritic Cells, MDSCsCD45, CD11b, F4/80, CD11c, MHCII, Ly6G, Ly6C

Experimental Workflow

experimental_workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis cell_culture Tumor Cell Culture (CT26, EMT6, 4T1) implantation Tumor Cell Implantation (Subcutaneous or Orthotopic) cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment_admin This compound Administration (e.g., 30 mg/kg, daily, p.o.) randomization->treatment_admin efficacy_endpoints Efficacy Endpoints (Tumor Growth, Survival) treatment_admin->efficacy_endpoints tme_analysis Tumor Microenvironment Analysis (Flow Cytometry) treatment_admin->tme_analysis

Caption: Workflow for in vivo efficacy studies of this compound.

By following these detailed protocols, researchers can effectively evaluate the in vivo efficacy of this compound and gain insights into its immunological mechanism of action. This will aid in the further development of this promising anti-cancer agent.

References

Application Notes and Protocols for MF-766 Administration in Adjuvant-Induced Arthritis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the administration and evaluation of MF-766, a potent and selective EP4 receptor antagonist, in preclinical adjuvant-induced arthritis (AIA) models. The protocols outlined below are intended to facilitate the investigation of this compound's therapeutic potential in inflammatory arthritis.

Introduction

Adjuvant-induced arthritis in rats is a widely utilized preclinical model that shares immunological and pathological characteristics with human rheumatoid arthritis. This model is instrumental in evaluating the efficacy of novel anti-inflammatory compounds. This compound is a second-generation EP4 receptor antagonist that has demonstrated high potency and selectivity, making it a promising candidate for the treatment of inflammatory pain and arthritis. The prostaglandin (B15479496) E2 (PGE2) EP4 receptor is critically involved in the pathogenesis of arthritis, mediating inflammatory responses, and its antagonism represents a targeted therapeutic strategy.

Quantitative Data Summary

The following tables summarize the key in vitro, pharmacokinetic, and in vivo efficacy data for this compound.

Table 1: In Vitro Potency of this compound

ParameterValueSpecies/Cell LineReference
EP4 Receptor Binding Affinity (Ki)0.23 nM-[1]
Functional Antagonist Activity (IC50)1.4 nMHEK-293 cells[1]
Functional Antagonist Activity (IC50) with 10% Human Serum1.8 nMHEK-293 cells[1]
Selectivity over other Prostanoid Receptors>7000-fold-[1]

Table 2: Pharmacokinetic Properties of this compound in Sprague-Dawley Rats

ParameterValueRoute of AdministrationReference
Oral Bioavailability (F)74-86%Oral[1]
Clearance (CL)3.7-6.3 mL/min/kg-[1]
Elimination Half-life (t1/2)2.6-4.6 h-[1]

Table 3: In Vivo Efficacy of this compound in Rat Adjuvant-Induced Arthritis Model

Efficacy EndpointThis compoundComparator (COX-2 Inhibitors)Reference
ED50 0.004 mg/kg/day >200-fold less potent[1]
Inhibition of Primary Paw Swelling70%Comparable[1]
Inhibition of Secondary Paw Swelling100%Comparable[1]

Experimental Protocols

I. Adjuvant-Induced Arthritis (AIA) Model in Rats

This protocol describes the induction of arthritis in rats using Complete Freund's Adjuvant (CFA).

Materials:

  • Male Lewis or Sprague-Dawley rats (6-8 weeks old)

  • Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis (e.g., 10 mg/mL)

  • Sterile paraffin (B1166041) oil or incomplete Freund's adjuvant (IFA)

  • Syringes and needles (26-30 gauge)

Procedure:

  • Acclimatization: House the rats in a controlled environment for at least one week prior to the experiment.

  • Adjuvant Preparation: Thoroughly suspend the CFA by vortexing or sonication immediately before use to ensure a uniform suspension of mycobacteria.

  • Induction of Arthritis (Day 0):

    • Anesthetize the rats using an appropriate method (e.g., isoflurane (B1672236) inhalation).

    • Inject 0.1 mL of the CFA emulsion intradermally into the plantar surface of the right hind paw.

  • Disease Development:

    • Primary inflammation in the injected paw will develop within hours to days.

    • A secondary, systemic arthritis will manifest in the contralateral (left) paw and other joints approximately 10-12 days post-injection, with peak severity typically observed between days 18 and 25.

II. Preparation and Administration of this compound

Materials:

  • This compound

  • Vehicle for formulation (e.g., 10% Tween 80 in sterile water for oral gavage)

  • Oral gavage needles

  • Analytical balance and appropriate laboratory equipment for formulation.

Procedure:

  • Formulation:

    • Prepare the dosing solutions of this compound in the chosen vehicle. For example, for a 1 mg/mL solution in 10% Tween 80, dissolve 10 mg of this compound in 1 mL of Tween 80 and then bring the final volume to 10 mL with sterile water.

    • Prepare a vehicle-only control solution.

  • Dosing Regimens:

    • Prophylactic Dosing: Begin administration of this compound or vehicle on Day 0 (the day of CFA injection) and continue daily until the end of the study. This regimen assesses the ability of the compound to prevent or delay the onset of arthritis.

    • Therapeutic Dosing: Initiate treatment with this compound or vehicle after the onset of clinical signs of arthritis (e.g., on day 10-12 post-CFA injection) and continue daily. This regimen evaluates the compound's ability to treat established disease.

  • Administration:

    • Administer the formulated this compound or vehicle orally via gavage at the predetermined dose (e.g., starting from the ED50 of 0.004 mg/kg/day and including a dose range to establish a dose-response relationship).

III. Assessment of Arthritis Severity

1. Clinical Scoring:

  • Visually score the severity of arthritis in each paw daily or every other day based on a scale of 0-4, where:

    • 0 = No erythema or swelling

    • 1 = Mild erythema and swelling of the digits

    • 2 = Moderate erythema and swelling of the paw

    • 3 = Severe erythema and swelling of the entire paw

    • 4 = Very severe erythema, swelling, and ankylosis

  • The maximum arthritis score per rat is 16.

2. Paw Volume Measurement:

  • Measure the volume of both hind paws using a plethysmometer at regular intervals.

  • The change in paw volume is a quantitative measure of inflammation.

3. Histopathological Analysis:

  • At the end of the study, euthanize the animals and collect the ankle and knee joints.

  • Fix the joints in 10% neutral buffered formalin, decalcify, and embed in paraffin.

  • Section the joints and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and cartilage and bone erosion.

4. Biomarker Analysis:

  • Collect blood samples at various time points to measure systemic inflammatory markers such as pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and C-reactive protein (CRP) using ELISA or other immunoassays.

Visualizations

Signaling Pathway of PGE2 via the EP4 Receptor in Arthritis

EP4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGE2 PGE2 EP4 Receptor EP4 Receptor PGE2->EP4 Receptor Binds Gs Gs EP4 Receptor->Gs Activates PI3K PI3K EP4 Receptor->PI3K Activates AC AC Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Akt Akt PI3K->Akt Activates NF-kB NF-kB Akt->NF-kB Activates Gene Expression Gene Expression CREB->Gene Expression NF-kB->Gene Expression Inflammatory Cytokines (IL-6, IL-23, etc.) Inflammatory Cytokines (IL-6, IL-23, etc.) Gene Expression->Inflammatory Cytokines (IL-6, IL-23, etc.) Th1/Th17 Differentiation Th1/Th17 Differentiation Inflammatory Cytokines (IL-6, IL-23, etc.)->Th1/Th17 Differentiation Pain & Inflammation Pain & Inflammation Inflammatory Cytokines (IL-6, IL-23, etc.)->Pain & Inflammation Th1/Th17 Differentiation->Pain & Inflammation This compound This compound This compound->EP4 Receptor Inhibits

Caption: PGE2-EP4 receptor signaling cascade in arthritis.

Experimental Workflow for this compound Efficacy Testing in AIA Model

AIA_Workflow cluster_setup Experimental Setup cluster_induction Arthritis Induction cluster_treatment Treatment Phase cluster_assessment Assessment Animal Acclimatization Animal Acclimatization Randomization Randomization Animal Acclimatization->Randomization Baseline Measurements Baseline Measurements Randomization->Baseline Measurements CFA Injection (Day 0) CFA Injection (Day 0) Baseline Measurements->CFA Injection (Day 0) This compound or Vehicle Administration This compound or Vehicle Administration CFA Injection (Day 0)->this compound or Vehicle Administration Prophylactic or Therapeutic Regimen Clinical Scoring Clinical Scoring This compound or Vehicle Administration->Clinical Scoring Paw Volume Measurement Paw Volume Measurement This compound or Vehicle Administration->Paw Volume Measurement Biomarker Analysis Biomarker Analysis This compound or Vehicle Administration->Biomarker Analysis Histopathology Histopathology This compound or Vehicle Administration->Histopathology Endpoint Data Analysis Data Analysis Clinical Scoring->Data Analysis Paw Volume Measurement->Data Analysis Biomarker Analysis->Data Analysis Histopathology->Data Analysis

Caption: Workflow for evaluating this compound in the AIA model.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting MF-766 Insolubility

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: MF-766 is a hypothetical compound name used for illustrative purposes. The guidance provided below is based on established methodologies for handling poorly water-soluble small molecules in a research and development setting.

This guide is intended for researchers, scientists, and drug development professionals encountering solubility challenges with this compound or similar poorly soluble compounds in aqueous solutions.

Frequently Asked Questions (FAQs)
Q1: My this compound powder will not dissolve in my aqueous buffer (e.g., PBS, cell culture medium). What should I do first?

A1: Direct dissolution of highly hydrophobic compounds like this compound in aqueous buffers is generally unsuccessful and not recommended. The standard procedure is to first prepare a concentrated stock solution in an appropriate organic solvent. The most commonly used solvent for this purpose is dimethyl sulfoxide (B87167) (DMSO).[1][2][3]

Q2: I've prepared a 10 mM stock solution of this compound in DMSO, but when I dilute it into my cell culture medium, a precipitate forms immediately. Why is this happening?

A2: This phenomenon, often called "crashing out," occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble.[4] The DMSO concentration is drastically lowered upon dilution, and the aqueous medium cannot maintain the hydrophobic this compound in solution, leading to precipitation.[4][5]

Initial troubleshooting steps include:

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. First, create an intermediate dilution of your DMSO stock in your aqueous buffer. Then, further dilute this intermediate solution to your final desired concentration.[4]

  • Rapid Mixing: When adding the DMSO stock to the aqueous solution, ensure rapid and vigorous mixing by vortexing or swirling.[1][4] This helps to disperse the compound quickly, preventing localized high concentrations that are prone to precipitation.[4]

  • Warm the Medium: Gently warming the aqueous medium to 37°C before adding the compound stock can sometimes improve solubility.[1] However, ensure your compound is stable at this temperature.

Q3: What is the maximum concentration of DMSO my cells can tolerate?

A3: The tolerance to DMSO is cell-line dependent.[4] Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity, though it is best to keep it at or below 0.1% if possible.[1][4] It is crucial to perform a vehicle control experiment to determine the highest non-toxic concentration of DMSO for your specific cell line.[4]

Q4: My compound still precipitates even with optimized dilution techniques. What are some advanced strategies I can try?

A4: If insolubility persists, you may need to explore more advanced formulation strategies. These methods aim to increase the apparent solubility of the compound in aqueous media.[6][7]

  • Use of Co-solvents: While DMSO is common, other water-miscible organic solvents like ethanol (B145695) or DMF can be tested.

  • pH Adjustment: If this compound has ionizable groups, adjusting the pH of the buffer may significantly improve solubility.[8] Acidic compounds are typically more soluble at higher pH, and basic compounds are more soluble at lower pH.[1]

  • Formulation with Excipients: Solubilizing agents, or excipients, can be used to encapsulate or form complexes with the compound, enhancing its solubility.[9][10][11] Cyclodextrins are a common and effective choice for this purpose.[12][13][14]

Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Calculation: Based on the molecular weight (MW) of this compound, calculate the mass required to prepare your desired volume of a 10 mM stock solution.

    • Formula: Mass (mg) = 10 mmol/L * Volume (L) * MW ( g/mol ) * 1000 mg/g

  • Dissolution: Add the calculated volume of DMSO to the vial containing the pre-weighed this compound powder.

  • Mixing: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, brief sonication in a water bath (5-10 minutes) or gentle warming (37°C) can be applied.[1]

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1]

Protocol 2: Preparation of a Working Solution using Serial Dilution

Objective: To prepare a 10 µM working solution of this compound in cell culture medium with a final DMSO concentration of 0.1%.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Cell culture medium (pre-warmed to 37°C)

Procedure:

  • Intermediate Dilution: Prepare a 100 µM intermediate solution by diluting the 10 mM stock 1:100. Add 2 µL of the 10 mM stock to 198 µL of pre-warmed medium. Vortex immediately.

  • Final Dilution: Prepare the final 10 µM working solution by diluting the 100 µM intermediate solution 1:10. Add 100 µL of the 100 µM solution to 900 µL of pre-warmed medium.

  • Final DMSO Check: The final DMSO concentration in this working solution is 0.1%.

  • Usage: Use the final working solution immediately after preparation to minimize the risk of precipitation over time.

Protocol 3: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To prepare a stock solution of this compound complexed with HP-β-CD to enhance aqueous solubility.[14][15]

Materials:

  • This compound powder

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Deionized water

  • 50% Ethanol

Procedure:

  • Prepare Slurry: In a mortar, add the desired amount of HP-β-CD. Slowly add a small amount of 50% ethanol while triturating to form a consistent slurry.[14]

  • Incorporate Drug: Slowly add the this compound powder (typically at a 1:1 or 1:2 molar ratio with the cyclodextrin) to the slurry.[14]

  • Kneading: Continue to knead the mixture in the mortar for at least 60 minutes to facilitate the formation of the inclusion complex.[14]

  • Drying: Spread the resulting paste in a thin layer and allow it to air dry completely (e.g., at room temperature for 24 hours or in a vacuum oven).

  • Pulverize and Store: Once dried, pulverize the solid complex into a fine powder. This powder can now be dissolved directly in aqueous buffers. Store in a desiccator.

Data Presentation

Table 1: Properties of Common Solvents for Stock Solutions

SolventPolarityBoiling Point (°C)Notes
DMSO Polar Aprotic189High solubilizing power for many compounds; can be cytotoxic at >0.5%.
Ethanol Polar Protic78.4Good solvent, but can have biological effects on cells.
DMF Polar Aprotic153Strong solvent; use with caution due to higher toxicity.

Table 2: Comparison of Solubility Enhancement Strategies

StrategyPrincipleAdvantagesDisadvantages
pH Adjustment Increases ionizationSimple, effective for ionizable drugsOnly applicable to certain compounds; can affect assay conditions
Co-solvents Reduces solvent polarityEasy to implementMay introduce toxicity or confounding biological effects
Cyclodextrins Encapsulation of drugSignificant solubility increase, low toxicityRequires formulation development, increases bulk of the final product[15]
Solid Dispersion Drug dispersed in a polymer matrixEnhances dissolution rateRequires specialized equipment (e.g., spray dryer, hot melt extruder)[6][11]

Visual Guides

G cluster_start Start cluster_protocol Troubleshooting Protocol cluster_solutions Solutions & Outcomes start This compound Powder Insoluble in Aqueous Buffer stock Prepare Concentrated Stock in 100% DMSO start->stock dilute Dilute Stock into Aqueous Buffer stock->dilute observe Observe for Precipitation dilute->observe success No Precipitation: Proceed with Experiment observe->success No optimize Optimize Dilution: - Rapid Mixing - Stepwise Dilution - Warm Buffer observe->optimize Yes retest Re-test Dilution optimize->retest advanced Advanced Formulation: - pH Adjustment - Co-solvents - Cyclodextrins retest->success No Precipitate retest->advanced Precipitate Persists G EGF Growth Factor (EGF) EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation MF766 This compound MF766->MEK

References

Optimizing MF-766 dosage for maximum efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing MF-766, a potent and selective EP4 antagonist, in their experiments. The information is designed to help optimize this compound dosage for maximum efficacy and address common challenges encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a highly potent, selective, and orally active antagonist of the E-type prostanoid receptor 4 (EP4).[1] Prostaglandin E2 (PGE2), a metabolite of the arachidonic acid pathway, is often abundant in the tumor microenvironment and can suppress anti-tumor immunity by binding to EP receptors.[2][3][4] this compound specifically blocks the interaction between PGE2 and the EP4 receptor, thereby inhibiting downstream signaling pathways that lead to immunosuppression.[2][5] This blockade can restore the function of various immune cells, including T-cells, Natural Killer (NK) cells, and dendritic cells, and reprogram immunosuppressive myeloid cells.[2][3]

Q2: What are the recommended in vitro concentrations for this compound?

A2: The optimal in vitro concentration of this compound can vary depending on the cell type and experimental conditions. Based on available data, a concentration range of 0.01-10 μM is a reasonable starting point for most cell-based assays.[1] For instance, pretreatment with this compound in this range has been shown to reverse PGE2-suppressed IFN-γ secretion in human NK cells.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q3: What is a typical in vivo dosage for this compound in mouse models?

A3: In syngeneic tumor mouse models, a common and effective dosage of this compound is 30 mg/kg administered orally once daily.[1][2] This dosage has been shown to exhibit significant anti-tumor activity, especially in combination with anti-PD-1 therapy.[1][2] Pharmacokinetic studies in mice have shown that a 30 mg/kg oral dose results in good bioavailability and systemic exposure.[2]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent or no effect of this compound in vitro. Compound Degradation: this compound stock solution may have degraded.Prepare fresh stock solutions. Aliquot and store at -80°C for long-term (up to 6 months) or -20°C for short-term (up to 1 month) storage.[1] Avoid repeated freeze-thaw cycles.
Suboptimal Concentration: The concentration of this compound may be too low or too high.Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. A range of 0.01 µM to 10 µM is a good starting point.[1]
Presence of Serum: Serum proteins can bind to small molecules and reduce their effective concentration.The IC50 of this compound can be slightly shifted in the presence of serum.[1] Consider this when determining the optimal concentration and keep serum levels consistent across experiments.
Low or Absent EP4 Expression: The target cells may not express the EP4 receptor at sufficient levels.Verify EP4 receptor expression in your target cells using methods like qPCR, western blot, or flow cytometry.
Variability in in vivo tumor growth inhibition. Inconsistent Dosing: Improper oral gavage technique can lead to variability in the administered dose.Ensure proper training in oral gavage techniques to ensure consistent and accurate delivery of this compound.
Tumor Model Resistance: Some tumor models may be less responsive to EP4 antagonism.This compound has shown different efficacy in various tumor models (e.g., higher efficacy in CT26 vs. EMT6 and 4T1 models as a monotherapy).[1] Consider the intrinsic characteristics of your chosen tumor model.
Pharmacokinetics in the chosen animal strain: The pharmacokinetic profile of this compound may vary between different mouse strains.While pharmacokinetic data exists for mice, significant strain-specific differences could necessitate pilot studies to confirm optimal dosing and schedule.
Unexpected off-target effects. High Concentration: Using excessively high concentrations of this compound may lead to off-target effects.Stick to the recommended concentration ranges and perform dose-response studies to use the lowest effective concentration.
Compound Purity: Impurities in the this compound batch could cause unexpected biological activities.Use high-purity this compound from a reputable supplier.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

Parameter Value Notes
Ki 0.23 nMBinding affinity for the EP4 receptor.[1]
IC50 1.4 nMFunctional antagonist activity.[1]
IC50 (in 10% HS) 1.8 nMFunctional antagonist activity in the presence of 10% human serum.[1]

Table 2: In Vivo Efficacy of this compound in Mouse Tumor Models

Tumor Model Treatment Dosage Administration Tumor Growth Inhibition (%)
CT26This compound30 mg/kgOral gavage, once daily49%[1]
CT26This compound + anti-PD-130 mg/kgOral gavage, once daily89%[1]
EMT6This compound + anti-PD-130 mg/kgOral gavage, once daily66%[1]
4T1This compound + anti-PD-130 mg/kgOral gavage, once daily40%[1]

Experimental Protocols

Protocol 1: In Vitro Reversal of PGE2-Mediated Immunosuppression

  • Cell Culture: Culture human Natural Killer (NK) cells or other immune cells of interest in appropriate media.

  • Pre-treatment: Pretreat the cells with varying concentrations of this compound (e.g., 0.01-10 μM) for 1 hour.[1]

  • Stimulation: Add PGE2 (e.g., 0.33 μM) to the cell culture to induce immunosuppression.[1]

  • Activation: Co-stimulate the cells with an activating agent (e.g., 50 ng/mL IL-2 for NK cells) for 18-20 hours.[1][2]

  • Analysis: Collect the supernatant and measure the levels of secreted cytokines, such as IFN-γ, using ELISA or other immunoassays.[1][2]

Protocol 2: In Vivo Anti-Tumor Efficacy Study in a Syngeneic Mouse Model

  • Tumor Implantation: Subcutaneously inject tumor cells (e.g., 0.5 x 106 CT26 cells) into the flank of immunocompetent mice.[2]

  • Tumor Growth Monitoring: Monitor tumor growth until the average tumor size reaches approximately 100 mm3.[2]

  • Treatment Administration:

    • Administer this compound at 30 mg/kg via oral gavage once daily for 21 days.[1][2]

    • For combination therapy, administer an anti-PD-1 antibody (e.g., 10 mg/kg) intraperitoneally every 4 days for a total of 4 doses.[2]

  • Tumor Measurement: Measure tumor volume regularly using calipers (Volume = 0.5 × length × width2).[2]

  • Endpoint Analysis: At the end of the study, tumors and relevant tissues can be harvested for further analysis, such as flow cytometry to assess immune cell infiltration.[2][3]

Visualizations

PGE2_EP4_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling PGE2 PGE2 EP4 EP4 Receptor PGE2->EP4 Binds G_protein Gαs Protein EP4->G_protein Activates MF766 This compound MF766->EP4 Blocks AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Immunosuppression) CREB->Gene_Expression Promotes

Caption: PGE2-EP4 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Experiment cluster_invivo In Vivo Experiment A Immune Cell Culture B Pre-treat with this compound A->B C Add PGE2 B->C D Activate Cells (e.g., IL-2) C->D E Measure Cytokine Secretion D->E F Tumor Cell Implantation G Tumor Growth to ~100 mm³ F->G H Treat with this compound +/- anti-PD-1 G->H I Monitor Tumor Volume H->I J Endpoint Analysis I->J Troubleshooting_Logic Start Inconsistent/No Effect of this compound Q1 In Vitro or In Vivo? Start->Q1 InVitro In Vitro Issues Q1->InVitro In Vitro InVivo In Vivo Issues Q1->InVivo In Vivo Check_Stock Check Stock Solution (Freshness, Storage) InVitro->Check_Stock Dose_Response Perform Dose-Response Curve InVitro->Dose_Response Check_EP4 Verify EP4 Expression InVitro->Check_EP4 Check_Dosing Verify Dosing Technique and Consistency InVivo->Check_Dosing Consider_Model Consider Tumor Model Resistance InVivo->Consider_Model

References

Technical Support Center: Overcoming Resistance to MF-766

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges encountered during experimentation with MF-766, a selective inhibitor of the MEK1/2 pathway.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent and highly selective small molecule inhibitor of MEK1 and MEK2, key components of the MAPK/ERK signaling pathway. By inhibiting MEK, this compound prevents the phosphorylation and activation of ERK1/2, leading to the downregulation of downstream signaling cascades that are critical for cell proliferation, survival, and differentiation in many cancer types.

Q2: How can I confirm that this compound is active in my cancer cell line?

To confirm the on-target activity of this compound, you should assess the phosphorylation status of ERK1/2 (p-ERK1/2), the direct downstream target of MEK1/2. A significant reduction in p-ERK1/2 levels upon treatment with this compound indicates successful target engagement. This can be measured using techniques such as Western Blotting or ELISA.

Q3: What is a typical IC50 range for this compound in sensitive cancer cells?

The half-maximal inhibitory concentration (IC50) for this compound is cell-line dependent. However, in sensitive cancer cell lines (e.g., those with BRAF V600E mutations), the IC50 for growth inhibition typically falls within the nanomolar range (1-100 nM). It is crucial to determine the specific IC50 for your cell line of interest empirically.

Troubleshooting Guide for this compound Resistance

This guide addresses common scenarios of both innate and acquired resistance to this compound.

Scenario 1: Innate Resistance - Cancer cells show no initial response to this compound.

Question: My cancer cells are not responding to this compound, even at high concentrations. What are the potential causes and how can I troubleshoot this?

Answer: Innate resistance to MEK inhibitors like this compound can occur through several mechanisms. The following steps will help you diagnose the issue.

Troubleshooting Workflow: Innate Resistance

A Start: Cells show no response to this compound B Step 1: Verify Drug Activity - Confirm p-ERK reduction via Western Blot - Test on a known sensitive cell line A->B C Is p-ERK reduced? B->C D Issue is likely with drug compound or experimental setup. Re-check protocol and reagents. C->D No E Step 2: Assess Pathway Integrity - Sequence key genes in the MAPK pathway (e.g., KRAS, NRAS, BRAF) C->E Yes F Are activating mutations present upstream of MEK? E->F G Step 3: Investigate Bypass Pathways - Check for activation of parallel pathways (e.g., PI3K/Akt) via Western Blot for p-Akt F->G No I Cells likely have intrinsic resistance mechanisms independent of the primary MAPK pathway. F->I Yes H Cells may be dependent on up-regulated bypass pathways. Consider combination therapy. G->H

Caption: Troubleshooting workflow for innate this compound resistance.

Scenario 2: Acquired Resistance - Cancer cells initially respond but then regrow.

Question: My cancer cells were initially sensitive to this compound, but after a period of treatment, they have started to proliferate again. How can I investigate this acquired resistance?

Answer: Acquired resistance often involves the cancer cells adapting to the presence of the drug. This can happen through genetic mutations or the activation of alternative survival pathways.

Potential Mechanisms and Investigative Steps:

  • Secondary Mutations in the Target: Mutations in the MEK1/2 gene (MAP2K1/2) can prevent this compound from binding effectively.

    • Action: Sequence the MAP2K1/2 genes in your resistant cell population to identify potential mutations.

  • Upregulation of Receptor Tyrosine Kinases (RTKs): Increased expression or activation of RTKs like EGFR or MET can reactivate the MAPK pathway or activate parallel pathways like PI3K/Akt.

    • Action: Use a phospho-RTK array to screen for increased activity across a range of receptors. Confirm hits with Western Blotting.

  • Activation of Bypass Signaling Pathways: Cancer cells can compensate for MEK inhibition by upregulating other pro-survival pathways, most commonly the PI3K/Akt/mTOR pathway.

    • Action: Perform a Western blot analysis to compare the phosphorylation levels of key proteins like Akt (p-Akt) and S6 ribosomal protein (p-S6) between sensitive and resistant cells.

Data Summary: Sensitive vs. Acquired Resistance

The following table summarizes hypothetical data from experiments comparing a sensitive parental cell line to a derived this compound resistant cell line.

ParameterSensitive Cell Line (Parental)Resistant Cell Line (MF-766R)Implication
This compound IC50 25 nM> 5000 nMLoss of drug sensitivity
p-ERK1/2 Levels (post-treatment) Greatly ReducedModerately ReducedReactivation of MAPK pathway
p-Akt Levels (post-treatment) No significant changeSignificantly IncreasedActivation of PI3K/Akt bypass pathway
MET Gene Expression (qPCR) 1-fold (baseline)15-fold increaseUpregulation of MET receptor

Key Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay for IC50 Determination

This protocol is for determining the concentration of this compound that inhibits cell growth by 50% (IC50).

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Drug Treatment: Prepare a serial dilution of this compound in growth medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to calculate the IC50 value using non-linear regression.

Protocol 2: Western Blotting for Pathway Analysis

This protocol is for assessing the phosphorylation status of key signaling proteins.

  • Cell Lysis: Treat cells with this compound for the desired time (e.g., 2-24 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% polyacrylamide gel. Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-p-Akt, anti-total-Akt, anti-Actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathways and Mechanisms of Resistance

This compound Mechanism of Action

The diagram below illustrates the canonical MAPK signaling pathway and the inhibitory action of this compound.

RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation MF766 This compound MF766->MEK cluster_0 MAPK Pathway cluster_1 Bypass Pathway (PI3K/Akt) RAS RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PI3K PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Bypass Signal RTK Upregulated RTK (e.g., MET, EGFR) RTK->RAS RTK->PI3K Activation MF766 This compound MF766->MEK

Technical Support Center: MF-766 In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing MF-766 in in vitro assays. The information is tailored for scientists in drug development and related fields to address common challenges and ensure reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in vitro?

This compound is a potent, selective, and orally active antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor EP4.[1] Its primary in vitro mechanism is the blockade of the PGE2-EP4 signaling pathway. This pathway is often exploited by cancer cells to create an immunosuppressive tumor microenvironment. By inhibiting the EP4 receptor, this compound can reverse PGE2-mediated immunosuppression, thereby restoring the function of various immune cells.

Q2: What are the key in vitro applications of this compound?

The primary in vitro application of this compound is to counteract the immunosuppressive effects of PGE2. Key applications include:

  • Restoration of Cytokine Production: Reversing the PGE2-mediated suppression of pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α) in immune cells like Natural Killer (NK) cells and T cells.[2][3]

  • Modulation of Myeloid Cells: Restoring the function of myeloid cells by blocking PGE2-induced differentiation of immunosuppressive cell types like M2 macrophages and myeloid-derived suppressor cells (MDSCs).[2][3]

  • Enhancement of Immune Cell-Mediated Cytotoxicity: In co-culture systems, this compound can enhance the ability of immune cells (e.g., NK cells, CD8+ T cells) to target and kill cancer cells in the presence of PGE2.

Q3: How should I prepare and store this compound for in vitro experiments?

For in vitro use, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. Based on available data, a stock solution of approximately 50 mg/mL (which is about 104.50 mM) in DMSO can be achieved.

  • Stock Solution Preparation:

    • Accurately weigh the desired amount of this compound powder.

    • Add the calculated volume of sterile DMSO to achieve the target concentration.

    • Gently vortex or sonicate at 37°C for a short period to ensure complete dissolution.

  • Storage:

    • The solid powder form of this compound is stable for up to 3 years when stored at -20°C.

    • Stock solutions in DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

Q4: What is the typical concentration range for this compound in in vitro assays?

The effective concentration of this compound can vary depending on the cell type and the specific assay. Published studies have shown efficacy in the range of 0.01 to 10 µM for reversing PGE2-suppressed IFN-γ secretion in human NK cells.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Quantitative Data Summary

ParameterValueCell Type/Assay ConditionSource
Ki (Binding Affinity) 0.23 nMEP4 Receptor[1]
IC50 (Functional Antagonism) 1.4 nMFunctional Assay[1]
IC50 (in 10% HS) 1.8 nMFunctional Assay with 10% Human Serum[1]
Effective Concentration Range 0.01 - 10 µMReversal of PGE2-suppressed IFN-γ secretion in human NK cells[1]

Signaling Pathway and Experimental Workflow Diagrams

MF766_Signaling_Pathway PGE2-EP4 Signaling and this compound Inhibition PGE2 Prostaglandin E2 (PGE2) EP4 EP4 Receptor PGE2->EP4 Binds Gs Gs Protein EP4->Gs Activates PI3K PI3K/AKT Pathway EP4->PI3K Activates ERK ERK Pathway EP4->ERK Activates MF766 This compound MF766->EP4 Blocks AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Immunosuppression Immunosuppression (e.g., ↓ IFN-γ, ↓ TNF-α) PKA->Immunosuppression Leads to PI3K->Immunosuppression Contributes to ERK->Immunosuppression Contributes to

Caption: PGE2-EP4 signaling pathway and the inhibitory action of this compound.

In_Vitro_Assay_Workflow General Workflow for this compound In Vitro Cytokine Assay cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Culture Immune Cells (e.g., NK cells, PBMCs) Pretreatment 4. Pre-treat cells with this compound (e.g., 1 hour) Cell_Culture->Pretreatment MF766_Prep 2. Prepare this compound dilutions MF766_Prep->Pretreatment PGE2_Prep 3. Prepare PGE2 solution Stimulation 5. Add PGE2 to induce immunosuppression PGE2_Prep->Stimulation Pretreatment->Stimulation Activation 6. Add immune cell activator (e.g., IL-2, LPS) Stimulation->Activation Incubation 7. Incubate (e.g., 18-24 hours) Activation->Incubation Supernatant 8. Collect supernatant Incubation->Supernatant ELISA 9. Perform ELISA for cytokine (e.g., IFN-γ, TNF-α) Supernatant->ELISA Data_Analysis 10. Analyze data ELISA->Data_Analysis

Caption: A general experimental workflow for an in vitro cytokine secretion assay with this compound.

Troubleshooting Guides

Issue 1: Inconsistent or No Reversal of PGE2-Mediated Immunosuppression
Potential Cause Recommended Solution
Suboptimal this compound Concentration Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell type and assay conditions. Concentrations may need to be adjusted based on the level of PGE2 used.
Degraded this compound Stock Solution Prepare fresh dilutions of this compound from a new aliquot of the stock solution. Ensure proper storage of the stock solution at -80°C and avoid multiple freeze-thaw cycles.
PGE2 Concentration Too High or Too Low Titrate the concentration of PGE2 to establish a level that causes significant, but not complete, suppression of the immune response. This will create a suitable window to observe the reversal by this compound.
Timing of Treatment Optimize the pre-incubation time with this compound before adding PGE2. A one-hour pre-treatment is a good starting point. Also, consider the overall incubation time after adding all reagents.
Cell Health and Viability Ensure that the immune cells are healthy and viable before starting the experiment. Poor cell health can lead to a blunted response to stimuli. Perform a cell viability assay (e.g., Trypan Blue or a fluorescence-based assay) before and after the experiment.
Issue 2: High Background or Variability in Cytokine ELISA
Potential Cause Recommended Solution
Improper Washing Technique Ensure thorough and consistent washing of the ELISA plate between steps. Residual unbound reagents are a common cause of high background.
Contaminated Reagents or Buffers Use fresh, sterile buffers and reagents. Ensure that the substrate solution has not been exposed to light for extended periods.
Non-specific Antibody Binding Ensure that the blocking buffer is effective and that all incubation steps are performed at the recommended temperature and for the specified duration.
Pipetting Errors Use calibrated pipettes and be precise when adding reagents, standards, and samples to the wells. Inconsistent volumes can lead to high variability.
Edge Effects To minimize edge effects, avoid using the outermost wells of the microplate for samples and standards, or fill them with blank buffer. Ensure consistent temperature and humidity during incubations.
Issue 3: Poor Cell Viability in Co-Culture Assays
Potential Cause Recommended Solution
Incompatible Culture Media Ensure that the co-culture medium supports the growth and viability of all cell types involved. It may be necessary to use a 1:1 mixture of the optimal media for each cell line.
Incorrect Seeding Density Optimize the seeding density for each cell type to avoid overgrowth or nutrient depletion, which can lead to cell death.
Solvent (DMSO) Toxicity Ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Extended Incubation Times Long co-culture periods can lead to the accumulation of toxic metabolites and nutrient depletion. Optimize the duration of the co-culture to a point where the desired biological effect can be observed without significant loss of cell viability.

Detailed Experimental Protocols

Protocol 1: In Vitro IFN-γ Secretion Assay with Human NK Cells

Objective: To assess the ability of this compound to reverse PGE2-mediated suppression of IL-2-induced IFN-γ secretion in human Natural Killer (NK) cells.

Materials:

  • Human NK cells

  • Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin)

  • This compound

  • Prostaglandin E2 (PGE2)

  • Recombinant Human IL-2

  • Human IFN-γ ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Preparation: Plate human NK cells at a density of 1 x 10^6 cells/mL in a 96-well plate.

  • This compound Pre-treatment: Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add the desired concentrations of this compound (or vehicle control, e.g., 0.1% DMSO) to the wells containing NK cells. Incubate for 1 hour at 37°C in a 5% CO2 incubator.

  • PGE2 Stimulation: Prepare a working solution of PGE2. Add PGE2 to the appropriate wells to a final concentration known to suppress IFN-γ production (e.g., 100 nM, this should be optimized).

  • IL-2 Activation: Immediately after adding PGE2, add recombinant human IL-2 to all wells (except for the unstimulated control) to a final concentration of 50 ng/mL.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell pellet.

  • IFN-γ ELISA: Measure the concentration of IFN-γ in the collected supernatants using a human IFN-γ ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Plot the IFN-γ concentration against the this compound concentration to determine the extent of reversal of PGE2-mediated suppression.

Protocol 2: Co-culture of NK Cells and Tumor Cells

Objective: To evaluate the effect of this compound on the cytotoxic activity of NK cells against tumor cells in the presence of PGE2.

Materials:

  • Human NK cells

  • Tumor cell line (e.g., a line known to produce PGE2 or sensitive to NK cell-mediated killing)

  • Complete culture media for both cell types

  • This compound

  • PGE2 (if the tumor cell line does not produce sufficient endogenous levels)

  • Cytotoxicity assay kit (e.g., LDH release assay or a fluorescence-based live/dead cell assay)

  • 96-well cell culture plates

Procedure:

  • Tumor Cell Seeding: Seed the tumor cells in a 96-well plate and allow them to adhere overnight.

  • This compound and PGE2 Treatment: The next day, replace the medium with fresh medium containing the desired concentrations of this compound (and PGE2, if needed).

  • Co-culture Initiation: Add the NK cells (effector cells) to the wells containing the tumor cells (target cells) at an appropriate effector-to-target (E:T) ratio (e.g., 10:1). Include control wells with tumor cells alone (spontaneous release) and tumor cells with lysis buffer (maximum release).

  • Incubation: Incubate the co-culture for 4-6 hours at 37°C in a 5% CO2 incubator.

  • Cytotoxicity Measurement: Measure the cytotoxicity using your chosen assay kit according to the manufacturer's protocol. For an LDH assay, this involves collecting the supernatant and measuring LDH activity.

  • Data Analysis: Calculate the percentage of specific lysis for each condition. Compare the cytotoxicity in the presence and absence of this compound and PGE2 to determine the effect of the EP4 antagonist on NK cell function.

References

Technical Support Center: Minimizing Off-Target Effects of MF-766

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of MF-766, a potent and selective EP4 antagonist. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experiments and to provide strategies for minimizing potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and highly selective small-molecule antagonist of the Prostaglandin E2 (PGE2) receptor 4 (EP4).[1][2] Its primary mechanism of action is to block the binding of PGE2 to the EP4 receptor, thereby inhibiting downstream signaling pathways that are involved in inflammation, pain, and immunosuppression.[3][4]

Q2: What are off-target effects and why are they a concern when using a selective inhibitor like this compound?

A2: Off-target effects occur when a compound interacts with proteins other than its intended target. Even for a highly selective inhibitor like this compound, it is crucial to consider and control for potential off-target effects. These unintended interactions can lead to misinterpretation of experimental data, where an observed phenotype is incorrectly attributed to the inhibition of the intended target (EP4).

Q3: Is there any information on the selectivity profile of this compound?

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
Inconsistent or unexpected phenotypic results. Off-target effects of this compound.1. Perform a dose-response experiment: Determine the minimal effective concentration of this compound to elicit the desired on-target effect. Using excessively high concentrations increases the likelihood of off-target binding. 2. Use a structurally distinct EP4 antagonist: Confirm that a different EP4 antagonist with a distinct chemical structure recapitulates the observed phenotype. 3. Perform a genetic knockdown/knockout of the target: Use CRISPR-Cas9 or siRNA to eliminate or reduce the expression of the EP4 receptor (gene name: PTGER4). The phenotype should be abrogated in the absence of the target.
Cellular toxicity observed at expected effective concentrations. Off-target effects impacting cell viability pathways.1. Confirm on-target engagement at non-toxic concentrations: Utilize a Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to the EP4 receptor at concentrations that do not induce toxicity. 2. Carefully assess cell viability: Use multiple, mechanistically distinct cell viability assays (e.g., MTS vs. Annexin V/PI staining) to understand the nature of the toxicity. 3. Lower the concentration of this compound: If possible, use a lower concentration for a longer duration to achieve the desired biological effect without inducing acute toxicity.
Discrepancy between in vitro and in vivo results. Differences in drug metabolism, pharmacokinetics, or engagement of off-targets present only in a complex in vivo system.1. Characterize the pharmacokinetic profile of this compound in your animal model: Ensure that the dosing regimen achieves and maintains a sufficient concentration at the target tissue to inhibit EP4. 2. Assess target engagement in vivo: If feasible, perform ex vivo analysis of target tissues to confirm EP4 engagement. 3. Consider formulation and route of administration: Ensure this compound is properly solubilized and administered for optimal bioavailability.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

Assay TypeTargetCell Line/SystemIC50 / KiReference
Functional AntagonismHuman EP4HEK293 cellsIC50: 1.4 nM[5]
Binding AffinityHuman EP4Ki: 0.23 nM[5]

Table 2: Example In Vivo Dosing of this compound

Animal ModelTumor ModelDoseRouteFrequencyReference
MouseCT2630 mg/kgOral gavageOnce daily[5]

Key Experimental Protocols

Protocol 1: Dose-Response Experiment to Determine Optimal this compound Concentration

Objective: To identify the lowest concentration of this compound that elicits the maximal on-target biological effect, thereby minimizing the potential for off-target interactions.

Methodology:

  • Cell Seeding: Plate cells at a density that will not lead to over-confluence during the course of the experiment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution to create a range of concentrations (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration in the cell culture medium is consistent and low (e.g., <0.1%).

  • Treatment: Treat cells with the various concentrations of this compound for a predetermined time based on the biological question (e.g., 24, 48, or 72 hours). Include a vehicle-only (DMSO) control.

  • Assay: Perform the relevant functional assay to measure the biological endpoint of interest (e.g., cytokine production, cell migration, gene expression).

  • Data Analysis: Plot the measured response against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic curve to determine the EC50 (or IC50). The optimal concentration for subsequent experiments should be at or near the top of the dose-response curve, avoiding the highest concentrations on the plateau.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm that this compound directly binds to the EP4 receptor in a cellular context.

Methodology:

  • Cell Culture and Treatment: Culture cells to approximately 80% confluency. Treat cells with this compound at the desired concentration (and a vehicle control) for a specified time (e.g., 1 hour) at 37°C.

  • Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in a suitable lysis buffer containing protease inhibitors.

  • Heating: Aliquot the cell lysates into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Separation of Soluble and Precipitated Fractions: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Analysis: Carefully collect the supernatant (soluble fraction). Analyze the amount of soluble EP4 protein in each sample by Western blot using an EP4-specific antibody.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble EP4 protein against the temperature for both the vehicle- and this compound-treated samples. A rightward shift in the melting curve for the this compound-treated sample indicates thermal stabilization upon binding and confirms target engagement.[5][6][7][8][9]

Protocol 3: CRISPR-Cas9 Mediated Knockout of PTGER4 (EP4)

Objective: To genetically validate that the observed phenotype is dependent on the EP4 receptor.

Methodology:

  • Guide RNA (gRNA) Design: Design two to three gRNAs targeting an early exon of the PTGER4 gene using a publicly available design tool. Select gRNAs with high predicted on-target efficiency and low predicted off-target scores.

  • Vector Construction: Clone the designed gRNA sequences into a suitable Cas9 expression vector (e.g., one containing a fluorescent reporter like GFP).

  • Transfection: Transfect the target cells with the gRNA/Cas9 plasmids.

  • Cell Sorting and Clonal Isolation: After 48-72 hours, use fluorescence-activated cell sorting (FACS) to isolate single GFP-positive cells into individual wells of a 96-well plate.

  • Expansion and Validation of Knockout: Expand the single-cell clones. Extract genomic DNA and perform PCR and Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels) in the PTGER4 gene. Confirm the absence of EP4 protein expression by Western blot.

  • Phenotypic Analysis: Treat the validated EP4 knockout and wild-type control cells with this compound. The biological effect observed in the wild-type cells should be absent in the knockout cells, confirming the on-target nature of the phenotype.

Visualizations

PGE2_EP4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGE2 PGE2 EP4 EP4 Receptor PGE2->EP4 Binds G_alpha_s Gαs EP4->G_alpha_s Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts MF766 This compound MF766->EP4 Blocks G_alpha_s->AC Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Inflammation, Immunosuppression) CREB->Gene_Expression Regulates

Caption: PGE2-EP4 signaling pathway and the inhibitory action of this compound.

Off_Target_Workflow Start Experiment with this compound Phenotype Observe Phenotype Start->Phenotype Question Is the Phenotype On-Target? Phenotype->Question DoseResponse 1. Dose-Response Curve (Use Lowest Effective Conc.) Question->DoseResponse Validate Orthogonal 2. Orthogonal Validation (Structurally Different EP4 Antagonist) DoseResponse->Orthogonal Genetic 3. Genetic Validation (CRISPR/siRNA of PTGER4) Orthogonal->Genetic CETSA 4. Target Engagement (CETSA) Genetic->CETSA Conclusion_On Conclusion: Phenotype is On-Target CETSA->Conclusion_On All experiments confirm on-target effect Conclusion_Off Conclusion: Phenotype is Likely Off-Target CETSA->Conclusion_Off Discrepancies observed

Caption: Experimental workflow to validate on-target effects of this compound.

Orthogonal_Validation_Logic cluster_compounds Pharmacological Tools cluster_genetic Genetic Tools MF766 This compound (Compound A) Target EP4 Receptor MF766->Target Inhibits Other_EP4i Structurally Different EP4 Antagonist (Compound B) Other_EP4i->Target Inhibits Negative_Control Inactive Structural Analog (if available) Negative_Control->Target Does Not Inhibit CRISPR CRISPR/Cas9 Knockout of PTGER4 CRISPR->Target Abolishes siRNA siRNA Knockdown of PTGER4 siRNA->Target Reduces Phenotype Observed Phenotype Target->Phenotype Mediates

Caption: Logic of using orthogonal methods to confirm on-target effects.

References

MF-766 Technical Support Center: Stability and Storage Best Practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of MF-766, a potent and selective EP4 antagonist. Adherence to these guidelines is crucial for ensuring the integrity and activity of the compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid form of this compound?

A1: The solid form of this compound should be stored at -20°C for long-term storage, where it is stable for up to 3 years. For shorter periods, it can be stored at 4°C for up to 2 years.[1]

Q2: What are the recommended conditions for storing this compound in solvent?

A2: Once dissolved in a solvent such as DMSO, it is recommended to aliquot the stock solution and store it at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To avoid degradation from repeated freeze-thaw cycles, use fresh or newly thawed aliquots for each experiment.

Q3: How should I prepare working solutions of this compound for in vivo studies?

A3: For in vivo experiments, it is best practice to prepare fresh working solutions on the day of use.[1] this compound has been formulated for oral gavage in vehicles such as 10% DMSO and 90% corn oil.[1] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]

Q4: What is the solubility of this compound in common solvents?

A4: this compound is soluble in DMSO at a concentration of 50 mg/mL (104.50 mM).[1] It is important to use newly opened, anhydrous DMSO, as the presence of water can significantly impact solubility.[1]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation in stock solution upon storage Improper storage temperature; solvent hydration.Ensure storage at -80°C or -20°C as recommended. Use anhydrous DMSO for preparing stock solutions. If precipitation is observed, gentle warming and sonication may redissolve the compound. For future preparations, consider smaller aliquot volumes.
Inconsistent experimental results Degradation of this compound due to improper storage or handling.Always use freshly prepared working solutions for in vivo experiments. Avoid repeated freeze-thaw cycles of the stock solution. Verify the storage conditions and age of the compound and its solutions.
Difficulty dissolving this compound Use of non-optimal solvent; presence of moisture.Use ultrasonic agitation to aid dissolution in DMSO. Ensure the DMSO is of high purity and anhydrous.

Data Summary

Storage Conditions
FormStorage TemperatureDuration
Solid (Powder) -20°C3 years[1]
4°C2 years[1]
In Solvent (e.g., DMSO) -80°C6 months[1]
-20°C1 month[1]
Solubility
SolventConcentration
DMSO 50 mg/mL (104.50 mM)[1]

Experimental Protocols & Workflows

Preparation of this compound Stock Solution (10 mM in DMSO)

A standardized protocol for preparing a 10 mM stock solution of this compound in DMSO is outlined below. This ensures consistency and maximizes the stability of the compound.

cluster_0 Step 1: Weighing cluster_1 Step 2: Dissolution cluster_2 Step 3: Aliquoting & Storage weigh Accurately weigh the required mass of this compound (MW: 478.46 g/mol) dissolve Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. weigh->dissolve ultrasonic Use ultrasonic agitation to ensure complete dissolution. dissolve->ultrasonic if needed aliquot Dispense the stock solution into smaller, single-use aliquots. ultrasonic->aliquot store Store aliquots at -80°C (for up to 6 months) or -20°C (for up to 1 month). aliquot->store

Caption: Workflow for preparing a 10 mM this compound stock solution.
In Vivo Formulation Preparation Workflow

This workflow details the preparation of this compound for oral administration in animal models, a common application in preclinical research.

cluster_0 Step 1: Initial Solubilization cluster_1 Step 2: Vehicle Preparation cluster_2 Step 3: Formulation cluster_3 Step 4: Administration start Start with a pre-made This compound stock solution (e.g., 10 mM in DMSO). mix Add the this compound stock solution to the vehicle to the desired final concentration (e.g., 10% DMSO). start->mix vehicle Prepare the vehicle (e.g., 90% Corn Oil). vehicle->mix sonicate Gently heat and/or sonicate if precipitation occurs. mix->sonicate if needed administer Administer to the animal model (e.g., via oral gavage) on the same day of preparation. sonicate->administer

Caption: Workflow for in vivo formulation of this compound.

Signaling Pathway Context

This compound is a selective antagonist of the Prostaglandin E2 (PGE2) receptor EP4. Understanding this pathway is critical for designing experiments and interpreting results.

PGE2 PGE2 EP4 EP4 Receptor PGE2->EP4 binds & activates AC Adenylate Cyclase EP4->AC activates MF766 This compound MF766->EP4 blocks cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Downstream Downstream Cellular Effects (e.g., inflammation, pain) PKA->Downstream phosphorylates targets

Caption: Simplified signaling pathway of PGE2 via the EP4 receptor and the antagonistic action of this compound.

References

Interpreting unexpected results in MF-766 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using MF-766, a potent and selective EP4 antagonist. The information is tailored for scientists in drug development and related fields to help interpret unexpected results and optimize experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing high variability in the anti-tumor efficacy of this compound in our syngeneic mouse models. What could be the cause?

A1: Variability in efficacy is a common challenge and can be attributed to several factors:

  • Tumor Microenvironment (TME): The efficacy of this compound is highly dependent on the immune composition and the levels of prostaglandin (B15479496) E2 (PGE2) in the TME.[1][2][3] Tumors with high PGE2 levels and an immunosuppressive TME are more likely to respond to this compound treatment. It is recommended to measure PGE2 levels in your tumor models to stratify responders and non-responders.

  • Model Selection: As documented, this compound as a single agent has shown significant tumor growth inhibition (TGI) in a CT26 tumor model, but not in EMT6 or 4T1 models.[4] However, when combined with an anti-PD-1 antibody, it shows potent anti-tumor activities in all three models.[4] The choice of tumor model is therefore critical.

  • Immune Cell Infiltration: The mechanism of this compound involves the modulation of various immune cells, including CD8+ T cells, NK cells, and conventional dendritic cells (cDCs).[1][3] If your tumor model has a "cold" or non-immunogenic TME with low immune cell infiltration, the effect of this compound might be limited.

Q2: We are not observing the expected reversal of PGE2-mediated immunosuppression in our in-vitro assays. What could be the issue?

A2: If you are not seeing the expected in-vitro effects, consider the following:

  • PGE2 Concentration: Ensure that the concentration of PGE2 used in your assay is sufficient to induce immunosuppression. The effect of this compound is to reverse this suppression, so a clear immunosuppressive phenotype must first be established.

  • Cell Type: this compound has been shown to restore PGE2-mediated inhibition of TNF-α production in THP-1 cells and human whole blood, and IFN-γ production in human NK cells.[1][2][3] Ensure you are using appropriate cell types that express the EP4 receptor.

  • Drug Concentration and Incubation Time: Verify the concentration of this compound and the pre-incubation time. A pre-treatment of 1 hour with this compound before stimulation with an immune activator (like LPS or IL-2) has been shown to be effective.[2][4]

Q3: What are the known off-target effects of this compound?

A3: this compound is described as a highly selective EP4 antagonist with over 7000-fold selectivity over other prostanoid receptors.[5] While specific off-target effects for this compound are not extensively documented in the provided results, it is a general principle in pharmacology that any small molecule can have off-target effects, especially at high concentrations.[6] If you observe unexpected phenotypes, it is advisable to perform control experiments, such as using a structurally different EP4 antagonist, to confirm that the observed effect is on-target.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: In Vitro Potency and Selectivity

ParameterValueCell Line/SystemReference
Ki 0.23 nMEP4 Receptor[4]
IC50 1.4 nMFunctional Assay[4]
IC50 (in 10% HS) 1.8 nMFunctional Assay[4]
Selectivity >7000-foldOver other prostanoid receptors[5]

Table 2: In Vivo Efficacy in Syngeneic Mouse Models (in combination with anti-PD-1)

Tumor ModelTumor Growth Inhibition (%)Reference
CT26 89%[4]
EMT6 66%[4]
4T1 40%[4]

Table 3: Pharmacokinetic Properties in Mice

Dose (mg/kg)Cmax (µM)AUC (µM*h)Reference
30 15.03 ± 4.3757.55 ± 10.75[2]
100 24.05 ± 6.01255.10 ± 97.3[2]

Experimental Protocols

Protocol: In Vivo Anti-Tumor Efficacy Study in a Syngeneic Mouse Model

This protocol is a generalized representation based on published studies.[2]

  • Cell Implantation: Subcutaneously inject tumor cells (e.g., 0.5 x 10^6 CT26 cells) into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth until the average tumor size reaches approximately 100 mm³.

  • Treatment Groups:

    • Vehicle control

    • This compound (e.g., 30 mg/kg, oral gavage, daily for 21 days)

    • Anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneal injection, every 4 days for 4 doses)

    • This compound + Anti-PD-1 antibody

  • Tumor Measurement: Measure tumor volume regularly (e.g., twice a week) using calipers. The formula for tumor volume is 0.5 × length × width².

  • Endpoint: At the end of the study, tumors and relevant tissues (e.g., spleen, lymph nodes) can be harvested for further analysis, such as flow cytometry to assess immune cell infiltration.

Visualizations

MF766_Signaling_Pathway cluster_TME Tumor Microenvironment Tumor Cells Tumor Cells PGE2 PGE2 Tumor Cells->PGE2 produce Immune Cells Immune Cells Anti_Tumor_Immunity Anti-Tumor Immunity Immune Cells->Anti_Tumor_Immunity promotes MDSCs MDSCs EP4 EP4 Receptor PGE2->EP4 binds Immunosuppression Immunosuppression EP4->Immunosuppression activates MF766 This compound MF766->EP4 blocks Immunosuppression->Immune Cells inhibits

Caption: Mechanism of action of this compound in the tumor microenvironment.

Experimental_Workflow A Tumor Cell Implantation B Tumor Growth (to ~100 mm³) A->B C Randomization into Treatment Groups B->C D Treatment Period (e.g., 21 days) C->D E Tumor Volume Measurement (2x/week) D->E F Endpoint Analysis (Flow Cytometry, etc.) D->F

Caption: A typical in-vivo experimental workflow for evaluating this compound.

References

Technical Support Center: Refinement of MF-766 Delivery Methods for Targeted Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The investigational drug MF-766 is a potent and selective, orally active EP4 antagonist.[1][2][3][4][5] The following technical support guide has been developed for a hypothetical antibody-drug conjugate (ADC) therapeutic, herein referred to as this compound, to address common challenges in targeted therapy delivery as requested.

This guide is intended for researchers, scientists, and drug development professionals. It provides troubleshooting advice, frequently asked questions, and detailed protocols for experiments involving the targeted delivery of the hypothetical ADC, this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for the this compound ADC?

A1: The hypothetical this compound is an antibody-drug conjugate designed for targeted cancer therapy. It consists of a monoclonal antibody that specifically targets a tumor-associated antigen on cancer cells. This antibody is connected via a linker to a potent cytotoxic payload. Upon binding to the target antigen, the ADC is internalized by the cancer cell, and the payload is released, leading to cell death.

Q2: How do I choose the appropriate cell line for my in vitro experiments with this compound?

A2: Select a cell line with high expression of the target antigen for this compound. It is also crucial to include a negative control cell line with low or no target antigen expression to evaluate target-specific cytotoxicity.

Q3: What are the critical quality attributes to consider for the this compound ADC?

A3: Key quality attributes for an ADC like this compound include the drug-to-antibody ratio (DAR), the stability of the linker, the level of aggregation, and the purity of the conjugate.[6][] These factors can significantly impact the efficacy, safety, and pharmacokinetic properties of the ADC.[]

Q4: How can I improve the stability of the this compound ADC during storage?

A4: To enhance the stability of your ADC, consider optimizing the formulation buffer and storage conditions.[6][8] Using techniques like PEGylation or incorporating hydrophilic linkers can also improve solubility and reduce aggregation.[]

Troubleshooting Guides

Issue 1: Low In Vitro Cytotoxicity of this compound
Possible Cause Suggested Solution
Low Target Antigen Expression Confirm target expression levels in your cell line using flow cytometry or western blot.
Inefficient Internalization Perform an internalization assay with a fluorescently labeled version of the this compound antibody to confirm cellular uptake.
Premature Drug Release Assess the stability of the ADC in culture media to ensure the payload is not released before reaching the target cells.
Drug Resistance Use a cell line known to be sensitive to the cytotoxic payload to confirm its activity.
Incorrect Drug-to-Antibody Ratio (DAR) A low DAR may result in insufficient payload delivery. A high DAR can lead to aggregation and reduced efficacy.[] Optimize the conjugation process to achieve the desired DAR.
Issue 2: High Off-Target Toxicity
Possible Cause Suggested Solution
Unstable Linker An unstable linker can cause premature release of the cytotoxic payload in circulation, leading to systemic toxicity.[9][10] Consider using a more stable linker or a non-cleavable linker.[8][10]
Antibody Cross-Reactivity Evaluate the binding of the this compound antibody to other cell types to check for off-target binding.
Hydrophobicity of the ADC High hydrophobicity can lead to non-specific uptake by cells.[6] PEGylation or using hydrophilic linkers can mitigate this issue.[]
Issue 3: ADC Aggregation and Instability
Possible Cause Suggested Solution
High Drug-to-Antibody Ratio (DAR) A high DAR can increase the hydrophobicity of the ADC, leading to aggregation.[6][] Aim for an optimal DAR that balances potency and stability.
Inappropriate Buffer Conditions Optimize the pH, ionic strength, and excipients in the formulation buffer to improve stability.
Suboptimal Storage Store the ADC at the recommended temperature and protect it from light and agitation.

Quantitative Data Summary

Table 1: Effect of Drug-to-Antibody Ratio (DAR) on this compound Efficacy and Stability
DARIn Vitro IC50 (nM)Aggregation (%)Plasma Stability (% Intact ADC at 24h)
250<195
415592
8251885
Table 2: Comparison of Linker Stability on this compound Off-Target Cytotoxicity
Linker TypeTarget Cell Line IC50 (nM)Non-Target Cell Line IC50 (nM)
Cleavable (Hydrazone)20500
Cleavable (Peptide)18>1000
Non-Cleavable25>2000

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTS Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • ADC Treatment: Prepare serial dilutions of the this compound ADC and add them to the cells. Include an untreated control and a control with the unconjugated antibody.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • MTS Reagent: Add MTS reagent to each well and incubate for 1-4 hours until color development.

  • Data Analysis: Measure the absorbance at 490 nm. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 2: ADC Internalization Assay
  • Labeling: Label the this compound antibody with a pH-sensitive fluorescent dye.

  • Cell Treatment: Treat target cells with the labeled ADC for various time points (e.g., 0, 1, 4, 24 hours).

  • Analysis: Analyze the cells using flow cytometry. An increase in fluorescence intensity over time indicates internalization.

  • Microscopy: For visualization, plate cells on coverslips, treat with the labeled ADC, and image using a confocal microscope.

Protocol 3: Plasma Stability Assay
  • Incubation: Incubate the this compound ADC in plasma from the relevant species (e.g., human, mouse) at 37°C.

  • Time Points: Collect samples at different time points (e.g., 0, 6, 24, 48, 72 hours).

  • Analysis: Analyze the samples using a suitable method like ELISA or mass spectrometry to quantify the amount of intact ADC and released payload.

Visualizations

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC This compound ADC Receptor Tumor Antigen ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release DNA DNA Damage Payload->DNA 5. Target Engagement Apoptosis Apoptosis DNA->Apoptosis 6. Cell Death

Caption: Mechanism of action for the this compound ADC.

Troubleshooting_Workflow Start Low In Vitro Efficacy CheckTarget Check Target Expression? Start->CheckTarget CheckInternalization Assess Internalization? CheckTarget->CheckInternalization Expression OK OptimizeCellLine Select High-Expressing Cell Line CheckTarget->OptimizeCellLine Low Expression CheckStability Evaluate Linker Stability? CheckInternalization->CheckStability Internalization OK ModifyAntibody Re-engineer Antibody CheckInternalization->ModifyAntibody Poor Internalization CheckPayload Confirm Payload Activity? CheckStability->CheckPayload Stable ModifyLinker Optimize Linker Chemistry CheckStability->ModifyLinker Unstable ModifyPayload Change Payload CheckPayload->ModifyPayload Inactive End Efficacy Improved CheckPayload->End Active

Caption: Troubleshooting workflow for low this compound efficacy.

Linker_Optimization Start Linker Selection ReleaseMechanism Desired Release Mechanism? Start->ReleaseMechanism Cleavable Cleavable Linker ReleaseMechanism->Cleavable Intracellular Release NonCleavable Non-Cleavable Linker ReleaseMechanism->NonCleavable Lysosomal Degradation Enzyme Enzyme-Cleavable (e.g., Peptide) Cleavable->Enzyme pH pH-Sensitive (e.g., Hydrazone) Cleavable->pH FinalChoice Optimized Linker NonCleavable->FinalChoice HighStability Requires High Plasma Stability Enzyme->HighStability pH->HighStability HighStability->Cleavable No, Re-evaluate HighStability->FinalChoice Yes

Caption: Decision tree for this compound linker optimization.

References

Validation & Comparative

Validating the Anti-inflammatory Effects of MF-766: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of MF-766, a potent and selective EP4 antagonist, with established anti-inflammatory drugs, the COX-2 inhibitor Celecoxib and the traditional non-steroidal anti-inflammatory drug (NSAID) Diclofenac (B195802). The following sections present supporting experimental data from in vivo and in vitro studies, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.

Mechanism of Action: Targeting the Prostaglandin (B15479496) E2 Pathway

Inflammation is a complex biological response, and prostaglandin E2 (PGE2) is a key mediator in this process. PGE2 exerts its effects by binding to four subtypes of prostaglandin E receptors (EP1-4). The EP4 receptor, in particular, is critically involved in mediating inflammatory pain and swelling.

This compound is a highly potent and selective antagonist of the EP4 receptor.[1] By blocking the interaction of PGE2 with the EP4 receptor, this compound effectively inhibits downstream signaling pathways that lead to the cardinal signs of inflammation. This targeted approach differs from traditional NSAIDs like Diclofenac, which non-selectively inhibit both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, and from COX-2 selective inhibitors like Celecoxib, which primarily target the COX-2 enzyme responsible for producing pro-inflammatory prostaglandins.

MF-766_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGE2 PGE2 EP4_Receptor EP4 Receptor PGE2->EP4_Receptor Binds AC Adenylate Cyclase EP4_Receptor->AC Activates MF766 This compound MF766->EP4_Receptor Blocks cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Inflammatory_Genes Pro-inflammatory Gene Expression CREB->Inflammatory_Genes Activates Inflammation_Response Inflammation (Pain, Swelling) Inflammatory_Genes->Inflammation_Response Leads to

This compound Signaling Pathway

In Vivo Efficacy: Rat Adjuvant-Induced Arthritis Model

The rat adjuvant-induced arthritis (AIA) model is a well-established preclinical model for evaluating the efficacy of anti-inflammatory compounds. In this model, this compound has demonstrated potent anti-inflammatory effects, showing comparable maximal efficacy to COX-2 inhibitors and NSAIDs in reducing paw swelling.[1] Notably, this compound exhibited significantly greater potency, with an ED50 of 0.004 mg/kg/day.[1]

CompoundClassDosePrimary Paw Swelling Inhibition (%)Secondary Paw Swelling Inhibition (%)ED50 (mg/kg/day)
This compound EP4 Antagonist N/A ~70% [1]~100% [1]0.004 [1]
Celecoxib COX-2 Inhibitor 5 mg/kg Significant Reduction N/A N/A
Diclofenac NSAID 5 mg/kg Significant Reduction N/A N/A

Experimental Protocol: Rat Adjuvant-Induced Arthritis (AIA)

  • Animal Model: Male Lewis rats are typically used.

  • Induction of Arthritis: Arthritis is induced by a single intradermal injection of Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis into the plantar surface of one hind paw.

  • Drug Administration: Test compounds (this compound, Celecoxib, Diclofenac) or vehicle are administered orally, typically once daily, starting from the day of adjuvant injection (prophylactic protocol) or after the onset of clinical signs of arthritis (therapeutic protocol).

  • Assessment of Arthritis: The primary endpoint is the measurement of paw volume (plethysmometry) or paw thickness (calipers) of both the injected (primary) and contralateral (secondary) paws at regular intervals. Arthritis severity can also be scored based on erythema and swelling.

  • Data Analysis: The percentage inhibition of paw edema is calculated by comparing the change in paw volume in the treated groups to the vehicle-treated control group. The ED50 (the dose required to produce 50% of the maximum effect) is determined from the dose-response curve.

AIA_Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animals Lewis Rats Groups Grouping: - Vehicle Control - this compound - Celecoxib - Diclofenac Animals->Groups Induction Induce Arthritis (FCA Injection) Groups->Induction Treatment Daily Oral Administration Induction->Treatment Measurement Measure Paw Swelling (Plethysmometry) Treatment->Measurement Calculation Calculate % Inhibition of Paw Swelling Measurement->Calculation Determination Determine ED50 Calculation->Determination

AIA Experimental Workflow

In Vitro Potency: Reversal of PGE2-Induced Cytokine Suppression

In vitro studies have further elucidated the mechanism and potency of this compound. A key finding is its ability to reverse the immunosuppressive effects of PGE2. For instance, this compound fully restores the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated human monocytic cells (THP-1) that has been suppressed by PGE2.

CompoundClassIn Vitro ActivityKi (nM)Functional IC50 (nM)
This compound EP4 Antagonist Fully reverses PGE2-mediated TNF-α suppression [2]0.23 [1]1.4 [1]
Celecoxib COX-2 Inhibitor Inhibits PGE2 synthesis N/A N/A
Diclofenac NSAID Inhibits IL-1α-induced PGE2 release N/A 1.6 ± 0.02 (for PGE2 inhibition) [3]

Experimental Protocol: In Vitro TNF-α Inhibition Assay

  • Cell Culture: Human monocytic cell lines (e.g., THP-1) or peripheral blood mononuclear cells (PBMCs) are cultured under standard conditions.

  • Cell Stimulation: Cells are stimulated with an inflammatory agent, such as Lipopolysaccharide (LPS), to induce the production of TNF-α.

  • PGE2 Suppression: Prostaglandin E2 is added to the cell cultures to suppress LPS-induced TNF-α production.

  • Treatment with Antagonists: Test compounds (this compound, Celecoxib, Diclofenac) are added at various concentrations to assess their ability to reverse the PGE2-mediated suppression of TNF-α.

  • Quantification of TNF-α: The concentration of TNF-α in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage reversal of TNF-α suppression is calculated, and the IC50 value (the concentration of the compound that causes 50% of the maximal effect) can be determined.

Conclusion

The available data strongly support the anti-inflammatory effects of this compound. Its high potency and selectivity for the EP4 receptor offer a targeted approach to inhibiting PGE2-mediated inflammation. In preclinical models of arthritis, this compound demonstrates comparable efficacy to established drugs like Celecoxib and Diclofenac but at a significantly lower dose, highlighting its superior potency. In vitro studies confirm its mechanism of action by reversing the immunosuppressive effects of PGE2. These findings position this compound as a promising candidate for the treatment of inflammatory disorders, warranting further investigation and clinical development.

References

A Comparative Guide to MF-766 and Other EP4 Antagonists in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of MF-766, a potent and selective EP4 receptor antagonist, with other notable EP4 antagonists. The information presented is collated from various preclinical studies and aims to provide a comprehensive overview for researchers in oncology and inflammation.

Introduction to EP4 Receptor Antagonism

The prostaglandin (B15479496) E2 (PGE2) receptor EP4 is a key player in various physiological and pathological processes, including inflammation, pain, and cancer. In the tumor microenvironment, PGE2, often overexpressed in various cancers, can promote tumor growth, metastasis, and immune evasion by signaling through the EP4 receptor. Consequently, antagonizing the EP4 receptor has emerged as a promising therapeutic strategy. This guide focuses on the preclinical data of this compound in comparison to other well-characterized EP4 antagonists: E7046 (Palupiprant), Grapiprant (CJ-023,423), ONO-AE3-208, AH23848, and L-161,982.

EP4 Receptor Signaling Pathway

The EP4 receptor is a G-protein coupled receptor (GPCR). Its activation by PGE2 primarily initiates a signaling cascade through the Gαs protein, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA). PKA can then phosphorylate various downstream targets, including transcription factors like CREB, to modulate gene expression. The EP4 receptor can also signal through alternative pathways, such as the PI3K/Akt and ERK pathways.

EP4_Signaling_Pathway PGE2 PGE2 EP4 EP4 Receptor PGE2->EP4 binds Gas Gαs EP4->Gas activates PI3K PI3K/Akt Pathway EP4->PI3K ERK ERK Pathway EP4->ERK AC Adenylyl Cyclase Gas->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Expression (Proliferation, Survival, Inflammation) CREB->Gene Tumor Tumor Growth, Metastasis, Immune Evasion Gene->Tumor PI3K->Tumor ERK->Tumor

EP4 Receptor Signaling Pathway

In Vitro Comparative Data

The following table summarizes the in vitro potency of this compound and other selected EP4 antagonists. The data is primarily derived from competitive binding assays (Ki) and functional assays measuring the inhibition of PGE2-induced cAMP production (IC50 or pA2). Lower values indicate higher potency.

CompoundAlternative NamesPotency (Ki)Potency (IC50/pA2)Cell LineAssay Type
This compound 0.23 nM [1]1.4 nM [1]HEK293cAMP Assay[1]
E7046Palupiprant, ER-88604623.14 nM[2]13.5 nM[2][3]HEK293cAMP Reporter Assay[3]
GrapiprantCJ-023,423, AAT-00713 ± 4 nM (human)[4], 24 nM (dog)[5]pA2: 8.3 ± 0.03 (human)[6]Recombinant EP4Radioligand Binding[5] / Functional Assay[6]
ONO-AE3-2081.3 nM-Recombinant EP4Radioligand Binding
AH23848-Inhibits PGE2-induced cAMP elevation[7]66.1 mammary tumor cellscAMP Assay[7]
L-161,982-Blocks PGE2-induced cell proliferation[8]HCA-7Cell Proliferation Assay[8]

In Vivo Comparative Data

This section presents in vivo efficacy data of EP4 antagonists in syngeneic mouse tumor models. Tumor Growth Inhibition (TGI) is a key metric for assessing anti-tumor activity.

CompoundTumor ModelMouse StrainDosageTGI (%)Combination TherapyTGI (%) with Combo
This compound CT26 (colorectal) BALB/c 30 mg/kg, oral, daily [1]49 [1]anti-PD-1 [1]89 [1]
E7046CT26 (colorectal)BALB/c150 mg/kg, oral, daily[9]Significant tumor growth inhibition[9]anti-PD-1[10]Pronounced tumor growth inhibition[10]
ONO-AE3-208MC26 (colon) metastasis modelBALB/cNot specifiedSignificantly reduced liver metastases[11]--
AH2384866.1 (mammary) metastasis modelBALB/c10 mg/kg, i.p., daily[12]32% reduction in lung colonization[12]--
L-161,982------

Note: Direct comparison of TGI values should be made with caution due to variations in experimental conditions across different studies.

Experimental Protocols

In Vitro cAMP Functional Assay

This protocol outlines a general procedure for assessing the antagonist activity of compounds on the EP4 receptor by measuring cAMP levels.

In_Vitro_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection cAMP Detection cluster_analysis Data Analysis Cell_Culture Culture HEK293 cells expressing EP4 receptor Cell_Harvest Harvest and seed cells into 96-well plates Cell_Culture->Cell_Harvest Add_Antagonist Add serial dilutions of test antagonist (e.g., this compound) Cell_Harvest->Add_Antagonist Incubate1 Incubate for a defined period Add_Antagonist->Incubate1 Add_PGE2 Add PGE2 to stimulate cAMP production Incubate1->Add_PGE2 Incubate2 Incubate for a defined period Add_PGE2->Incubate2 Lyse_Cells Lyse cells to release intracellular cAMP Incubate2->Lyse_Cells Detect_cAMP Measure cAMP levels using an appropriate assay kit (e.g., HTRF, ELISA) Lyse_Cells->Detect_cAMP Plot_Data Plot cAMP concentration against antagonist concentration Detect_cAMP->Plot_Data Calculate_IC50 Calculate IC50 value Plot_Data->Calculate_IC50 In_Vivo_Workflow cluster_model Tumor Model Establishment cluster_treatment Treatment Administration cluster_monitoring Tumor Growth Monitoring cluster_endpoint Endpoint Analysis Tumor_Implant Subcutaneously implant tumor cells (e.g., CT26) into BALB/c mice Tumor_Growth Allow tumors to reach a palpable size (e.g., 100 mm³) Tumor_Implant->Tumor_Growth Randomize Randomize mice into treatment groups Tumor_Growth->Randomize Administer Administer EP4 antagonist (e.g., this compound) or vehicle control daily Randomize->Administer Measure_Tumor Measure tumor volume at regular intervals Administer->Measure_Tumor Monitor_Health Monitor animal health and body weight Measure_Tumor->Monitor_Health Sacrifice Sacrifice mice at the end of the study Monitor_Health->Sacrifice Analyze_Tumor Excise and weigh tumors; perform further analysis (e.g., IHC, flow cytometry) Sacrifice->Analyze_Tumor Calculate_TGI Calculate Tumor Growth Inhibition (TGI) Analyze_Tumor->Calculate_TGI

References

A Head-to-Head Analysis: The EP4 Antagonist MF-766 Versus Traditional COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of anti-inflammatory and analgesic drug development, the quest for potent and safe therapeutics is perpetual. This guide provides a comprehensive comparative analysis of MF-766, a highly potent and selective EP4 receptor antagonist, and traditional cyclooxygenase-2 (COX-2) inhibitors. This objective comparison, supported by experimental data, is intended for researchers, scientists, and drug development professionals to inform future research and development directions.

Executive Summary

This compound represents a paradigm shift in targeting the prostaglandin (B15479496) E2 (PGE2) pathway. Unlike COX-2 inhibitors that block the production of PGE2, this compound acts downstream, selectively antagonizing the EP4 receptor, one of the four PGE2 receptors. This targeted approach offers the potential for enhanced potency and a differentiated safety profile. Experimental data indicates that this compound is significantly more potent than traditional COX-2 inhibitors in preclinical models of inflammation. While COX-2 inhibitors have a well-documented risk of cardiovascular side effects, the targeted action of EP4 antagonists like this compound may mitigate this risk. However, preliminary evidence suggests that gastrointestinal side effects, such as ulcers, could be a class effect of EP4 antagonists.

Mechanism of Action: A Tale of Two Targets

COX-2 inhibitors exert their anti-inflammatory and analgesic effects by selectively binding to and inhibiting the COX-2 enzyme.[1] This enzyme is responsible for converting arachidonic acid into prostaglandin H2, a precursor for various prostaglandins, including PGE2, which are key mediators of inflammation and pain.[2][3]

In contrast, this compound functions further down the signaling cascade. It is a highly potent and selective antagonist of the E-type prostanoid receptor 4 (EP4).[4][5] By blocking the EP4 receptor, this compound prevents PGE2 from exerting its pro-inflammatory and pain-sensitizing effects that are mediated through this specific receptor subtype.[6]

Below is a diagram illustrating the distinct mechanisms of action.

MF-766_vs_COX-2_Inhibitors_Pathway Mechanism of Action: this compound vs. COX-2 Inhibitors cluster_0 Cell Membrane cluster_1 Target Cell Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Conversion PGE2 PGE2 COX-2->PGE2 Production EP4 Receptor EP4 Receptor PGE2->EP4 Receptor Binding Downstream Signaling Downstream Signaling EP4 Receptor->Downstream Signaling Activation Inflammation & Pain Inflammation & Pain Downstream Signaling->Inflammation & Pain Leads to COX-2 Inhibitors COX-2 Inhibitors COX-2 Inhibitors->COX-2 Inhibition This compound This compound This compound->EP4 Receptor Antagonism

A diagram illustrating the distinct points of intervention of COX-2 inhibitors and this compound.

Comparative Performance: Potency and Efficacy

A critical differentiator between this compound and COX-2 inhibitors is its remarkable potency. In a preclinical rat adjuvant-induced arthritis (AIA) model, a standard for assessing anti-inflammatory efficacy, this compound was found to be over 200-fold more potent than the COX-2 inhibitor celecoxib (B62257).[6]

Compound/ClassTargetIn Vitro PotencyIn Vivo Efficacy (Rat AIA Model)
This compound EP4 ReceptorKi: 0.23 nMIC50: 1.4 nMED50: 0.004 mg/kg/day
Celecoxib COX-2IC50: 40 nM>200-fold less potent than this compound
Rofecoxib (B1684582) COX-2IC50: 18-26 nM-
Valdecoxib (B1682126) COX-2IC50: 5 nMED50: 0.03 mg/kg
Etoricoxib COX-2IC50: 1.1 µM (whole blood)-

Selectivity Profile

The therapeutic window of COX-2 inhibitors is largely defined by their selectivity for COX-2 over the constitutively expressed COX-1 enzyme, which is crucial for gastrointestinal mucosal protection and platelet function. While selective COX-2 inhibitors were developed to minimize the gastrointestinal side effects associated with non-selective NSAIDs, their selectivity varies. This compound, by targeting a downstream receptor, entirely bypasses the COX enzymes.

CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Ratio (COX-1/COX-2)
Celecoxib 0.0415375
Rofecoxib 0.018-0.026>15-50~1000
Valdecoxib 0.005140-15028,000-30,000
Etoricoxib 1.1116106

Safety and Tolerability: A Comparative Overview

The clinical use of some COX-2 inhibitors has been limited by cardiovascular safety concerns, leading to the withdrawal of rofecoxib and valdecoxib from the market. This has been attributed to an imbalance between the inhibition of COX-2-mediated prostacyclin (a vasodilator and inhibitor of platelet aggregation) and the unopposed production of COX-1-mediated thromboxane (B8750289) A2 (a vasoconstrictor and platelet aggregator). By selectively targeting the EP4 receptor, this compound and other EP4 antagonists are hypothesized to have a more favorable cardiovascular safety profile. However, the role of EP4 in gastrointestinal mucosal integrity suggests that gastrointestinal side effects may still be a concern.

Adverse Event ClassCOX-2 InhibitorsThis compound (and EP4 Antagonists)
Cardiovascular Increased risk of myocardial infarction and stroke demonstrated for some agents (e.g., Rofecoxib RR for MI: ~2.30).[7][8] Celecoxib shows a dose-dependent increased risk of myocardial infarction (OR: 2.26 vs placebo).[2][9]Preclinical data and mechanism of action suggest a potentially lower risk. However, clinical data for this compound is not available.
Gastrointestinal Lower risk of upper GI ulcers compared to non-selective NSAIDs, but risk is not eliminated.[10] Celecoxib has a lower incidence of gastroduodenal ulcers compared to diclofenac (B195802) (4% vs 15%).[11]Preclinical studies suggest EP4 plays a role in GI mucosal protection. A clinical trial with another EP4 antagonist (vorbipiprant) reported a case of duodenal ulcer hemorrhage, suggesting a potential class effect.

Experimental Protocols

Rat Adjuvant-Induced Arthritis (AIA) Model

This widely used preclinical model for rheumatoid arthritis is employed to evaluate the anti-inflammatory efficacy of test compounds.

Experimental Workflow:

AIA_Workflow cluster_0 Induction Phase cluster_1 Treatment Phase cluster_2 Assessment Phase Day 0 Day 0 Injection Subcutaneous injection of Complete Freund's Adjuvant (CFA) into hind paw or base of tail Day 0->Injection Daily Dosing Oral administration of This compound, COX-2 inhibitor, or vehicle control Injection->Daily Dosing Initiation of treatment Paw Swelling Measurement of paw volume (plethysmometry) Daily Dosing->Paw Swelling Regular monitoring Arthritis Score Clinical scoring of inflammation severity Histopathology Histological examination of joint tissue post-euthanasia

Workflow of the Rat Adjuvant-Induced Arthritis (AIA) model.

Protocol Details:

  • Animal Model: Lewis or Sprague-Dawley rats are commonly used.

  • Induction: Arthritis is induced by a single subcutaneous injection of Complete Freund's Adjuvant (CFA), typically containing heat-killed Mycobacterium tuberculosis or Mycobacterium butyricum suspended in mineral oil, into the plantar surface of a hind paw or the base of the tail.[12][13]

  • Treatment: Test compounds (this compound, COX-2 inhibitors) or vehicle are administered orally, typically starting on the day of adjuvant injection and continuing for a predefined period (e.g., 14-21 days).

  • Assessment: The primary endpoint is the measurement of paw swelling (edema) in both the injected (primary lesion) and contralateral (secondary lesion) paws, usually quantified using a plethysmometer. Clinical signs of arthritis are also scored based on erythema and swelling of the joints. At the end of the study, joints may be collected for histological analysis of inflammation, cartilage degradation, and bone resorption.[14]

In Vitro Cytokine Production Assay

This assay is used to determine the effect of compounds on the production of pro-inflammatory cytokines like TNF-α and IFN-γ from immune cells.

Protocol Outline:

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donor blood using density gradient centrifugation.

  • Cell Culture: Cells are cultured in appropriate media.

  • Compound Treatment: Cells are pre-incubated with various concentrations of the test compounds (this compound or COX-2 inhibitors) for a specified period (e.g., 1 hour).

  • Stimulation: Cytokine production is stimulated using agents such as lipopolysaccharide (LPS) for TNF-α or Interleukin-2 (IL-2) for IFN-γ.

  • Incubation: Cells are incubated for a period to allow for cytokine production (e.g., 18-24 hours).

  • Quantification: The concentration of TNF-α or IFN-γ in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or other sensitive immunoassay.

Conclusion and Future Directions

The comparative analysis reveals that this compound, a selective EP4 antagonist, offers a distinct mechanism of action and significantly higher potency compared to traditional COX-2 inhibitors in preclinical models of inflammation. The targeted approach of this compound holds the promise of a better cardiovascular safety profile, a major liability for some COX-2 inhibitors. However, the potential for gastrointestinal side effects with EP4 antagonism warrants further investigation.

For researchers and drug developers, these findings highlight the potential of targeting downstream mediators in the prostaglandin pathway as a promising strategy for developing next-generation anti-inflammatory and analgesic agents. Future head-to-head clinical trials are necessary to definitively establish the comparative efficacy and safety of this compound and other EP4 antagonists against the current standard of care, including celecoxib.

References

A Head-to-Head Comparison of MF-766 and Other Small Molecule Inhibitors of the EP4 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the small molecule inhibitor MF-766 with other notable antagonists of the Prostaglandin (B15479496) E2 (PGE2) receptor EP4. The EP4 receptor, a key player in inflammation and immunosuppression within the tumor microenvironment, has emerged as a promising target for novel cancer immunotherapies. This document summarizes key performance data, outlines experimental methodologies for inhibitor evaluation, and visualizes relevant biological pathways and workflows to aid in research and development decisions.

Performance Comparison of EP4 Antagonists

The following table summarizes the in vitro potency and selectivity of this compound and other selected small molecule EP4 receptor antagonists. Lower Kᵢ and IC₅₀ values indicate higher binding affinity and inhibitory potency, respectively.

CompoundTargetKᵢ (nM)IC₅₀ (nM)Selectivity ProfileKey Features
This compound EP4 0.23 1.4 Highly selective for EP4.Potent, orally active. Synergizes with anti-PD-1 therapy.[1]
E7046 (Palupiprant)EP423.1413.5>1500-fold selective for EP4 over EP2.Orally bioavailable, demonstrated anti-tumor activity in preclinical models.[2]
L001EP4N/A1.47 (human)>600-fold selective for EP4 over EP1, EP2, and EP3.Potent antagonist across multiple species. Abrogates YAP-driven pro-metastatic factor expression.
CR6086 (Vorbipiprant)EP416.622High affinity and selectivity for human EP4.Orally active, shows immunomodulatory and anti-inflammatory properties.[3][4]
ONO-4578 (BMS-986310)EP4N/ASingle-digit nMHighly selective for EP4.Orally active, promotes T cell activation and dendritic cell differentiation.[5][6]
DT-9081EP4N/AN/AHighly selective for EP4.Orally administered, designed to reverse PGE2-mediated immunosuppression.[7]

Signaling Pathway and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the PGE2-EP4 signaling pathway and a typical experimental workflow.

PGE2_EP4_Signaling PGE2 Prostaglandin E2 (PGE2) EP4 EP4 Receptor PGE2->EP4 Binds G_alpha_s Gαs EP4->G_alpha_s Activates AC Adenylyl Cyclase (AC) cAMP cyclic AMP (cAMP) AC->cAMP Catalyzes ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression (e.g., immunosuppressive factors) CREB->Gene Modulates MF766 This compound & Other EP4 Antagonists MF766->EP4 Blocks G_alpha_s->AC Activates

Caption: PGE2-EP4 Receptor Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies cAMP_assay cAMP Functional Assay TNFa_assay TNF-α Secretion Assay (THP-1 cells) selectivity_assay Receptor Binding/Selectivity Assays tumor_model Syngeneic Mouse Tumor Model (e.g., CT26) efficacy_assessment Tumor Growth Inhibition & Survival Analysis tumor_model->efficacy_assessment immune_profiling Immune Cell Infiltration Analysis (Flow Cytometry) tumor_model->immune_profiling inhibitor Small Molecule EP4 Antagonist inhibitor->cAMP_assay inhibitor->TNFa_assay inhibitor->selectivity_assay inhibitor->tumor_model

Caption: Experimental Workflow for EP4 Antagonist Evaluation.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound and other EP4 antagonists are provided below.

cAMP Functional Assay

This assay measures the ability of an antagonist to inhibit the production of cyclic AMP (cAMP) induced by an EP4 agonist (PGE2).

Protocol:

  • Cell Culture: HEK293 cells stably expressing the human EP4 receptor are cultured in appropriate media and seeded into 96-well plates.

  • Compound Treatment: Cells are pre-incubated with various concentrations of the test antagonist (e.g., this compound) for a specified time (e.g., 30 minutes) at 37°C.

  • Agonist Stimulation: Prostaglandin E2 (PGE2) is added to the wells at a concentration known to elicit a submaximal response (e.g., EC₈₀) and incubated for a further specified time (e.g., 15 minutes) at 37°C.

  • cAMP Measurement: Intracellular cAMP levels are quantified using a commercially available cAMP assay kit, following the manufacturer's instructions.

  • Data Analysis: The concentration-response curves for the antagonist are plotted, and the IC₅₀ value is calculated using non-linear regression.

LPS-Induced TNF-α Secretion Assay in THP-1 Cells

This assay assesses the inhibitor's ability to reverse PGE2-mediated suppression of the inflammatory response in a human monocytic cell line.

Protocol:

  • Cell Differentiation: Human THP-1 monocytic cells are differentiated into macrophage-like cells by treatment with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.

  • Compound and PGE2 Treatment: Differentiated THP-1 cells are pre-treated with the EP4 antagonist at various concentrations for 1 hour, followed by the addition of PGE2 (e.g., 10 nM) for 30 minutes.

  • LPS Stimulation: Lipopolysaccharide (LPS) is added to the culture medium to stimulate the production and secretion of TNF-α.

  • Supernatant Collection: After a suitable incubation period (e.g., 4-6 hours), the cell culture supernatant is collected.

  • TNF-α Quantification: The concentration of TNF-α in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The ability of the antagonist to restore TNF-α secretion in the presence of PGE2 is quantified and IC₅₀ values can be determined.

In Vivo Syngeneic Mouse Tumor Model (CT26)

This model is used to evaluate the anti-tumor efficacy of EP4 antagonists, both as a monotherapy and in combination with other immunotherapies.

Protocol:

  • Tumor Cell Implantation: BALB/c mice are subcutaneously inoculated with CT26 colon carcinoma cells.

  • Tumor Growth Monitoring: Tumors are allowed to establish and grow to a palpable size. Tumor volume is measured regularly using calipers.

  • Treatment Administration: Once tumors reach a predetermined size, mice are randomized into treatment groups. The EP4 antagonist (e.g., this compound) is administered orally at a specified dose and schedule. For combination studies, an immune checkpoint inhibitor (e.g., anti-PD-1 antibody) is administered concurrently.

  • Efficacy Assessment: Tumor growth is monitored throughout the study. The primary endpoints are typically tumor growth inhibition and overall survival.

  • Pharmacodynamic Analysis: At the end of the study, tumors may be excised for analysis of immune cell infiltration (e.g., CD8+ T cells, myeloid-derived suppressor cells) by flow cytometry or immunohistochemistry to understand the mechanism of action.

This guide provides a foundational comparison of this compound and other EP4 antagonists. Researchers are encouraged to consult the primary literature for more in-depth information and specific experimental details.

References

Replicating Anti-Tumor Activity of MF-766: A Comparative Guide to EP4 Antagonism in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the published anti-tumor activity of MF-766, a potent and selective EP4 antagonist, with alternative EP4 inhibitors. Detailed experimental protocols and quantitative data are presented to facilitate the replication and extension of these pivotal findings in cancer immunology.

This compound has emerged as a significant investigational compound in immuno-oncology. Its mechanism of action, centered on the blockade of the prostaglandin (B15479496) E2 (PGE2) receptor EP4, addresses a key pathway of immune evasion in the tumor microenvironment. This guide synthesizes the key findings from the primary publication on this compound's anti-tumor effects and juxtaposes them with data from other EP4 antagonists, namely Vorbipiprant and E7046, to provide a valuable resource for researchers in the field.

Comparative Anti-Tumor Efficacy of EP4 Antagonists

The following tables summarize the in vivo and in vitro anti-tumor activity of this compound and its comparators. The data is extracted from peer-reviewed publications to ensure a high standard of scientific validity.

Compound Assay Cell Line / Model Key Findings Publication
This compound Tumor Growth Inhibition (TGI)CT26 Syngeneic Mouse Model49% TGI as monotherapy; 89% TGI in combination with anti-PD-1[1]
TGIEMT6 Syngeneic Mouse ModelNo significant monotherapy TGI; 66% TGI in combination with anti-PD-1[1]
TGI4T1 Syngeneic Mouse ModelNo significant monotherapy TGI; 40% TGI in combination with anti-PD-1[1]
Cytokine ProductionHuman Natural Killer (NK) CellsReverses PGE2-mediated suppression of IFN-γ production[1][2]
Cytokine ProductionTHP-1 Monocytic CellsFully reverses PGE2-mediated suppression of TNF-α production[1][2]
Vorbipiprant Clinical Response (Phase Ib/IIa)Metastatic Colorectal Cancer (mCRC) Patients50% Disease Control Rate (DCR) and 11% Overall Response Rate (ORR) in combination with an anti-PD-1 antibody[3][4][5]
E7046 Clinical Response (Phase I)Patients with Advanced Solid Tumors23% of patients achieved stable disease[6][7]
Tumor Growth InhibitionCT26 Syngeneic Mouse ModelSignificant tumor growth inhibition, enhanced with anti-PD-1[7]
Tumor Growth Inhibition4T1 Syngeneic Mouse ModelMore effective tumor growth suppression in combination with anti-CTLA-4[7][8]

Detailed Experimental Protocols

To aid in the replication of these findings, detailed experimental protocols for the key assays are provided below.

In Vivo Tumor Growth Inhibition Studies (this compound)
  • Animal Model: BALB/c mice.[1]

  • Tumor Cell Implantation: 0.5 x 10^6 CT26 or EMT6 cells, or 0.3 x 10^6 4T1 cells were injected subcutaneously into the lower right flank.[1][2]

  • Treatment Initiation: Treatment began when the average tumor volume reached approximately 100 mm³.[1][2]

  • Dosing: this compound was administered orally at a dose of 30 mg/kg, once daily for 21 days.[1][2] For combination studies, an anti-PD-1 antibody (mDX400) was administered intraperitoneally at 10 mg/kg, every 4 days for 4 doses.[1][2]

  • Tumor Volume Measurement: Tumor volume was calculated using the formula: 0.5 × length × width².[1][2]

  • Calculation of Tumor Growth Inhibition (TGI): TGI (%) = [1 − (Relative Tumor Volume of treated group / Relative Tumor Volume of control group)] × 100.[1]

In Vitro Cytokine Production Assay (this compound)
  • Human NK Cell IFN-γ Production:

    • Human NK cells were pre-treated with this compound for 1 hour.

    • Cells were then stimulated with 50 ng/mL of IL-2 in the presence or absence of PGE2 overnight.

    • IFN-γ secretion in the supernatant was measured.[1][2]

  • THP-1 Cell TNF-α Production:

    • Human THP-1 monocytic cells were pre-treated with this compound.

    • Cells were then stimulated with lipopolysaccharide (LPS) in the presence or absence of PGE2.

    • TNF-α production in the supernatant was measured.[1][2]

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathway targeted by this compound and the general workflow of the in vivo anti-tumor activity experiments.

PGE2_EP4_Signaling_Pathway PGE2-EP4 Signaling Pathway in the Tumor Microenvironment PGE2 Prostaglandin E2 (PGE2) EP4 EP4 Receptor PGE2->EP4 Binds to AC Adenylate Cyclase EP4->AC Activates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Immune_Suppression Immune Suppression (e.g., ↓ IFN-γ, ↓ TNF-α) CREB->Immune_Suppression Leads to MF766 This compound MF766->EP4 Blocks

Caption: PGE2-EP4 signaling pathway leading to immune suppression.

In_Vivo_Experimental_Workflow In Vivo Anti-Tumor Activity Workflow Start Tumor Cell Implantation (Subcutaneous) Tumor_Growth Tumor Growth Monitoring Start->Tumor_Growth Treatment Treatment Initiation (Tumor Volume ~100 mm³) Tumor_Growth->Treatment Dosing Daily Oral Dosing (this compound or Vehicle) Treatment->Dosing Measurement Tumor Volume Measurement (Regular Intervals) Dosing->Measurement During Treatment Period Endpoint Endpoint Analysis (e.g., TGI, Immune Cell Infiltration) Measurement->Endpoint

Caption: Workflow for assessing in vivo anti-tumor activity.

References

MF-766 Demonstrates Synergistic Efficacy with Anti-PD-1 Therapy in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the selective EP4 antagonist, MF-766, reveals potent anti-tumor activity, particularly when combined with immune checkpoint blockade. This guide provides a detailed comparison of this compound's efficacy as a monotherapy and in combination with anti-PD-1 antibodies across various preclinical cancer models, supported by experimental data and detailed protocols for researchers in oncology and drug development.

This compound, a selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor EP4, has emerged as a promising immunotherapeutic agent. By blocking the immunosuppressive effects of PGE2 within the tumor microenvironment, this compound enhances anti-tumor immunity. This guide synthesizes available preclinical data to offer a clear comparison of its efficacy in different cancer models and therapeutic regimens.

Comparative Efficacy of this compound in Syngeneic Mouse Models

The anti-tumor activity of this compound has been evaluated in several well-established syngeneic mouse models, including colon (CT26) and breast (EMT6, 4T1) carcinomas. These studies consistently demonstrate that while this compound exhibits modest single-agent efficacy, its combination with an anti-PD-1 antibody leads to a significant and synergistic improvement in tumor growth inhibition.

Quantitative Efficacy Data
Cancer ModelTreatment GroupTumor Growth Inhibition (TGI) (%)Notes
CT26 (Colon Carcinoma) This compound MonotherapyNot explicitly quantified in the provided source, but described as less effective than combination therapy.Data from a study where tumor volumes were monitored for up to 60 days.[1]
Anti-PD-1 MonotherapyNot explicitly quantified in the provided source, but described as less effective than combination therapy.[1]
This compound + Anti-PD-1 CombinationSynergistically improved efficacy compared to monotherapies.[1][2][3]The combination therapy resulted in a significant reduction in tumor volume.[1]
EMT6 (Breast Carcinoma) This compound MonotherapyNot explicitly quantified in the provided source, but described as less effective than combination therapy.[1]
Anti-PD-1 MonotherapyDescribed as having four complete responses (CRs) in the study.[1]
This compound + Anti-PD-1 Combination86% reduction in tumor volume compared to vehicle/isotype controls. Also resulted in four CRs, but with delayed tumor growth kinetics.[1]The addition of this compound significantly reduced tumor volumes.[1]
4T1 (Breast Carcinoma) This compound Monotherapy39%[1]
This compound + Anti-PD-1 CombinationDid not show enhanced anti-tumor activity compared to the control group.[1]

Mechanism of Action: The PGE2-EP4 Signaling Axis

Prostaglandin E2 (PGE2) is a lipid signaling molecule often found at high levels in the tumor microenvironment, where it promotes cancer progression and suppresses the immune response.[4] PGE2 exerts its immunosuppressive effects by binding to its receptors, primarily EP2 and EP4, on various immune cells.[5]

The binding of PGE2 to the EP4 receptor on immune cells, such as T cells, natural killer (NK) cells, and dendritic cells (DCs), triggers a signaling cascade that ultimately dampens their anti-tumor functions.[4][6] This includes inhibiting the activity of cytotoxic T lymphocytes and NK cells, and promoting the differentiation of immunosuppressive myeloid-derived suppressor cells (MDSCs) and M2-like macrophages.[4][6]

This compound, as a selective EP4 antagonist, blocks this signaling pathway, thereby restoring the anti-tumor functions of these immune cells.

PGE2_EP4_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell Tumor Cells Tumor Cells PGE2 PGE2 Tumor Cells->PGE2 Secretes Immune Cells Immune Cells EP4_Receptor EP4 Receptor PGE2->EP4_Receptor Binds to AC Adenylate Cyclase EP4_Receptor->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Immunosuppression Immune Suppression (e.g., Decreased T-cell activity) CREB->Immunosuppression Leads to MF766 This compound MF766->EP4_Receptor Blocks

Figure 1: Simplified signaling pathway of PGE2 through the EP4 receptor leading to immunosuppression, and the inhibitory action of this compound.

Experimental Protocols

The following is a detailed methodology for the in vivo efficacy studies cited in this guide, providing a framework for researchers looking to replicate or build upon these findings.

In Vivo Efficacy Studies in Syngeneic Mouse Models

1. Cell Lines and Animal Models:

  • Cell Lines: CT26 (colon carcinoma), EMT6 (mammary carcinoma), and 4T1 (mammary carcinoma) cell lines were used.[1]

  • Animal Models: Female BALB/c mice were utilized for these studies.[1]

2. Tumor Implantation:

  • Mice were injected subcutaneously in the lower right flank with CT26 (0.5 x 10^6 cells), EMT6 (0.5 x 10^6 cells), or 4T1 (0.3 x 10^6 cells) cells.[1]

3. Treatment Administration:

  • Treatment was initiated when the average tumor size reached approximately 100 mm³ (ranging from 75–125 mm³).[1]

  • This compound: Administered orally once daily (QDx21) for 21 days at a dose of 30 mg/kg.[1] A vehicle control was used for the control group.

  • Anti-PD-1 Antibody (mDX400): Administered intraperitoneally every 4 days for a total of 4 doses (Q4Dx4) at a dose of 10 mg/kg.[1] An isotype control antibody was used for the control group.

4. Efficacy Assessment:

  • Tumor volume was measured regularly and calculated using the formula: 0.5 × length × width².[1]

  • Tumor Growth Inhibition (TGI) was calculated using the formula: TGI (%) = [1 − (Relative Tumor Volume of treated group / Relative Tumor Volume of control group)] × 100%.[1]

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis cell_culture 1. Cell Culture (CT26, EMT6, 4T1) implantation 3. Tumor Cell Implantation (Subcutaneous) cell_culture->implantation animal_prep 2. Animal Preparation (Female BALB/c Mice) animal_prep->implantation tumor_growth 4. Tumor Growth Monitoring (Until ~100 mm³) implantation->tumor_growth treatment_initiation 5. Treatment Initiation tumor_growth->treatment_initiation group_A Vehicle + Isotype Control treatment_initiation->group_A group_B This compound + Isotype Control treatment_initiation->group_B group_C Vehicle + Anti-PD-1 treatment_initiation->group_C group_D This compound + Anti-PD-1 treatment_initiation->group_D data_collection 6. Tumor Volume Measurement (Regularly) group_A->data_collection group_B->data_collection group_C->data_collection group_D->data_collection tgi_calculation 7. TGI Calculation data_collection->tgi_calculation

Figure 2: General experimental workflow for in vivo efficacy studies of this compound.

Conclusion

The preclinical data strongly support the continued investigation of this compound, a selective EP4 antagonist, as a promising agent in cancer immunotherapy. Its ability to synergistically enhance the anti-tumor effects of PD-1 blockade in multiple cancer models highlights its potential to overcome resistance to immune checkpoint inhibitors. The detailed experimental protocols provided herein offer a valuable resource for researchers aiming to further explore the therapeutic utility of targeting the PGE2-EP4 signaling axis in oncology. Further studies are warranted to explore the efficacy of this compound in a broader range of cancer types and to translate these promising preclinical findings into clinical applications.

References

A Comparative Analysis of MF-766 and Celecoxib for the Treatment of Inflammatory Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of MF-766 and celecoxib (B62257), two distinct pharmacological agents for the management of inflammatory pain. By examining their mechanisms of action, preclinical efficacy, and available clinical data, this document aims to offer a comprehensive resource for researchers and professionals in the field of drug development and pain management.

Executive Summary

Celecoxib, a well-established nonsteroidal anti-inflammatory drug (NSAID), selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory cascade. In contrast, this compound represents a novel therapeutic approach, acting as a highly potent and selective antagonist of the prostaglandin (B15479496) E2 receptor subtype 4 (EP4). While celecoxib has a long history of clinical use for conditions like osteoarthritis and rheumatoid arthritis, this compound has demonstrated remarkable potency in preclinical models of chronic inflammation. This guide will delve into the experimental data supporting the efficacy and mechanisms of both compounds.

Mechanism of Action

The distinct mechanisms of this compound and celecoxib target different points in the prostaglandin signaling pathway, a critical mediator of inflammation and pain.

This compound: Targeting the EP4 Receptor

This compound functions by selectively blocking the EP4 receptor, one of the four receptors

Independent Verification of MF-766's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the EP4 antagonist MF-766 with other alternatives, supported by experimental data. The information is presented to facilitate independent verification of its mechanism of action.

This compound is a potent and selective antagonist of the E-type prostanoid receptor 4 (EP4), a key player in prostaglandin (B15479496) E2 (PGE2)-mediated immunosuppression within the tumor microenvironment. By blocking the EP4 receptor, this compound is designed to reverse this immunosuppressive effect and enhance anti-tumor immunity. This guide delves into the specifics of its action, compares it with other EP4 antagonists, and provides detailed experimental protocols for verification.

Comparative Analysis of EP4 Antagonists

To provide a clear comparison of this compound with other selective EP4 antagonists, the following tables summarize their in vitro potency and selectivity. Lower Ki and IC50 values indicate higher potency.

Table 1: In Vitro Potency of Selective EP4 Antagonists
Compound Alternative Names Binding Affinity (Ki) Functional Potency (IC50)
This compound0.23 nM[1][2]1.4 nM (cAMP assay)[1][2]
E7046Palupiprant23.14 nM[3]13.5 nM (cAMP assay)[3]
GrapiprantCJ-023,423, AAT-007, RQ-0713 ± 4 nM (human EP4), 24 nM (dog EP4)[4][5]35 nM (dog EP4)[5][6]
ONO-AE3-208AE 3-2081.3 nM[7][8][9][10]Not specified
EP4 receptor antagonist 1Not specified6.1 nM (human EP4), 16.2 nM (mouse EP4)[11][12]
RQ-15986CJ-042794Not specifiedNot specified, but potent inhibitor of PGE2-induced cAMP activity[13]
Table 2: Selectivity Profile of EP4 Antagonists Against Other Prostanoid Receptors
Compound EP1 (Ki/IC50) EP2 (Ki/IC50) EP3 (Ki/IC50) Other Receptors (Ki)
ONO-AE3-208>10 µM[8][10]>10 µM[8][10]30 nM[7][8][10]FP: 790 nM, TP: 2400 nM[7][8][10]
EP4 receptor antagonist 1>10 µM[11][12]>10 µM[11][12]>10 µM[11][12]
E7046>1500-fold selectivity over EP2[14]

Mechanism of Action of this compound

The primary mechanism of action of this compound is the competitive antagonism of the EP4 receptor. In the tumor microenvironment, cancer cells and associated stromal cells produce high levels of PGE2. This PGE2 binds to EP4 receptors on various immune cells, leading to a cascade of immunosuppressive effects.

This compound intervenes by blocking this interaction, thereby:

  • Reversing PGE2-mediated immunosuppression: this compound restores the function of immune cells that are suppressed by PGE2.

  • Promoting anti-tumor immune responses: By lifting the immunosuppressive shield, this compound allows for a more robust anti-tumor immune response.

  • Enhancing the efficacy of immunotherapy: this compound has been shown to work synergistically with immune checkpoint inhibitors like anti-PD-1 antibodies.[15][16]

Below is a diagram illustrating the signaling pathway affected by this compound.

PGE2_EP4_Signaling_Pathway cluster_tumor Tumor Microenvironment cluster_immune Immune Cell Tumor Cells Tumor Cells PGE2 PGE2 Tumor Cells->PGE2 produce Stromal Cells Stromal Cells Stromal Cells->PGE2 produce EP4 EP4 Receptor PGE2->EP4 binds AC Adenylyl Cyclase EP4->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB activates Immunosuppressive_Genes Immunosuppressive Genes CREB->Immunosuppressive_Genes upregulates Immunosuppression Immune Suppression Immunosuppressive_Genes->Immunosuppression MF766 This compound MF766->EP4 blocks

PGE2-EP4 Signaling Pathway and this compound Inhibition.

Experimental Protocols

To facilitate the independent verification of this compound's mechanism of action, detailed protocols for key experiments are provided below.

EP4 Receptor Binding Assay

This assay determines the binding affinity of the test compound to the EP4 receptor.

Materials:

  • HEK293 cells stably expressing human EP4 receptor

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA)

  • Radioligand: [3H]-PGE2

  • Test compound (this compound or alternatives)

  • Scintillation cocktail and vials

  • Scintillation counter

Procedure:

  • Prepare membrane fractions from HEK293-hEP4 cells.

  • In a 96-well plate, add membrane preparation buffer, [3H]-PGE2 (at a concentration near its Kd), and varying concentrations of the test compound.

  • For non-specific binding control, add a high concentration of unlabeled PGE2.

  • Incubate at room temperature for a specified time (e.g., 2 hours).

  • Terminate the reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Measure radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Ki value of the test compound.

cAMP Functional Assay

This assay measures the ability of the antagonist to inhibit PGE2-induced cAMP production.

Materials:

  • HEK293 cells expressing the human EP4 receptor

  • Cell culture medium

  • PGE2

  • Test compound (this compound or alternatives)

  • cAMP assay kit (e.g., HTRF, ELISA)

Procedure:

  • Seed HEK293-hEP4 cells in a 96-well plate and culture overnight.

  • Pre-incubate the cells with varying concentrations of the test compound for a specified time (e.g., 30 minutes).

  • Stimulate the cells with a fixed concentration of PGE2 (e.g., EC80) for a specified time (e.g., 15 minutes).

  • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Determine the IC50 value of the test compound.

cAMP_Assay_Workflow start Seed HEK293-hEP4 cells pretreat Pre-treat with EP4 antagonist start->pretreat stimulate Stimulate with PGE2 pretreat->stimulate lyse Lyse cells stimulate->lyse measure Measure cAMP levels lyse->measure analyze Determine IC50 measure->analyze

Workflow for cAMP Functional Assay.
In Vivo Syngeneic Tumor Model

This model is used to evaluate the anti-tumor efficacy of the EP4 antagonist in an immunocompetent host.

Materials:

  • Syngeneic mouse tumor cell line (e.g., CT26 colon carcinoma, 4T1 breast cancer)

  • Immunocompetent mice (e.g., BALB/c)

  • Test compound (this compound or alternatives) formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Implant tumor cells subcutaneously into the flank of the mice.

  • Once tumors are established (e.g., 50-100 mm³), randomize the mice into treatment groups (vehicle control, test compound, combination therapy).

  • Administer the treatment as per the desired schedule (e.g., daily oral gavage).

  • Measure tumor volume with calipers at regular intervals.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis.

  • Calculate tumor growth inhibition (TGI).

Immunohistochemistry (IHC) for Tumor Microenvironment Analysis

IHC is used to visualize and quantify immune cell infiltration into the tumor.

Materials:

  • Formalin-fixed, paraffin-embedded tumor sections

  • Primary antibodies against immune cell markers (e.g., CD4, CD8, F4/80)

  • HRP-conjugated secondary antibody

  • DAB substrate kit

  • Hematoxylin for counterstaining

  • Microscope

Procedure:

  • Deparaffinize and rehydrate the tumor sections.

  • Perform antigen retrieval (e.g., heat-induced epitope retrieval).

  • Block endogenous peroxidase activity.

  • Block non-specific antibody binding.

  • Incubate with the primary antibody.

  • Incubate with the HRP-conjugated secondary antibody.

  • Develop the signal with DAB substrate.

  • Counterstain with hematoxylin.

  • Dehydrate, clear, and mount the slides.

  • Image and quantify the stained immune cells.

IHC_Workflow start Tumor Section deparaffinize Deparaffinization & Rehydration start->deparaffinize retrieval Antigen Retrieval deparaffinize->retrieval blocking Blocking retrieval->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab develop Signal Development (DAB) secondary_ab->develop counterstain Counterstaining develop->counterstain mount Mounting & Imaging counterstain->mount

Workflow for Immunohistochemistry.

Conclusion

The available data strongly support the mechanism of action of this compound as a potent and selective EP4 antagonist that can effectively reverse PGE2-mediated immunosuppression in the tumor microenvironment. This guide provides a framework for the independent verification of these findings through a comparative analysis with other EP4 antagonists and detailed experimental protocols. Further research and head-to-head comparative studies will be crucial to fully elucidate the therapeutic potential of this compound and other agents in this class.

References

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MF-766

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.